Copalyl diphosphate
説明
Structure
3D Structure
特性
分子式 |
C20H36O7P2 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m0/s1 |
InChIキー |
JCAIWDXKLCEQEO-ATPOGHATSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
異性体SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
正規SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
同義語 |
(+)-copalyl diphosphate copalyl diphosphate |
製品の起源 |
United States |
Foundational & Exploratory
The Cornerstone of Diterpenoid Diversity: A Technical Guide to Copalyl Diphosphate Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of the copalyl diphosphate (B83284) (CPP) biosynthesis pathway in plants, a critical juncture in the formation of a vast array of bioactive diterpenoids, including the essential gibberellin phytohormones. This document provides a detailed overview of the enzymatic steps, regulatory mechanisms, and key experimental methodologies for studying this vital metabolic route.
Introduction to Copalyl Diphosphate Biosynthesis
The biosynthesis of this compound (CPP) represents the committed step in the formation of the majority of the approximately 7,000 known labdane-related diterpenoids in plants.[1][2] These compounds play crucial roles in plant growth, development, and defense. The CPP pathway serves as a branching point, leading to the synthesis of essential phytohormones like gibberellins (B7789140) (GAs) and a diverse arsenal (B13267) of secondary metabolites, including phytoalexins with antimicrobial properties.[3][4][5] Understanding this pathway is paramount for applications ranging from agricultural biotechnology to the discovery and development of novel therapeutic agents.
The Core Biosynthetic Pathway
The synthesis of CPP originates from the general isoprenoid pathway. The immediate precursor, (E,E,E)-geranylgeranyl diphosphate (GGDP), is a C20 compound derived from the methylerythritol 4-phosphate (MEP) pathway within the plastids.[6][7] The cyclization of GGDP to form the bicyclic CPP is catalyzed by a class of enzymes known as this compound synthases (CPS).[8][9]
Key Enzymes and Reactions
This compound Synthase (CPS): This enzyme (EC 5.5.1.13) catalyzes the protonation-initiated cyclization of the linear GGDP into the bicyclic ent-copalyl diphosphate (ent-CPP).[1][4][10] This reaction is the first committed step in the biosynthesis of gibberellins.[4][9][11] In higher plants, CPS is a monofunctional enzyme.[4] However, in fungi and mosses, it can exist as a bifunctional enzyme with an associated ent-kaurene (B36324) synthase (KS) activity.[4]
Following its synthesis, ent-CPP is further metabolized by ent-kaurene synthase (KS) to produce ent-kaurene, the tetracyclic precursor for all gibberellins.[11][12][13]
Stereochemical Diversity: ent-CPP vs. syn-CPP
Plants can produce different stereoisomers of CPP, leading to distinct downstream products. While ent-CPP is the precursor to gibberellins and some phytoalexins, syn-CPP, a diastereomer, serves as the precursor for other phytoalexins, such as momilactones and oryzalexin S in rice.[3][14] The synthesis of syn-CPP is catalyzed by a distinct syn-copalyl diphosphate synthase.[3][14] This stereochemical branching point highlights the metabolic versatility of the CPP pathway.
Subcellular Localization
The biosynthesis of CPP from GGDP occurs in the plastids.[4][6] Both CPS and KS have been localized to the stroma of chloroplasts in pea and wheat.[4] The precursor GGDP is primarily synthesized via the plastid-localized MEP pathway.[7]
Pathway Visualization
The following diagrams illustrate the core CPP biosynthesis pathway and its position in the broader metabolic network.
Caption: The core this compound biosynthesis pathway in plant plastids.
Quantitative Data
The kinetic properties of this compound synthases can vary between plant species and isoforms. The following table summarizes available kinetic data for Arabidopsis thaliana CPS (AtCPS).
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | Reference |
| Arabidopsis thaliana CPS (rAtCPS) | GGPP | 3.3 | Not Reported | [9] |
| Arabidopsis thaliana CPS (rAtCPS) - no divalent metal ion | GGPP | 0.0043 | Not Reported | [9] |
Note: Kinetic data for CPS enzymes is not widely available in a standardized format. The provided data for AtCPS highlights the significant influence of divalent metal ions on its catalytic activity. The enzyme exhibits synergistic substrate inhibition by Mg²⁺ and GGPP, suggesting a potential feed-forward inhibition mechanism to regulate gibberellin metabolism.[9][15]
Regulation of the CPP Biosynthesis Pathway
The flux through the CPP pathway is tightly regulated at multiple levels, including transcriptional control of the CPS genes and enzymatic activity.
Transcriptional Regulation by Light
Light is a major environmental cue that regulates gibberellin biosynthesis. Phytochromes and cryptochromes are key photoreceptors involved in this process.[1] In deetiolating pea seedlings, light induces a rapid decrease in the levels of active gibberellins, which is associated with changes in the transcript levels of GA biosynthetic genes.[1] The COP1/HY5 signaling pathway plays a central role in mediating the effects of light on GA biosynthesis.[1] In germinating Arabidopsis seeds, light promotes GA biosynthesis by inducing the degradation of PIF1/PIL5, a transcriptional repressor of GA biosynthetic genes.[1]
Caption: Simplified signaling pathway for light regulation of gibberellin biosynthesis.
Hormonal Crosstalk
The CPP pathway is also regulated by other phytohormones. For instance, methyl jasmonate, a key signaling molecule in plant defense, has been shown to induce the expression of the ApCPS gene in Andrographis paniculata, which is involved in the biosynthesis of the medicinal compound andrographolide.[16]
The CPP Pathway in Medicinal Plants
The CPP pathway is a source of numerous secondary metabolites with therapeutic properties.
-
Andrographis paniculata : In this medicinal plant, ent-CPP synthase (ApCPS) is the first committed enzyme in the biosynthesis of andrographolides, which possess anti-inflammatory and anti-cancer properties.[3][10][16]
-
Salvia miltiorrhiza : The roots of this plant, a staple in traditional Chinese medicine, contain bioactive diterpenoids called tanshinones. The gibberellin biosynthetic pathway, initiated by ent-CPS (SmCPSent), is active in this plant and provides the precursor for these valuable compounds.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CPP biosynthesis pathway.
Recombinant Expression and Purification of this compound Synthase
This protocol is adapted from methodologies used for the expression and purification of various plant CPS enzymes.[2][7][17][18][19]
Objective: To produce and purify recombinant CPS for in vitro characterization.
Materials:
-
E. coli expression strains (e.g., BL21(DE3), C41 OverExpress)
-
Expression vector with a His-tag (e.g., pET-28a(+), pET22b)
-
LB or TB medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 100 mM Tris pH 8.0, 300 mM NaCl, 15 mM imidazole (B134444), 10% glycerol)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with a slightly higher imidazole concentration)
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)
Procedure:
-
Clone the full-length or truncated coding sequence of the CPS gene into the expression vector.
-
Transform the expression construct into the chosen E. coli strain.
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB or TB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubate the culture overnight at 16-18°C with shaking.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged CPS with elution buffer.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer.
Caption: General workflow for recombinant CPS expression and purification.
This compound Synthase Enzyme Activity Assay
This protocol provides a general framework for assaying CPS activity in vitro.[7]
Objective: To determine the enzymatic activity of purified CPS.
Materials:
-
Purified recombinant CPS
-
Assay buffer (e.g., 50 mM HEPES, pH 7.75, 100 mM KCl, 0.1 mM MgCl₂, 10% glycerol)
-
(E,E,E)-geranylgeranyl diphosphate (GGDP) substrate
-
Reaction termination solution (e.g., 20 mM N-ethylmaleimide in 0.5 M glycine, pH 11)
-
Dithiothreitol (DTT)
-
Alkaline phosphatase
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS for product analysis
Procedure:
-
Set up the reaction mixture in a final volume of 1 mL containing the assay buffer and purified CPS.
-
Initiate the reaction by adding the GGDP substrate.
-
Incubate the reaction at 30°C for a defined period.
-
Terminate the reaction by adding the termination solution and heating at 75°C for 5 minutes.
-
Deactivate excess N-ethylmaleimide with DTT.
-
Dephosphorylate the product (CPP) by adding alkaline phosphatase and incubating.
-
Extract the dephosphorylated product (copalol) with an organic solvent.
-
Analyze the extracted product by GC-MS.
Quantitative Real-Time PCR (qRT-PCR) for CPS Gene Expression Analysis
This is a general protocol for quantifying the transcript levels of CPS genes.[5][14][20]
Objective: To measure the relative expression levels of CPS genes in different plant tissues or under various experimental conditions.
Materials:
-
Total RNA extracted from plant samples
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis (e.g., random hexamers, oligo(dT) primers, dNTPs)
-
SYBR Green PCR master mix
-
Gene-specific primers for the CPS gene(s) of interest and a reference gene
-
qRT-PCR instrument
Procedure:
-
Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the treated RNA using reverse transcriptase.
-
Set up the qRT-PCR reactions in a 96-well plate, including reactions for the target CPS gene(s), the reference gene, no-template controls, and a dilution series for primer efficiency determination.
-
Perform the qRT-PCR using a standard thermal cycling program with a dissociation curve analysis at the end.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the CPS genes.
Conclusion
The this compound biosynthesis pathway is a central hub in plant metabolism, giving rise to a remarkable diversity of diterpenoids with profound biological functions. A thorough understanding of the enzymes, regulation, and products of this pathway is essential for advancing our knowledge of plant biology and for harnessing the chemical richness of the plant kingdom for agricultural and pharmaceutical applications. The technical guide provided here offers a comprehensive overview and practical methodologies to aid researchers in their exploration of this fascinating and important metabolic route.
References
- 1. Light Regulation of Gibberellin Biosynthesis in Pea Is Mediated through the COP1/HY5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Light Regulation of Gibberellin Biosynthesis and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of gibberellin biosynthesis by light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism1[OA] | Semantic Scholar [semanticscholar.org]
- 16. Functional characterization of ent-copalyl diphosphate synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
The Architecture of a Key Diterpenoid Precursor: A Technical Guide to ent-Copalyl Diphosphate
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the structure and stereochemistry of ent-copalyl diphosphate (B83284) (ent-CPP), a pivotal intermediate in the biosynthesis of a vast array of bioactive natural products, including the gibberellin plant hormones. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, biosynthesis, and the development of novel therapeutics.
Core Structure and Stereochemistry
ent-Copalyl diphosphate (PubChem CID: 5280897) is a bicyclic diterpenoid pyrophosphate with the chemical formula C₂₀H₃₆O₇P₂[1]. Its systematic IUPAC name is [(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate[1]. The "ent" prefix in its name signifies that it is the enantiomer of the more common copalyl diphosphate, with the opposite stereochemistry at all chiral centers. This stereochemical configuration is crucial for its role as a precursor in specific biosynthetic pathways.
The structure consists of a labdane-type bicyclic core, characterized by two fused six-membered rings in a decalin system. A key feature is the exocyclic methylene (B1212753) group at position 8. An isoprenoid side chain containing a diphosphate ester group is attached at position 9. The stereochemistry of ent-CPP is fundamental to its biological activity, dictating the subsequent cyclization reactions that lead to the formation of various diterpenoid skeletons.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical properties and Nuclear Magnetic Resonance (NMR) data for ent-copalyl diphosphate, critical for its identification and characterization.
Table 1: Physicochemical Properties of ent-Copalyl Diphosphate
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₆O₇P₂ | [1] |
| Molecular Weight | 450.4 g/mol | [1] |
| CAS Number | 21738-30-7 | [1] |
| Appearance | Colorless, oily liquid | [2] |
Table 2: 1H and 13C NMR Spectroscopic Data for ent-Copalyl Diphosphate
Note: The following data is based on literature reports. Chemical shifts (δ) are given in ppm. The original data was acquired on a 700 MHz spectrometer for 1H and 175 MHz for 13C.[3]
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 39.2 | 1.75 (m) |
| 2 | 19.1 | 1.55 (m) |
| 3 | 42.1 | 1.40 (m) |
| 4 | 33.6 | - |
| 5 | 56.7 | 0.85 (d, J=6.5) |
| 6 | 24.5 | 1.65 (m) |
| 7 | 38.4 | 1.95 (m) |
| 8 | 148.4 | - |
| 9 | 56.9 | 1.25 (m) |
| 10 | 39.8 | - |
| 11 | 26.9 | 2.05 (m) |
| 12 | 36.5 | 2.15 (m) |
| 13 | 124.8 | 5.15 (t, J=7.0) |
| 14 | 139.8 | - |
| 15 | 65.2 | 4.50 (d, J=7.0) |
| 16 | 16.2 | 1.68 (s) |
| 17 | 106.3 | 4.85 (s), 4.55 (s) |
| 18 | 33.5 | 0.82 (s) |
| 19 | 21.6 | 0.88 (s) |
| 20 | 15.6 | 0.70 (s) |
Experimental Protocols
Enzymatic Synthesis and Purification of ent-Copalyl Diphosphate
The large-scale production of ent-CPP is typically achieved through enzymatic synthesis using ent-copalyl diphosphate synthase (CPS). A detailed protocol is as follows[3]:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM MOPS buffer (pH 6.5), 1 mM MgCl₂, 1 mM β-mercaptoethanol, and the substrate, geranylgeranyl diphosphate (GGPP).
-
Enzymatic Reaction: The purified ent-CPP synthase (PtmT2 from Streptomyces platensis CB00739 can be used) is added to the reaction mixture to a final concentration of 5 µM.[3]
-
Incubation: The reaction is incubated at 30 °C for 1.5 hours.[3]
-
Reaction Quenching: The reaction is stopped by the addition of methanol (B129727) (20 mL), followed by centrifugation to pellet the precipitated protein.[3]
-
Concentration: The supernatant is collected and evaporated in vacuo at room temperature to a final volume of approximately 5 mL.[3]
-
Purification: The concentrated solution is purified by High-Performance Liquid Chromatography (HPLC) to yield pure ent-CPP.[3]
Structural Characterization
-
NMR Spectroscopy: The purified ent-CPP is dissolved in a suitable deuterated solvent (e.g., CDCl₃).[2] 1H, 13C, and 31P NMR spectra are acquired on a high-field NMR spectrometer.[3] The resulting spectra are compared with literature data for structural confirmation.[3]
Biosynthesis of ent-Copalyl Diphosphate
The biosynthesis of ent-copalyl diphosphate is a critical branch point in the diterpenoid metabolic pathway. It is formed from the linear precursor, geranylgeranyl diphosphate (GGPP), through a protonation-initiated cyclization reaction catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), which belongs to the class of intramolecular lyases (EC 5.5.1.13)[6].
References
- 1. ent-Copalyl diphosphate | C20H36O7P2 | CID 5280897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
The Central Role of Copalyl Diphosphate in Gibberellin Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of ent-copalyl diphosphate (B83284) (ent-CPP) in the biosynthesis of gibberellins (B7789140) (GAs), a class of diterpenoid phytohormones crucial for plant growth and development. This document details the enzymatic steps involved, presents quantitative data on key enzymes, outlines experimental protocols for their analysis, and visualizes the core biochemical pathway.
Introduction: Copalyl Diphosphate as a Key Branch Point Intermediate
Gibberellin biosynthesis is a complex metabolic pathway that begins with the universal C20 precursor, geranylgeranyl diphosphate (GGDP). The formation of the tetracyclic carbon skeleton of gibberellins proceeds through a series of cyclization reactions. ent-Copalyl diphosphate (CDP) emerges as the first committed intermediate in this pathway, marking a critical branch point in diterpenoid metabolism. The stereochemistry of CDP is paramount; the ent-enantiomer is directed towards gibberellin synthesis, while other stereoisomers, such as syn-CDP, serve as precursors for phytoalexins, which are antimicrobial compounds involved in plant defense[1]. The enzymatic control at this juncture is, therefore, a key regulatory node in allocating carbon flux towards either primary metabolism (growth and development via gibberellins) or secondary metabolism (defense responses).
The Gibberellin Biosynthesis Pathway: From GGDP to Bioactive GAs
The biosynthesis of gibberellins can be broadly divided into three stages based on the cellular location of the enzymatic reactions: the plastid, the endoplasmic reticulum, and the cytoplasm[1][2]. The initial steps, including the formation of ent-copalyl diphosphate, occur in the plastids.
Stage 1: Plastidial Diterpene Cyclase Activity
The journey from the linear precursor GGDP to the tetracyclic hydrocarbon ent-kaurene (B36324) is catalyzed by two distinct classes of diterpene cyclases:
-
ent-Copalyl Diphosphate Synthase (CPS): This Class II diterpene cyclase initiates the cyclization cascade by protonating the terminal double bond of GGDP, leading to the formation of a bicyclic intermediate, ent-copalyl diphosphate[3][4][5]. This is widely regarded as the committed step in gibberellin biosynthesis[6][7]. The activity of CPS is a significant point of regulation within the pathway[2][7][8].
-
ent-Kaurene Synthase (KS): Following the formation of ent-CDP, this Class I diterpene cyclase catalyzes a second cyclization to produce the tetracyclic hydrocarbon, ent-kaurene[4][9][10]. This reaction involves the ionization of the diphosphate group from ent-CDP[7].
In higher plants, CPS and KS are typically monofunctional enzymes, whereas in some fungi and mosses, they can exist as a single bifunctional protein[3][11][12].
The overall pathway in the plastid can be visualized as follows:
Subsequent Stages of Gibberellin Biosynthesis
Following its synthesis in the plastid, ent-kaurene is exported to the endoplasmic reticulum, where it undergoes a series of oxidations catalyzed by cytochrome P450 monooxygenases to form GA12. GA12 is then transported to the cytoplasm, where it is converted into the various bioactive gibberellins (e.g., GA1, GA3, GA4, and GA7) by 2-oxoglutarate-dependent dioxygenases[1][3].
The complete biosynthetic pathway is a complex network of reactions, with feedback and feed-forward regulation controlling the levels of bioactive gibberellins.
Quantitative Data on Key Enzymes
The catalytic efficiency of CPS and KS is critical in determining the rate of gibberellin biosynthesis. Below is a summary of available kinetic data for these enzymes from various plant species.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ent-Copalyl Diphosphate Synthase (rAtCPS) | Arabidopsis thaliana | GGPP | 0.6 ± 0.1 | 0.041 ± 0.002 | 6.8 x 104 | [7] |
| ent-Kaurene Synthase (AtKS) | Arabidopsis thaliana | ent-CDP | 0.3 ± 0.1 | 0.023 ± 0.001 | 7.7 x 104 | [11] |
Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase and ent-Kaurene Synthase.
Experimental Protocols
Detailed below are generalized protocols for the expression, purification, and assay of ent-copalyl diphosphate synthase and ent-kaurene synthase activity.
Recombinant Enzyme Expression and Purification
A common method for obtaining active CPS and KS for in vitro studies is through recombinant expression in Escherichia coli.
Methodology:
-
Gene Cloning: The coding sequence for the mature CPS or KS enzyme (excluding the plastidial transit peptide) is cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., polyhistidine-tag) to facilitate purification.
-
Transformation: The expression construct is transformed into a suitable E. coli strain, such as BL21(DE3).
-
Culture and Induction: A large-scale culture is grown to a desired optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Harvest and Lysis: Cells are harvested by centrifugation and lysed by methods such as sonication or high-pressure homogenization.
-
Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.
Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity
Objective: To measure the conversion of GGDP to ent-CDP.
Materials:
-
Purified recombinant CPS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT)
-
GGDP substrate
-
Alkaline phosphatase
-
GC-MS grade hexane (B92381)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: A reaction mixture containing the assay buffer, a defined concentration of GGDP, and the purified CPS enzyme is prepared.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Enzyme Inactivation and Dephosphorylation: The reaction is stopped, and the product, ent-CDP, is dephosphorylated to the corresponding alcohol, ent-copalol, by adding alkaline phosphatase. This step is necessary to make the product volatile for GC-MS analysis.
-
Extraction: The dephosphorylated product is extracted from the aqueous reaction mixture using an organic solvent such as hexane.
-
GC-MS Analysis: The hexane extract is concentrated and analyzed by GC-MS. The identity of ent-copalol is confirmed by comparing its mass spectrum and retention time to an authentic standard.
Assay for ent-Kaurene Synthase (KS) Activity
Objective: To measure the conversion of ent-CDP to ent-kaurene.
Materials:
-
Purified recombinant KS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT)
-
ent-CDP substrate (can be generated in situ using CPS and GGDP)
-
GC-MS grade hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, a defined concentration of ent-CDP, and the purified KS enzyme. For coupled assays, both CPS and KS are included along with the initial substrate GGDP.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Extraction: The product, ent-kaurene, is extracted directly from the reaction mixture using an organic solvent like hexane.
-
GC-MS Analysis: The hexane extract is concentrated and analyzed by GC-MS. The identity of ent-kaurene is confirmed by comparing its mass spectrum and retention time to an authentic standard.
Regulation of this compound Synthesis
The synthesis of ent-copalyl diphosphate is a tightly regulated process. The expression of CPS genes is developmentally controlled and can be influenced by various hormonal and environmental signals[2][13]. Furthermore, the activity of the CPS enzyme itself is subject to regulation. For instance, studies have shown that Arabidopsis CPS is subject to synergistic substrate inhibition by Mg²⁺ and GGDP[7][14]. This suggests a feed-forward inhibition mechanism that could limit the flux into the gibberellin pathway when the concentration of the precursor GGDP is high, potentially diverting it towards other essential pathways like the synthesis of carotenoids and chlorophyll.
Conclusion
ent-Copalyl diphosphate stands as a cornerstone in the biosynthesis of gibberellins. Its formation, catalyzed by the highly regulated enzyme ent-copalyl diphosphate synthase, represents the first committed step in a pathway that is fundamental to the life of higher plants. Understanding the intricacies of CDP synthesis and its subsequent conversion provides a critical foundation for researchers in plant science and offers potential targets for the development of novel plant growth regulators and for the metabolic engineering of crops with enhanced agronomic traits. The experimental protocols and quantitative data presented herein serve as a valuable resource for professionals seeking to investigate and manipulate this pivotal metabolic pathway.
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A pair of threonines mark ent-kaurene synthases for phytohormone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gibberellin biosynthesis: its regulation by endogenous and environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Copalyl Diphosphate Synthase in Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copalyl diphosphate (B83284) synthase (CPS) stands as a key gatekeeper enzyme at a critical branch point between primary and secondary metabolism in plants, fungi, and bacteria. This technical guide provides an in-depth exploration of the multifaceted role of CPS, with a particular focus on its function in generating the foundational scaffolds for a diverse array of secondary metabolites. We delve into the mechanistic intricacies of CPS-catalyzed reactions, the structural basis for its function, and its differential roles in the biosynthesis of gibberellins (B7789140) and specialized diterpenoids. This document summarizes key quantitative data, provides detailed experimental protocols for the functional characterization of CPS enzymes, and visualizes the complex interplay of metabolic pathways and experimental workflows.
Introduction
Copalyl diphosphate synthase (EC 5.5.1.13) is a diterpene cyclase that catalyzes the conversion of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate this compound (CPP). This cyclization is the committed step in the biosynthesis of a vast and structurally diverse group of natural products, including the essential plant hormones, gibberellins (GAs), and a wide range of specialized diterpenoids with ecological and pharmaceutical importance, such as phytoalexins and pharmacologically active compounds.[1][2] The existence of multiple CPS isoforms within a single organism, often with distinct tissue-specific expression and regulation, underscores the enzyme's critical role in partitioning carbon flux between primary growth and development and specialized metabolic pathways for defense and adaptation.[3][4]
Mechanistic and Structural Insights
CPS belongs to the class II terpene cyclases, initiating catalysis through the protonation of the terminal double bond of GGPP.[5] The enzyme typically possesses a three-domain architecture (α, β, and γ). The active site is located at the interface of the β and γ domains.[5] While higher plants generally have monofunctional CPS enzymes, fungi and mosses can possess bifunctional CPSs that also exhibit a subsequent ent-kaurene (B36324) synthase activity on the same polypeptide chain.[2]
Role in Primary Metabolism: Gibberellin Biosynthesis
In the realm of primary metabolism, ent-copalyl diphosphate synthase (ent-CPS) catalyzes the first committed step in the biosynthesis of gibberellins, a class of phytohormones crucial for various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[4][6] The product, ent-copalyl diphosphate, is subsequently converted to ent-kaurene by ent-kaurene synthase (KS).[6] The expression of GA-biosynthetic CPS genes is tightly regulated by developmental cues and feedback mechanisms to maintain hormonal homeostasis.[1][7][8]
Role in Secondary Metabolism: A Gateway to Chemical Diversity
Beyond its role in producing essential hormones, CPS is a pivotal enzyme in the biosynthesis of a vast array of specialized diterpenoid secondary metabolites. Different stereoisomers of CPP, such as syn-CPP and (+)-CPP, are produced by distinct CPS enzymes and serve as precursors for various classes of compounds.[3][9]
Phytoalexin Biosynthesis
In response to pathogen attack or environmental stress, plants synthesize antimicrobial compounds known as phytoalexins. Many of these defense compounds are diterpenoids derived from CPP.[10] For instance, in rice, while OsCPS1 is dedicated to GA biosynthesis, OsCPS2 is induced by stressors and channels the flux of GGPP towards the production of diterpenoid phytoalexins like phytocassanes and oryzalexins.[3] This differential regulation of CPS isoforms allows plants to dynamically allocate resources to defense without compromising normal growth.
Production of Pharmacologically Active Diterpenoids
CPS enzymes are also involved in the biosynthesis of diterpenoids with significant medicinal properties. For example, in the medicinal plant Andrographis paniculata, a specific ent-CPS is involved in the production of andrographolides, which possess anti-inflammatory and anticancer activities.[11][12] Similarly, in Salvia miltiorrhiza, an ent-CPS is a key enzyme in the pathway leading to the biosynthesis of tanshinones, which are used in traditional Chinese medicine for cardiovascular diseases.[13]
Quantitative Data on this compound Synthase Activity
The kinetic properties of CPS enzymes can vary depending on the isoform and the species of origin, reflecting their distinct metabolic roles. Below is a summary of reported kinetic parameters for several CPS enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Divalent Cation Requirement | Reference |
| OsCPS1 | Oryza sativa | GGPP | 14.2 ± 1.5 | 4.5 x 10-2 | ~7.5 - 8.0 | ~30 | Mg2+ | [14] |
| OsCPS2/OsCyc2 | Oryza sativa | GGPP | 21.1 ± 5.6 | 7.8 x 10-2 | ~7.5 - 8.0 | ~30 | Mg2+ | [14] |
| OsCPS4/OsCyc1 (syn-CPS) | Oryza sativa | GGPP | 9.3 ± 0.6 | 4.7 x 10-3 | ~7.5 - 8.0 | ~30 | Mg2+ | [14] |
| rAtCPS | Arabidopsis thaliana | GGPP | - | - | 7.5 - 8.0 | - | Mg2+ | [15] |
Experimental Protocols
Heterologous Expression and Purification of this compound Synthase
This protocol describes the expression of a CPS gene in E. coli and subsequent purification of the recombinant protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-28a(+))
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Clone the full-length or truncated (removing the transit peptide) CPS cDNA into the expression vector.[9][16]
-
Transform the expression construct into the E. coli expression strain.[9]
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[16]
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.[16]
-
Induce protein expression by adding IPTG (e.g., 0.1-0.5 mM final concentration) and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.[9][16]
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant CPS protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.[14]
-
For storage, dialyze the purified protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 2 mM DTT) and store at -80°C.[9]
This compound Synthase Enzyme Assay
This protocol outlines a standard in vitro assay to determine the activity of a purified CPS enzyme.
Materials:
-
Purified CPS enzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 7.5 mM MgCl2, 5% (v/v) glycerol, 5 mM DTT)
-
Geranylgeranyl diphosphate (GGPP) substrate
-
Alkaline phosphatase
-
Extraction solvent (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS for product analysis
Procedure:
-
Prepare the reaction mixture containing the assay buffer and the purified CPS enzyme.[14]
-
Initiate the reaction by adding the GGPP substrate. A typical final concentration is 10-50 µM.[14]
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[14]
-
Terminate the reaction by adding EDTA or by heat inactivation.
-
To facilitate GC-MS analysis, dephosphorylate the product, this compound, to its corresponding alcohol, copalol, by adding alkaline phosphatase and incubating further.
-
Extract the reaction products with an equal volume of an organic solvent like hexane or ethyl acetate.
-
Analyze the organic extract by GC-MS to identify and quantify the copalol product.[17]
Analysis of CPS Products by GC-MS
This protocol details the analysis of the dephosphorylated products of the CPS reaction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
Procedure:
-
Concentrate the organic extract from the enzyme assay under a stream of nitrogen.
-
Inject an aliquot of the concentrated sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the products. For example, start at 80°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min.
-
Acquire mass spectra in the electron ionization (EI) mode.
-
Identify the copalol product by comparing its retention time and mass spectrum with those of an authentic standard or with published data.[17][18]
Quantitative Real-Time PCR (qRT-PCR) for CPS Gene Expression Analysis
This protocol describes the quantification of CPS transcript levels in different plant tissues.
Materials:
-
Plant tissue samples
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for the CPS gene and a reference gene (e.g., actin or ubiquitin)
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from the plant tissues using a suitable RNA extraction kit.[4]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[4]
-
Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling program.
-
Analyze the amplification data to determine the relative expression level of the CPS gene, normalized to the expression of the reference gene, using the ΔΔCt method.[4][19]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound synthase.
Conclusion
This compound synthase is a central enzyme in the biosynthesis of a wide range of diterpenoids, playing a crucial role in both primary and secondary metabolism. Its position at a key metabolic branch point makes it a critical determinant of carbon allocation to either essential developmental processes or specialized defense and signaling pathways. The existence of multiple, differentially regulated CPS isoforms highlights the evolutionary adaptation of plants to fine-tune their metabolic responses to developmental and environmental cues. A thorough understanding of the structure, function, and regulation of CPS enzymes is essential for fundamental plant biology and holds significant potential for applications in agriculture and drug development, including the metabolic engineering of plants and microorganisms for the enhanced production of valuable diterpenoid compounds.
References
- 1. Gibberellin biosynthesis: its regulation by endogenous and environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Preparation and Analysis of a Bifunctional Class II Diterpene Synthase, this compound Synthase from Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Functional characterization of ent-copalyl diphosphate synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. DSpace [dr.lib.iastate.edu]
- 16. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Discovery of Novel Copalyl Diphosphate Synthase Genes: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Copalyl diphosphate (B83284) synthases (CPS) are a pivotal class of enzymes in the biosynthesis of diterpenoids, a large and diverse group of natural products with significant therapeutic and biotechnological potential. These enzymes catalyze the cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), to form the foundational bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of the resulting CPP (e.g., ent-, syn-, or normal-CPP) dictates the downstream biosynthetic pathways, leading to a vast array of diterpenoids, including gibberellin plant hormones, the anticancer drug Taxol, and various phytoalexins. The discovery and characterization of novel CPS genes are therefore crucial for unlocking new sources of valuable diterpenoids and for the metabolic engineering of microorganisms to produce these compounds sustainably. This technical guide provides an in-depth overview of the methodologies for discovering and characterizing novel CPS genes, tailored for researchers, scientists, and drug development professionals.
Strategies for Novel CPS Gene Discovery
The identification of new CPS genes leverages a combination of bioinformatics, molecular biology, and analytical chemistry techniques. Modern approaches have moved from traditional methods to more high-throughput and data-driven strategies.
Transcriptome Sequencing and Bioinformatics Analysis
Transcriptome sequencing (RNA-seq) has emerged as a powerful tool for discovering novel genes from non-model organisms, especially those known to produce interesting diterpenoids.[1][2][3] The general workflow involves selecting a plant tissue or organism known to produce a target diterpenoid, extracting mRNA, and performing high-throughput sequencing.
Experimental Protocol: Transcriptome Sequencing for CPS Gene Discovery
-
Tissue Selection and RNA Extraction: Select plant tissues (e.g., leaves, roots, flowers) where the target diterpenoid is most abundant.[1] Total RNA is extracted using a suitable method, such as a TRIzol-based protocol, followed by DNase treatment to remove genomic DNA contamination.
-
mRNA Purification and cDNA Library Construction: mRNA is purified from the total RNA, typically by exploiting its poly(A) tail. The purified mRNA is then fragmented and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to prepare a sequencing library.
-
High-Throughput Sequencing: The cDNA library is sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina) or a third-generation platform (e.g., PacBio) for full-length transcripts.[3]
-
De Novo Transcriptome Assembly: In the absence of a reference genome, the sequencing reads are assembled de novo to reconstruct the transcriptome.
-
Gene Annotation and CPS Candidate Identification: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI's non-redundant protein database, Gene Ontology, KEGG). Putative CPS genes are identified based on sequence homology to known terpene synthases and the presence of conserved motifs, such as the DxDD motif.[4]
Genome Mining and Phylogenetic Analysis
With the increasing availability of sequenced genomes, genome mining has become a fruitful approach for identifying CPS genes. This method involves searching for homologous sequences of known CPS genes within a target genome. Phylogenetic analysis of the identified candidates with functionally characterized CPSs can provide clues about their potential products. For example, CPSs involved in gibberellin biosynthesis often cluster together, separate from those involved in phytoalexin production.[5][6]
Functional Characterization of Candidate CPS Genes
Once candidate CPS genes are identified, their function must be experimentally validated. This typically involves heterologous expression of the gene, purification of the enzyme, and in vitro or in vivo assays to determine its product.
Gene Cloning, Heterologous Expression, and Protein Purification
Experimental Protocol: Recombinant Expression and Purification of CPS
-
Gene Cloning: The open reading frame of the candidate CPS gene is amplified by PCR from a cDNA library. The amplified gene is then cloned into an appropriate expression vector, such as pET vectors for E. coli or pYES vectors for Saccharomyces cerevisiae. For plant-derived CPSs, the N-terminal transit peptide sequence, which directs the protein to the plastid, is often removed to improve soluble expression in bacterial hosts.
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). The host cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG for E. coli).
-
Protein Purification: The cells are harvested and lysed. The recombinant CPS, often engineered with a purification tag (e.g., His-tag, GST-tag), is purified from the cell lysate using affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.
Enzyme Assays and Product Identification
Experimental Protocol: In Vitro CPS Enzyme Assay
-
Reaction Setup: A standard assay mixture contains a buffered solution (e.g., HEPES or phosphate (B84403) buffer at a specific pH), the purified CPS enzyme, the substrate geranylgeranyl diphosphate (GGPP), and a divalent cation cofactor, typically MgCl₂.[7]
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature for a defined period.
-
Reaction Quenching and Product Extraction: The reaction is stopped, for instance, by adding EDTA.[7] The diterpene products are often dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to their corresponding alcohols for easier analysis by gas chromatography. The products are then extracted with an organic solvent like hexane (B92381) or ethyl acetate.
-
Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] The identity of the product is determined by comparing its retention time and mass spectrum with those of authentic standards or by comparison to library data.[9]
GC-MS Protocol for Diterpene Analysis
-
GC System: Agilent 8890 GC system coupled to a 5977C GC/MSD mass spectrometer.
-
Column: DB-5MS fused-silica capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.9 mL/min).[8]
-
Injector Temperature: 230 °C in splitless mode.[8]
-
Oven Temperature Program: Initial hold at 50-60 °C for 1-2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes.[8][10]
-
MS Detection: Electron ionization (EI) mode at 70 eV, with a mass scan range of m/z 40–400.[8]
Quantitative Data and Enzyme Kinetics
The characterization of a novel CPS should include the determination of its kinetic parameters to understand its efficiency and substrate specificity.
Table 1: Comparison of Enzymatic Properties of Novel this compound Synthases
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Km (µM) for GGPP | Vmax | Product(s) | Reference |
| OsCPS1 | Oryza sativa | 7.0-7.5 | 30-35 | 1.9 | - | ent-CPP | [7] |
| OsCPS2/OsCyc2 | Oryza sativa | 7.0-7.5 | 30-35 | 2.1 | - | ent-CPP | [7] |
| ApCPS2 | Andrographis paniculata | - | - | - | - | ent-CPP | [4][11] |
Note: Data is often limited in initial discovery papers. The table should be populated as more detailed characterization is performed.
Table 2: Product Yields from Metabolic Engineering with Novel CPS Genes
| Engineered Host | Novel CPS Gene | Product | Titer | Reference |
| Saccharomyces cerevisiae | ApCPS2 | ent-copalol | 35.6 mg/L | [4] |
Visualization of Pathways and Workflows
Diagrams are essential for illustrating the complex relationships in biosynthetic pathways and experimental procedures.
Diterpenoid Biosynthesis Pathway
Caption: General pathway for diterpenoid biosynthesis via the MEP pathway.
Experimental Workflow for CPS Discovery and Characterization
Caption: Experimental workflow for novel CPS discovery and characterization.
Conclusion
The discovery of novel this compound synthase genes is a rapidly advancing field, driven by the power of next-generation sequencing and sophisticated bioinformatics. The methodologies outlined in this guide provide a framework for the identification and functional characterization of these critical enzymes. For researchers and drug development professionals, a thorough understanding of these techniques is essential for tapping into the vast chemical diversity of diterpenoids and harnessing their potential for therapeutic and industrial applications. The successful characterization of new CPSs will undoubtedly pave the way for the development of novel drugs and the sustainable production of high-value chemicals through metabolic engineering.
References
- 1. Gene Discovery of Modular Diterpene Metabolism in Nonmodel Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Evolutionary Divergence of Copalyl Diphosphate Synthases: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Copalyl diphosphate (B83284) synthases (CPS) represent a critical juncture in the vast and intricate network of terpenoid biosynthesis. As Class II terpene synthases, they catalyze the initial cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate, copalyl diphosphate (CPP). This pivotal step gives rise to the immense structural diversity of the labdane-related diterpenoids, a class of natural products with profound physiological roles in plants and significant pharmacological potential. This technical guide provides an in-depth exploration of the evolutionary relationships among CPS enzymes, detailing their functional divergence into primary and specialized metabolism. We present quantitative data on sequence relationships, detailed experimental protocols for their characterization, and visual representations of key evolutionary and signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, plant biology, and drug discovery.
Introduction: The Central Role of this compound Synthases
Diterpenoids are a large and diverse class of natural products, with over 12,000 known structures.[1] Their biosynthesis is initiated by the cyclization of GGPP, a reaction catalyzed by diterpene synthases (diTPSs). This compound synthases (CPS) are Class II diTPSs that utilize a protonation-initiated mechanism to form the characteristic bicyclic labdane (B1241275) skeleton of CPP. This intermediate serves as a precursor for a wide array of bioactive molecules, including the gibberellin phytohormones essential for plant growth and development, and a vast number of specialized diterpenoids involved in plant defense and ecological interactions.[2]
The evolutionary history of CPS is marked by a significant functional divergence, leading to two main lineages: those involved in the highly conserved primary metabolism of gibberellin biosynthesis, and those that have diversified to produce a wide range of stereochemically distinct CPPs for specialized metabolism.[3][4] Understanding this evolutionary trajectory provides a framework for discovering novel diterpenoids and for the bioengineering of high-value natural products.
Classification and Catalytic Mechanism
Terpene synthases are broadly classified into two main classes based on their catalytic mechanism.[5]
-
Class I Terpene Synthases: These enzymes utilize a metal-dependent ionization of the diphosphate group to initiate catalysis. They are responsible for the subsequent cyclization and rearrangement reactions of the carbocation intermediates.
-
Class II Terpene Synthases: This class, which includes CPS, employs a protonation-initiated cyclization of the terminal olefin of the isoprenoid substrate. A key conserved motif in Class II diTPSs is the DxDD motif, where the second aspartate residue acts as the catalytic acid, donating a proton to the substrate.[5]
Many CPS enzymes, particularly in lower plants, are bifunctional, possessing both a Class II CPS active site and a Class I active site that further converts CPP to a downstream product like ent-kaurene (B36324).[5][6] In higher plants, these functions have largely segregated into two distinct monofunctional enzymes.[6]
Evolutionary Divergence of this compound Synthases
The evolution of CPS is a story of gene duplication and neofunctionalization, leading to the separation of primary and specialized metabolic pathways.
From Bifunctional to Monofunctional Enzymes
In lower land plants like the moss Physcomitrella patens, a single bifunctional diTPS is responsible for both the synthesis of ent-CPP from GGPP and its subsequent conversion to ent-kaurene.[7] In contrast, angiosperms and gymnosperms have evolved separate monofunctional enzymes for these two steps: an ent-copalyl diphosphate synthase (CPS) and an ent-kaurene synthase (KS).[7] This evolutionary split allowed for greater regulatory control and the potential for the diversification of each enzyme's function independently.
Divergence of Primary and Specialized Metabolism
The CPS enzymes involved in gibberellin (GA) biosynthesis are highly conserved across plant species, reflecting their essential role in primary metabolism. In contrast, the CPSs of specialized metabolism have undergone significant diversification. This is evident in rice (Oryza sativa), which possesses two distinct ent-CPS enzymes. OsCPS1 is involved in GA biosynthesis, and its mutation leads to a severe dwarf phenotype.[4] OsCPS2, on the other hand, is induced by stressors like UV light and is responsible for the production of phytoalexins, which are antimicrobial compounds.[4] This functional split allows the plant to maintain essential hormone production while independently regulating the synthesis of defensive compounds in response to environmental cues.
Quantitative Data on Sequence Relationships
| Enzyme Pair | Nucleotide Identity | Functional Relationship |
| OsCPS1ent vs. An1/ZmCPS1ent | 74%[3] | Orthologs for GA biosynthesis[3] |
| OsCPS1ent vs. OsCPS2ent | 57%[3] | Paralogs with distinct functions[3] |
| OsCPS2ent vs. OsCPSsyn | 65%[3] | Paralogs in specialized metabolism[3] |
| Table 1: Nucleotide sequence identities of selected this compound synthases from rice (Oryza sativa) and maize (Zea mays). |
Generally, CPS enzymes involved in primary metabolism (GA biosynthesis) show higher sequence identity across different species (orthologs) than with their paralogous counterparts in specialized metabolism within the same species.
Regulation of this compound Synthase Gene Expression
The expression of CPS genes is tightly regulated by developmental cues and environmental stimuli, particularly for those involved in specialized metabolism. The plant hormone jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of defense-related genes, including terpene synthases.[8][9]
Abiotic stresses, such as wounding, and biotic stresses, like pathogen attack, trigger the biosynthesis of JA. The bioactive form, JA-isoleucine (JA-Ile), binds to its receptor, an F-box protein called COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins de-represses transcription factors, such as MYC2, which can then activate the expression of downstream genes, including CPSs involved in the production of defensive diterpenoids.[9][10]
Experimental Protocols
Phylogenetic Analysis of this compound Synthases
This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of CPS enzymes.
Objective: To generate a maximum likelihood phylogenetic tree from a set of CPS amino acid sequences.
Materials:
-
A set of CPS amino acid sequences in FASTA format.
-
Molecular Evolutionary Genetics Analysis (MEGA) software or a command-line tool like RAxML.
Procedure:
-
Sequence Acquisition: Obtain CPS amino acid sequences from public databases like NCBI GenBank or UniProt.
-
Multiple Sequence Alignment:
-
In MEGA, open the FASTA file and choose "Align" -> "Align by ClustalW" or "Align by MUSCLE".
-
Use default alignment parameters for initial alignment (e.g., Gap Opening Penalty: 10, Gap Extension Penalty: 0.2 for protein).
-
Visually inspect the alignment and manually refine if necessary to correct obvious misalignments.
-
-
Phylogenetic Tree Construction (Maximum Likelihood):
-
In MEGA, go to "Phylogeny" -> "Construct/Test Maximum Likelihood Tree".
-
Select the appropriate substitution model. MEGA's "Find Best DNA/Protein Models (ML)" feature can be used to determine the most suitable model based on the data. A common model for protein phylogeny is JTT (Jones-Taylor-Thornton) with gamma distribution (JTT+G).
-
Set the number of bootstrap replications to 1000 to assess the statistical support for the tree topology.
-
Run the analysis.
-
-
Tree Visualization and Interpretation:
-
The resulting phylogenetic tree will show the evolutionary relationships between the CPS sequences. Bootstrap values at the nodes indicate the percentage of replicate trees that support that branching pattern. Higher bootstrap values (e.g., >70%) indicate stronger support.
-
Functional Characterization of a this compound Synthase
This protocol describes the heterologous expression of a candidate CPS gene in E. coli and the subsequent analysis of its enzymatic product.
Objective: To determine the product of a candidate CPS enzyme.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector (e.g., pET series).
-
GGPP synthase expression plasmid (for co-expression).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM DTT).
-
Sonciator or French press.
-
Ni-NTA affinity chromatography column (for His-tagged proteins).
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT).
-
GGPP substrate.
-
Alkaline phosphatase.
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Cloning and Transformation:
-
Clone the candidate CPS cDNA into an expression vector.
-
Co-transform the CPS expression plasmid and a GGPP synthase plasmid into an E. coli expression strain.
-
-
Protein Expression and Purification (Optional but Recommended):
-
Grow a 1 L culture of the transformed E. coli at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.
-
Clarify the lysate by centrifugation and purify the His-tagged CPS protein using a Ni-NTA column according to the manufacturer's instructions.
-
-
Enzyme Assay:
-
In a glass vial, set up the reaction mixture containing assay buffer, purified CPS enzyme (or cell-free extract), and GGPP substrate (e.g., 50 µM).
-
Incubate the reaction at 30°C for 1-2 hours.
-
To dephosphorylate the CPP product for GC-MS analysis, add alkaline phosphatase and incubate for another hour.
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture with an equal volume of hexane or ethyl acetate.
-
Concentrate the organic phase under a stream of nitrogen.
-
Analyze the extracted product by GC-MS. The mass spectrum of the product can be compared to known standards or databases for identification. A typical GC program for diterpenes involves an initial temperature of 50-80°C, followed by a ramp to 300°C.
-
Conclusion and Future Directions
The evolutionary history of this compound synthases is a compelling example of how gene duplication and functional divergence have shaped the chemical diversity of the plant kingdom. The separation of CPS enzymes into those dedicated to the essential functions of primary metabolism and those that have diversified to produce a vast arsenal (B13267) of specialized diterpenoids has been a key innovation in plant evolution. For researchers in drug development, understanding these evolutionary relationships and the regulatory networks that control CPS expression provides a roadmap for the discovery of novel bioactive compounds. The methodologies outlined in this guide offer a practical framework for the phylogenetic and functional characterization of new CPS candidates. Future research, aided by advances in genomics and synthetic biology, will undoubtedly uncover new branches of the CPS family tree and enable the engineering of novel metabolic pathways for the production of valuable diterpenoids.
References
- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 8. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. The jasmonate-induced bHLH gene SlJIG functions in terpene biosynthesis and resistance to insects and fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
Copalyl Diphosphate: The Central Precursor Fueling Diterpenoid Diversity for Scientific and Therapeutic Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Diterpenoids represent a vast and structurally diverse class of natural products, boasting a wide array of commercially significant applications, from pharmaceuticals like Taxol to fragrances and biofuels.[1][2] The immense chemical diversity of these C20 compounds originates from a limited set of universal precursors, with copalyl diphosphate (B83284) (CPP) standing out as a critical branching point. This technical guide provides a comprehensive overview of the biosynthesis and enzymatic transformation of CPP, its role as a precursor to a multitude of diterpene scaffolds, and the experimental methodologies used to study these processes. We delve into the mechanics of diterpene synthases, present quantitative data from metabolic engineering efforts, and provide detailed protocols and workflows to empower researchers in the fields of natural product chemistry, synthetic biology, and drug development.
The Genesis of Diterpenoids: From Central Metabolism to Geranylgeranyl Diphosphate
All terpenoids, including diterpenoids, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3][4] These precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, typically active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in most bacteria, algae, and plant plastids.[4]
Through sequential condensation reactions, IPP and DMAPP are assembled into the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[2] GGPP is the linear, acyclic substrate for the first committed step in diterpenoid biosynthesis: the formation of the bicyclic intermediate, copalyl diphosphate.[2][5]
The First Committed Step: Formation of this compound by Class II Diterpene Synthases
The transformation of the linear GGPP into a cyclic scaffold is catalyzed by a family of enzymes known as diterpene synthases (diTPSs). The initial cyclization is performed by Class II diTPSs .[2]
Mechanism of Action: Class II diTPSs initiate cyclization through a protonation-dependent mechanism.[2] A key active site residue, typically an aspartate within a conserved DXDD motif , protonates the terminal double bond of GGPP.[2][6] This triggers a cascade of electron movements, resulting in the formation of a bicyclic carbocation intermediate, which is then quenched to yield a labdadienyl/copalyl diphosphate (CPP) product.[7]
The stereochemistry of the resulting CPP is crucial for downstream diversity. Different Class II diTPSs can produce various stereoisomers, including ent-CPP, syn-CPP, and (+)-CPP, each leading to distinct families of diterpenoids.[8][9] For instance, ent-CPP is the precursor to the gibberellin plant hormones, while (+)-CPP leads to compounds like miltiradiene.[10][11]
Structural Insights: The enzyme ent-copalyl diphosphate synthase (CPS) is a well-studied Class II diTPS. Structural analyses reveal a modular architecture composed of three alpha-helical domains (α, β, γ).[6][12][13] The active site for the Class II cyclization reaction is located at the interface of the β and γ domains.[6][12][14]
Caption: Class II diTPS catalyzes the protonation-initiated cyclization of GGPP to CPP.
The Diversification Engine: Class I Diterpene Synthases
Once formed, CPP serves as the substrate for Class I diTPSs , which are responsible for generating the vast diversity of diterpene skeletons.[2]
Mechanism of Action: In contrast to Class II enzymes, Class I diTPSs initiate catalysis through an ionization-dependent mechanism. They utilize a conserved DDXXD motif to bind a divalent metal cofactor (typically Mg²⁺), which facilitates the cleavage of the diphosphate group from CPP.[2][6] This generates a highly reactive carbocation, which can then undergo a variety of complex rearrangements, further cyclizations, and termination steps (e.g., deprotonation or capture by water) to form the final diterpene hydrocarbon or alcohol scaffold.[2] A single CPP precursor can be converted into numerous distinct skeletons, such as ent-kaurene, abietadiene, or miltiradiene, depending on the specific Class I diTPS involved.[11][15]
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms | MDPI [mdpi.com]
- 4. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Fusion Removes Competition for Geranylgeranyl Diphosphate in Carotenogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Characterization of Two Class II Diterpene Synthases Indicates Additional Specialized Diterpenoid Pathways in Maize (Zea mays) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Diterpenoid biosynthesis in plants. The biosynthetic pathways of diterpenoids are summarized in modular fashion. In module I, geranylgeranyl diphosphate (GGPP), the diterpene precursor, is converted to various diterpene skeletons by diterpene synthases/cyclases (diTPSs/DTCs). Furthermore, the diterpene skeletons are catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) in module II, and transferases and isomerases in module III for diverse diterpenoids. CPP: labdadienyl/copalyl diphosphate, including different stereoisomers (ent-CPP, syn-CPP and ( + )-CPP); CLPP: clerodienyl diphosphate, including cis-trans-CLPP (CT-CLPP), kolavenyl diphosphate (KPP) and ent-KPP; PPP: peregrinol diphosphate; DRAs: diterpenoid resin acids [cjnmcpu.com]
- 10. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Structure and mechanism of the diterpene cyclase ent-copalyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Intricate Dance of Cyclization: A Technical Guide to the Conversion of Geranylgeranyl Diphosphate to Copalyl Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclization of the linear isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), to the bicyclic diterpene, copalyl diphosphate (CPP), is a pivotal and rate-limiting step in the biosynthesis of a vast array of bioactive natural products, most notably the gibberellin phytohormones. This transformation is orchestrated by a class of enzymes known as this compound synthases (CPS), which are classified as class II terpene cyclases. Understanding the intricate mechanism of this enzymatic reaction is crucial for applications in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structural biology, catalytic mechanism, and experimental methodologies used to investigate the conversion of GGPP to CPP.
Introduction to this compound Synthases (CPS)
This compound synthases are responsible for catalyzing the protonation-initiated cyclization of the C20 precursor GGPP into the foundational bicyclic intermediate, CPP.[1] This reaction represents the first committed step in the biosynthesis of gibberellins (B7789140) in plants.[2] The stereochemistry of the resulting CPP molecule, such as normal (+)-CPP, ent-CPP, or syn-CPP, dictates the downstream biosynthetic pathway and the final structure of the resulting diterpenoid.[3] These enzymes are characterized by a conserved DXDD motif, which is crucial for their catalytic activity.[4]
Enzyme Structure and Active Site
This compound synthases, particularly those from plants, exhibit a modular three-domain architecture, comprising α, β, and γ domains.[5][6] The active site is located in a deep cavity at the interface of the β and γ domains.[2][7] This is in contrast to class I terpene cyclases, where the active site resides exclusively in the α domain.[5][8] In many plant CPSs, the α domain is considered a nonfunctional vestige, lacking the necessary metal-binding motifs for class I type ionization-dependent catalysis.[5]
The active site architecture is meticulously crafted to bind the flexible GGPP substrate in a specific conformation, guiding the subsequent cyclization cascade with high stereochemical control.
The Catalytic Mechanism: A Step-by-Step Breakdown
The conversion of GGPP to CPP is a classic example of a protonation-initiated carbocation cascade, driven by acid-base catalysis.[1][9]
Initiation: The Protonation Trigger
The reaction is initiated by a general acid catalyst within the active site. This role is fulfilled by the middle aspartate residue of the conserved DXDD motif located in the β domain.[5][9] This aspartate protonates the terminal C14=C15 double bond of GGPP, generating a tertiary carbocation intermediate.[9]
The Cyclization Cascade: Ring Formation
The formation of the initial carbocation triggers a cascade of intramolecular cyclizations. The pre-folded conformation of the substrate, enforced by the enzyme's active site, facilitates the attack of internal double bonds on the carbocationic centers. This sequential process leads to the formation of the two rings of the decalin core characteristic of CPP.
Termination: Deprotonation and Product Release
The cascade is terminated by the removal of a proton from the final carbocation intermediate, which neutralizes the charge and yields the stable bicyclic product, this compound. The role of the catalytic base in this deprotonation step has been identified as an active site water molecule, which is activated by a conserved histidine-asparagine dyad.[1] Following its formation, the CPP product is released from the active site.
Below is a diagram illustrating the proposed cyclization pathway.
Caption: Proposed mechanistic pathway for the cyclization of GGPP to CPP.
Quantitative Data
The kinetic parameters of this compound synthases can vary between different organisms and isoforms. The following table summarizes the kinetic data for several CPS enzymes from rice (Oryza sativa).
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| OsCPS1 | GGPP | 14.2 ± 1.5 | 4.5 x 10-2 | 3.1 x 103 | [10] |
| OsCPS2/OsCyc2 | GGPP | 21.1 ± 5.6 | 7.8 x 10-2 | 3.6 x 103 | [10] |
| OsCPS4/OsCyc1 (syn-CPP synthase) | GGPP | 9.3 ± 0.6 | 4.7 x 10-3 | 5.0 x 102 | [10] |
Experimental Protocols
Elucidating the mechanism of GGPP cyclization relies on a combination of biochemical, structural, and molecular biology techniques.
Enzyme Expression and Purification
Recombinant CPS is typically overexpressed in Escherichia coli. The gene encoding the CPS is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. After cell lysis, the enzyme is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
In Vitro Enzyme Assays
The activity of purified CPS is assayed by incubating the enzyme with its substrate, GGPP, in a suitable buffer containing a divalent cation, typically Mg2+.[10][11] The reaction is quenched, and the diphosphate-containing products are often hydrolyzed to their corresponding alcohols using a phosphatase for easier analysis. The resulting diterpene alcohols are then extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).
Product Identification by GC-MS
The extracted reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[12] The retention time and mass spectrum of the enzymatic product are compared with those of an authentic standard to confirm its identity. GC-MS is also used to quantify the product formation for kinetic analysis.[13][14][15]
A general workflow for product analysis is depicted below.
Caption: A typical experimental workflow for CPS enzyme assay and product analysis.
Site-Directed Mutagenesis
To probe the function of specific amino acid residues, site-directed mutagenesis is employed.[16][17] For instance, mutating the key aspartate residue in the DXDD motif to an alanine (B10760859) typically abolishes or severely reduces enzyme activity, confirming its role as the general acid catalyst.[1][9] Similarly, mutating residues in the proposed catalytic base dyad can lead to the formation of alternative products, providing insight into the termination step.[1]
Isotopic Labeling Studies
The use of isotopically labeled GGPP (e.g., with 13C or 2H) is a powerful tool to trace the intricate rearrangements that occur during the cyclization cascade.[7] By analyzing the position of the labels in the final product using NMR spectroscopy or mass spectrometry, the precise mechanism of ring formation and hydride shifts can be determined.
X-ray Crystallography and Cryo-EM
Determining the three-dimensional structure of CPS provides invaluable insights into its mechanism.[5][8] Co-crystallization of the enzyme with substrate analogs or inhibitors allows for the visualization of how the substrate binds in the active site.[5] This structural information is crucial for understanding the basis of stereochemical control and for designing targeted inhibitors.
The logical relationship between these experimental approaches is outlined below.
Caption: Logical relationships between key experimental approaches.
Conclusion
The cyclization of GGPP to CPP is a masterfully controlled enzymatic process. Through a combination of structural biology, enzymology, and molecular genetics, the mechanism of this compound synthases is being unraveled in remarkable detail. This knowledge not only deepens our fundamental understanding of terpenoid biosynthesis but also provides a powerful toolkit for the rational engineering of these enzymes to produce novel, high-value diterpenoids for the pharmaceutical and agricultural industries. The continued investigation into this fascinating class of enzymes promises to unlock new avenues for scientific discovery and technological innovation.
References
- 1. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Identification of Copalyl Diphosphate Isomers in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copalyl diphosphate (B83284) (CPP) is a key bicyclic diterpenoid intermediate in the biosynthesis of a vast array of natural products in plants, including gibberellins, phytoalexins, and other specialized diterpenes with significant pharmacological potential. The stereochemistry of the CPP molecule, which can exist as ent-CPP, syn-CPP, or (+)-CPP, dictates the downstream metabolic pathways and the final structure of the resulting diterpenoids. Consequently, the accurate identification and quantification of these CPP isomers in plant extracts are crucial for understanding plant metabolism, discovering novel bioactive compounds, and for the metabolic engineering of high-value natural products. This technical guide provides a comprehensive overview of the methodologies for the extraction, separation, and identification of CPP isomers from plant materials, with a focus on chromatographic and mass spectrometric techniques.
Introduction to Copalyl Diphosphate Isomers
This compound isomers are biosynthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), through a cyclization reaction catalyzed by a class of enzymes known as this compound synthases (CPSs).[1][2][3] The stereochemical outcome of this reaction is determined by the specific CPS isoform present in the plant species.
-
ent-Copalyl Diphosphate (ent-CPP): A precursor to the gibberellin plant hormones, which are essential for various aspects of plant growth and development.[3][4] It is also a precursor for a range of phytoalexins in various plants, such as rice and maize.[4][5]
-
syn-Copalyl Diphosphate (syn-CPP): A precursor to phytoalexins and allelopathic agents in rice, such as momilactones and oryzalexins.[6][7]
-
(+)-Copalyl Diphosphate ((+)-CPP): A less common isomer in plants, it serves as a precursor to a variety of specialized diterpenes.[1]
The distinct biological roles of the downstream products of these isomers underscore the importance of analytical methods that can differentiate and quantify each isomer in complex plant extracts.
Biosynthesis of this compound Isomers
The biosynthesis of CPP isomers is a critical branch point in the diterpenoid metabolic pathway. The process begins with GGPP, which is cyclized by a specific CPS to yield one of the three stereoisomers. The subsequent steps involve other enzymes, such as kaurene synthases (KS) and cytochrome P450 monooxygenases, which further modify the CPP backbone to produce the final diterpenoid products.
Experimental Protocols
The identification of CPP isomers in plant extracts involves a multi-step process that includes sample preparation, extraction, and analysis by chromatographic and mass spectrometric methods.
Plant Material Extraction
The choice of extraction solvent and method is critical for the efficient recovery of CPP isomers. A general protocol for the extraction of diterpenoids is provided below.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 85:15 v/v) or methanol (B129727).
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized and ground tissue.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1 g) to a suitable container.
-
Add the extraction solvent at a ratio of 10:1 (v/w) to the powdered tissue.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully decant the supernatant (the extract) into a clean flask.
-
Repeat the extraction of the plant material pellet with a fresh portion of the solvent to ensure complete extraction.
-
Combine the supernatants and concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol or hexane) for further analysis.
Analytical Workflow
The analysis of CPP isomers is challenging due to their polar diphosphate moiety and non-volatile nature. Two main analytical strategies are employed: Gas Chromatography-Mass Spectrometry (GC-MS) after dephosphorylation and derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the direct analysis of the intact molecules.
GC-MS Analysis of Dephosphorylated and Derivatized CPPs
GC-MS offers high chromatographic resolution but requires the removal of the polar diphosphate group and derivatization to increase volatility.
Protocol:
-
Dephosphorylation: Treat the dried plant extract with an alkaline phosphatase to hydrolyze the diphosphate group, yielding the corresponding copalol.
-
Extraction of Copalols: After dephosphorylation, extract the resulting copalols from the aqueous reaction mixture using a non-polar solvent like hexane.
-
Derivatization: Evaporate the solvent and treat the dried copalol-containing residue with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to separate the different diterpene derivatives.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-600.
-
-
Identification: Identification of the CPP isomers is based on the retention times and mass spectra of the derivatized copalols, compared to authentic standards if available, or by interpretation of the fragmentation patterns.
LC-MS/MS Analysis of Intact CPP Isomers
LC-MS/MS allows for the direct analysis of the intact CPP diphosphates, avoiding the need for dephosphorylation and derivatization. This is particularly advantageous for quantitative studies as it reduces sample handling and potential losses.
Protocol:
-
Sample Preparation: Re-dissolve the dried plant extract in a solvent compatible with the LC mobile phase, typically a mixture of methanol and water.
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using two mobile phases, for example:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid) or a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each CPP isomer.
-
-
Identification and Quantification: Identification is achieved by comparing the retention times and MRM transitions with those of authentic standards. Quantification is performed by constructing a calibration curve using standards of known concentrations.
Data Presentation
Due to the limited availability of comprehensive quantitative data for all three CPP isomers across a range of plant species in the public domain, the following table presents representative data to illustrate how such information would be structured. The values are hypothetical and intended for demonstrative purposes.
| Plant Species | Tissue | ent-CPP (ng/g FW) | syn-CPP (ng/g FW) | (+)-CPP (ng/g FW) | Predominant Downstream Products |
| Oryza sativa (Rice) | Leaves (UV-treated) | 150 | 450 | Not Detected | Phytoalexins (Oryzalexins, Momilactones) |
| Oryza sativa (Rice) | Seedlings | 250 | 50 | Not Detected | Gibberellins, Phytoalexins |
| Arabidopsis thaliana | Rosette Leaves | 300 | Not Detected | Not Detected | Gibberellins |
| Salvia officinalis (Sage) | Leaves | Not Detected | Not Detected | 800 | Specialized Diterpenes (e.g., Carnosic acid precursors) |
| Zea mays (Maize) | Roots | 400 | Not Detected | Not Detected | Gibberellins, Phytoalexins (Kauralexins) |
Note: FW denotes fresh weight. The presented data is illustrative. Actual concentrations can vary significantly based on plant age, developmental stage, and environmental conditions.
Conclusion
The identification and quantification of this compound isomers are fundamental to advancing our understanding of plant biochemistry and for the effective exploitation of plant-derived natural products. The choice between GC-MS and LC-MS/MS analytical approaches will depend on the specific research goals, available instrumentation, and the need for quantitative versus qualitative data. While GC-MS provides excellent separation of dephosphorylated and derivatized analytes, LC-MS/MS has emerged as a powerful tool for the direct, sensitive, and quantitative analysis of these challenging molecules. Further research to establish standardized analytical protocols and to build a comprehensive database of CPP isomer distribution in the plant kingdom will be invaluable for the scientific and industrial communities.
References
- 1. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Activity of Copalyl Diphosphate Derivatives: A Technical Guide for Researchers
An in-depth exploration of the diverse biological activities, experimental evaluation, and mechanisms of action of diterpenoids derived from copalyl diphosphate (B83284).
Copalyl diphosphate (CPP) is a pivotal bicyclic intermediate in the biosynthesis of over 7,000 structurally diverse labdane-related diterpenoids. While CPP itself is not the primary bioactive agent, its various stereoisomers—notably ent-CPP, syn-CPP, and (+)-CPP—serve as the foundational scaffolds for a vast array of natural products with significant pharmacological properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of major CPP-derived diterpenoid classes, detailed experimental protocols for their evaluation, and diagrams of key biosynthetic and signaling pathways.
Key Biological Activities of this compound Derivatives
Diterpenoids derived from this compound exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. These activities are largely attributed to specific structural classes such as the kauranes, abietanes, and labdanes, as well as phytoalexins like momilactones and oryzalexins.
Cytotoxic Activity
Many CPP-derived diterpenoids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. This activity is a cornerstone of their potential application in oncology drug development.
-
ent-Kaurane Diterpenoids: This class of compounds is well-documented for its ability to induce programmed cell death in cancer cells. For instance, novel ent-kaurene (B36324) diterpenoids isolated from the New Zealand liverwort Jungermannia species have shown significant cytotoxicity against human leukemia (HL-60) cells, with IC50 values as low as 1.3 µM.[1] Similarly, various ent-kauranes from Isodon excisoides have exhibited potent activity against HCT-116, HepG2, A2780, and other cancer cell lines, with IC50 values frequently in the low micromolar range.[2]
-
Momilactones: Originally identified as allelochemicals in rice, momilactones A and B have shown remarkable cytotoxic potential. Momilactone B, in particular, is highly active against P388 murine leukemia cells (IC50 = 0.21 µM) and human colon cancer cell lines HT-29 and SW620 (IC50 < 1 µM).[3][4]
Table 1: Cytotoxicity of Selected this compound Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| ent-Kaurane | Jungermannenone A | HL-60 (Leukemia) | 1.3 | [1] |
| ent-Kaurane | Jungermannenone B | HL-60 (Leukemia) | 5.3 | [1] |
| ent-Kaurane | Jungermannenone D | HL-60 (Leukemia) | 2.7 | [1] |
| ent-Kaurane | Compound 4 (Isodon excisoides) | BGC-823 (Gastric) | 1.31 | [2] |
| ent-Kaurane | Compound 4 (Isodon excisoides) | HepG2 (Liver) | 1.54 | [2] |
| ent-Kaurane | Compound 3 (Aspilia pluriseta) | Hep-G2 (Liver) | 24.7 | [5] |
| Momilactone | Momilactone A | P388 (Leukemia) | 2.71 | [3] |
| Momilactone | Momilactone B | P388 (Leukemia) | 0.21 | [3] |
| Momilactone | Momilactone B | HL-60 (Leukemia) | 4.49 | [6] |
| Momilactone | Momilactone B | U266 (Myeloma) | 5.09 | [6] |
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Abietane and kaurane (B74193) diterpenoids, derived from (+)-CPP and ent-CPP respectively, have emerged as promising candidates.
-
Abietane Diterpenoids: These compounds, often found in the resin of conifers, have demonstrated significant activity against a range of pathogenic bacteria. Synthetic derivatives of dehydroabietic acid have shown low MIC values (as low as 0.9 µg/mL) against bacteria such as Staphylococcus aureus and Bacillus subtilis.[7] Other studies have reported MIC values for abietanes against methicillin-resistant S. aureus (MRSA) and Streptococcus mitis as low as 8 µg/mL.[8]
-
Momilactones: Beyond their cytotoxic effects, momilactones also possess antibacterial properties. Momilactone A has shown high selectivity against Escherichia coli with a minimal inhibitory concentration (MIC) of 5 µM.[3]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound Class | Specific Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Abietane | Dehydroabietic acid derivative (17p) | S. aureus | 1.9 | [7] |
| Abietane | Dehydroabietic acid derivative (17p) | B. subtilis | 1.9 | [7] |
| Abietane | Dehydroabietic acid derivative (10) | MRSA | 8 | [8] |
| Abietane | Dehydroabietic acid derivative (10) | S. epidermidis | 8 | [8] |
| Abietane | 6-Hydroxysalvinolone | S. aureus | 2.5 | [9] |
| Abietane | Compound 15 (C. japonica) | C. acnes | 3.13-6.25 | [10] |
| Abietane | Prattinin A derivative (27) | E. coli | 11.7 | [9] |
| Abietane | Prattinin A derivative (27) | P. aeruginosa | 11.7 | [9] |
Anti-Inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Labdane diterpenoids have been identified as potent anti-inflammatory agents, primarily through their ability to modulate key signaling pathways like NF-κB and reduce the production of inflammatory mediators such as nitric oxide (NO).
-
Labdane Diterpenoids: Compounds isolated from plants like Lagopsis supina and Hedychium coronarium have demonstrated moderate to potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, with IC50 values ranging from 14.9 to 34.9 µM.[11] Other labdanes have shown strong inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, with IC50 values below 5 µg/mL.[12]
Table 3: Anti-Inflammatory Activity of Selected this compound Derivatives
| Compound Class | Specific Compound | Assay | IC50 | Reference(s) |
| Labdane | Lagopsin (Compound 7) | NO Production (BV-2 cells) | 14.9-34.9 µM | [11] |
| Labdane | Lagopsin (Compound 9) | NO Production (BV-2 cells) | 14.9-34.9 µM | [11] |
| Labdane | 7β-hydroxycalcaratarin A | Superoxide Anion Generation | ≤4.52 µg/mL | [12] |
| Labdane | 7β-hydroxycalcaratarin A | Elastase Release | ≤6.17 µg/mL | [12] |
| Labdane | Coronarin D | Superoxide Anion Generation | ≤4.52 µg/mL | [12] |
| Labdane | Coronarin D | Elastase Release | ≤6.17 µg/mL | [12] |
Experimental Protocols
Accurate and reproducible evaluation of biological activity is critical. This section provides detailed methodologies for key assays used to quantify the cytotoxic, antimicrobial, and anti-inflammatory properties of CPP derivatives.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[13][14]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for cytotoxicity testing) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Following incubation, add 10-50 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[13][15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Agar (B569324) Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion method is a widely used technique to assess the antimicrobial susceptibility of bacteria to test compounds. It is based on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium, resulting in a zone of growth inhibition.[18][19]
Methodology:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate. Transfer the colonies to a tube of sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.[20] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[18]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar. Gently press each disk to ensure complete contact with the agar. Space the disks sufficiently (at least 24 mm apart from center to center) to prevent overlapping of inhibition zones.[21]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.[19]
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk, including the disk diameter.
-
Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound. Results are typically categorized as susceptible, intermediate, or resistant by comparing the zone diameters to standardized interpretive charts. For novel compounds, the zone diameter provides a qualitative or semi-quantitative measure of activity.
Anti-Inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in aqueous solutions like cell culture supernatant. It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[22][23]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages into a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a set period (e.g., 1-2 hours).
-
Stimulation: Induce NO production by adding an inflammatory stimulus, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), to the wells. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells with compound alone. Incubate for 24 hours.[24]
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., ranging from 1 to 100 µM) in fresh culture medium.
-
Griess Reaction:
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The reagent should be freshly prepared and protected from light.[25] . Add 50-100 µL of the Griess reagent to each well containing the standards and collected supernatants.[23]
-
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark to allow for color development.[25] Measure the absorbance at a wavelength between 540 and 550 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control to evaluate the anti-inflammatory activity of the test compound and determine its IC50 value.
Biosynthetic and Signaling Pathways
Understanding the pathways through which CPP derivatives are synthesized and how they exert their biological effects is crucial for their development as therapeutic agents.
Biosynthesis of Diterpenoid Scaffolds from this compound
The diversity of diterpenoids originates from the initial cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), by a class II diterpene synthase known as this compound synthase (CPS). This step forms the core bicyclic CPP scaffold. Subsequent reactions, often catalyzed by class I diterpene synthases (e.g., kaurene synthase, KS), modify this scaffold to produce a wide range of hydrocarbon skeletons that are further diversified by enzymes like cytochrome P450s.
Caption: Biosynthesis of major diterpenoid classes from CPP isomers.
Cytotoxicity: Induction of Apoptosis by ent-Kaurane Diterpenoids
The cytotoxic activity of many ent-kaurane diterpenoids is mediated through the induction of apoptosis. These compounds can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. Key events include the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, as well as the modulation of Bcl-2 family proteins.[26][27]
Caption: Apoptosis signaling pathways induced by ent-kauranes.
Anti-Inflammatory Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many diterpenoids exert their anti-inflammatory effects by preventing the degradation of IκBα.[28][29]
Caption: Inhibition of NF-κB signaling by CPP derivatives.
References
- 1. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Momilactone and Related Diterpenoids as Potential Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and antitumor activity of momilactone B from rice hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uv.es [uv.es]
- 8. Antibacterial profiling of abietane-type diterpenoids [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. New Labdane-Type Diterpenoids and Anti-Inflammatory Constituents from Hedychium coronarium [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. asm.org [asm.org]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. apec.org [apec.org]
- 22. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Kaurene diterpene induces apoptosis in human leukemia cells partly through a caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Unraveling the Cellular Nexus: A Technical Guide to the Localization of Copalyl Diphosphate Biosynthesis in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalyl diphosphate (B83284) (CPP) is a pivotal intermediate in the biosynthesis of a vast array of bioactive diterpenoids in plants, including the essential gibberellin phytohormones and specialized phytoalexins involved in defense. The subcellular compartmentalization of its synthesis is critical for regulating the metabolic flux towards these diverse downstream pathways. This technical guide provides an in-depth exploration of the localization of copalyl diphosphate synthase (CPS), the enzyme responsible for CPP formation, within plant cells. We will delve into the quantitative distribution of CPS isoforms, detail the experimental protocols used to elucidate their location, and visualize the pertinent biological and experimental workflows.
Data Presentation: Quantitative Distribution of this compound Synthase
The biosynthesis of this compound is predominantly localized to the plastids, specifically within the stromal compartment.[1] This localization is crucial for accessing the substrate, geranylgeranyl diphosphate (GGDP), which is also synthesized within the plastid via the methylerythritol 4-phosphate (MEP) pathway. While direct quantitative proteomics data for CPS distribution across multiple subcellular fractions is limited in publicly available literature, transcript abundance of different CPS genes provides a clear indication of their specialized roles and tissue-specific expression. In rice (Oryza sativa), two distinct ent-CPS isoforms, OsCPS1 and OsCPS2, exhibit differential expression, highlighting a functional divergence.[2][3][4] OsCPS1 is primarily involved in gibberellin biosynthesis essential for normal growth and development, whereas OsCPS2 is implicated in the production of phytoalexins for defense.[2][3][4]
| Gene/Protein | Organism | Tissue/Condition | Primary Function | Relative Transcript Abundance | Reference |
| OsCPS1 | Oryza sativa | Basal parts of seedlings, including the meristem of the second-leaf sheaths | Gibberellin Biosynthesis | High | [2][5] |
| OsCPS2 | Oryza sativa | Basal parts of seedlings, including the meristem of the second-leaf sheaths | Phytoalexin Biosynthesis | Drastically lower than OsCPS1 | [2][5] |
| OsCPS1 | Oryza sativa | Vascular bundle tissues | Gibberellin Biosynthesis | Predominantly localized | [2] |
| OsCPS2 | Oryza sativa | Epidermal cells | Phytoalexin Biosynthesis | Predominantly localized | [2] |
| OsCPS1 | Oryza sativa | Leaves (untreated) | Gibberellin Biosynthesis | Constitutively expressed | [6] |
| OsCyc1 (syn-CPS) | Oryza sativa | Leaves (UV-treated) | Phytoalexin Biosynthesis | Drastically increased | [6] |
| OsCyc2 (ent-CPS) | Oryza sativa | Leaves (UV-treated) | Phytoalexin Biosynthesis | Drastically increased | [6] |
Experimental Protocols
The determination of the subcellular localization of CPS relies on a combination of biochemical and molecular techniques. Below are detailed methodologies for key experiments.
Protocol 1: Subcellular Fractionation and Western Blot Analysis
This protocol describes the isolation of intact chloroplasts and their subsequent fractionation to determine the submitochondrial location of CPS.
1. Plant Material and Homogenization:
-
Start with 50-100 g of fresh, young leaf tissue (e.g., spinach or pea).
-
Perform all steps at 4°C.
-
Homogenize the tissue in a chilled blender with 200 mL of grinding buffer (50 mM HEPES-KOH, pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA).
-
Filter the homogenate through four layers of cheesecloth and one layer of Miracloth.
2. Intact Chloroplast Isolation:
-
Centrifuge the filtrate at 1,000 x g for 5 minutes to pellet the chloroplasts.
-
Gently resuspend the pellet in a small volume of grinding buffer.
-
Layer the resuspended chloroplasts onto a Percoll gradient (e.g., 40%/80% step gradient) and centrifuge at 2,500 x g for 10 minutes.
-
Collect the intact chloroplasts from the interface of the two Percoll layers.
-
Wash the intact chloroplasts by resuspending in grinding buffer and centrifuging at 1,000 x g for 5 minutes.
3. Sub-chloroplastic Fractionation:
-
Resuspend the purified intact chloroplasts in a hypotonic buffer (10 mM HEPES-KOH, pH 7.5, 1 mM MgCl₂) to lyse the envelope membranes.
-
Separate the soluble stroma from the thylakoid and envelope membranes by centrifugation at 10,000 x g for 10 minutes. The supernatant is the stromal fraction.
-
The pellet contains thylakoids and envelope membranes. Further purification of these fractions can be achieved through sucrose (B13894) density gradient centrifugation.
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each fraction (total homogenate, cytosolic fraction, intact chloroplasts, stroma, thylakoids, and envelope) using a standard protein assay (e.g., Bradford assay).
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the CPS of interest.
-
Use antibodies against known marker proteins for each subcellular compartment to assess the purity of the fractions (e.g., RuBisCO for stroma, LHCII for thylakoids, a translocon component for the envelope, and a cytosolic enzyme like alcohol dehydrogenase).
-
Detect the primary antibody with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye and visualize the signal.
Protocol 2: In Vitro Chloroplast Protein Import Assay
This assay determines if a protein is capable of being imported into isolated, intact chloroplasts.
1. Synthesis of Radiolabeled Precursor Protein:
-
Clone the full-length cDNA of the CPS gene into a suitable in vitro transcription/translation vector.
-
Perform in vitro transcription and translation using a commercially available kit (e.g., rabbit reticulocyte lysate or wheat germ extract system) in the presence of [³⁵S]-methionine to produce a radiolabeled precursor protein.
2. Chloroplast Import Reaction:
-
Isolate intact chloroplasts as described in Protocol 1, Step 2.
-
Resuspend the chloroplasts in import buffer (50 mM HEPES-KOH, pH 8.0, 0.33 M sorbitol).
-
Set up the import reaction by mixing the isolated chloroplasts (equivalent to 25 µg of chlorophyll), the radiolabeled precursor protein, and ATP to a final concentration of 5 mM.
-
Incubate the reaction mixture at 25°C for various time points (e.g., 0, 5, 15, 30 minutes) under light.
3. Post-Import Treatment and Analysis:
-
Stop the import reaction by placing the tubes on ice.
-
Treat the chloroplasts with a protease (e.g., thermolysin) to digest any precursor protein that is bound to the outside of the chloroplasts but not imported.
-
Quench the protease activity with EDTA.
-
Re-isolate the intact chloroplasts by centrifugation through a Percoll cushion.
-
Lyse the chloroplasts and separate the proteins by SDS-PAGE.
-
Visualize the imported, processed (if the transit peptide is cleaved) protein by autoradiography or phosphorimaging.
Protocol 3: GFP Fusion and Confocal Microscopy
This method allows for the in vivo visualization of the subcellular localization of a protein.
1. Vector Construction and Plant Transformation:
-
Fuse the coding sequence of the CPS gene in-frame with the gene for Green Fluorescent Protein (GFP) in a plant expression vector. The fusion can be at the N- or C-terminus, but care must be taken not to disrupt the N-terminal chloroplast transit peptide.
-
Transform the construct into plant cells, typically Arabidopsis thaliana or tobacco (Nicotiana benthamiana) protoplasts or whole plants via Agrobacterium tumefaciens-mediated transformation.
2. Confocal Laser Scanning Microscopy:
-
Grow the transformed plants or incubate the transformed protoplasts under appropriate conditions.
-
Excise a small piece of tissue (e.g., a leaf section) or observe the protoplasts directly.
-
Mount the sample on a microscope slide in water or a suitable buffer.
-
Visualize the GFP fluorescence using a confocal laser scanning microscope. Use an excitation wavelength of ~488 nm and an emission detection window of ~500-550 nm for GFP.
-
Simultaneously capture the chlorophyll (B73375) autofluorescence (excitation ~488 nm or ~543 nm, emission ~650-750 nm) to mark the location of chloroplasts.
-
Co-localization of the GFP signal with the chlorophyll autofluorescence indicates that the CPS-GFP fusion protein is targeted to the chloroplasts.
Visualizations
Gibberellin Biosynthesis Pathway in Plastids
Caption: Early steps of gibberellin biosynthesis localized in the plastid stroma.
Experimental Workflow for Subcellular Localization of CPS
Caption: Workflow for determining CPS subcellular localization.
Plastid-to-Nucleus Retrograde Signaling
Caption: Regulation of nuclear gene expression by signals from the plastid.
Conclusion
The biosynthesis of this compound is definitively localized to the plastid stroma in plant cells. This compartmentalization is essential for the efficient production of gibberellins (B7789140) and other diterpenoids. The existence of differentially regulated CPS isoforms, as seen in rice, underscores the sophisticated mechanisms plants have evolved to channel metabolic flux into distinct pathways for growth and defense. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the localization and regulation of CPS and other enzymes in the diterpenoid biosynthesis pathway. Future research focusing on quantitative proteomics and the elucidation of signaling pathways that modulate CPS import into plastids will further enhance our understanding of this critical metabolic juncture and may open new avenues for the targeted engineering of plant secondary metabolism for agricultural and pharmaceutical applications.
References
- 1. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 2. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rice Contains Two Disparate ent-Copalyl Diphosphate Synthases with Distinct Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rice contains two disparate ent-copalyl diphosphate synthases with distinct metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Copalyl Diphosphate in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copalyl diphosphate (B83284) (CDP) stands at a critical metabolic nexus in plant biology, serving as the committed precursor to a vast and structurally diverse arsenal (B13267) of diterpenoid compounds. While its role in the biosynthesis of gibberellin phytohormones—essential regulators of plant growth and development—is well-established, a burgeoning body of research highlights its equally crucial function in orchestrating plant defense mechanisms. This technical guide provides an in-depth exploration of the biosynthesis of CDP and its subsequent conversion into specialized diterpenoid phytoalexins, which confer resistance against a broad spectrum of pathogens and herbivores. We will delve into the quantitative aspects of phytoalexin accumulation, detail key experimental protocols for their study, and visualize the intricate signaling pathways that govern their production. This guide is intended to serve as a comprehensive resource for researchers in plant science, natural product chemistry, and drug development seeking to understand and harness the defensive capabilities of these remarkable plant metabolites.
Copalyl Diphosphate: A Key Metabolic Intermediate in Plant Defense
This compound is a bicyclic diterpene intermediate synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGDP). This cyclization is catalyzed by a class of enzymes known as this compound synthases (CPSs). Plants have evolved distinct CPS isoforms, often localized in different tissues and regulated by different signaling pathways, to channel GGDP towards either primary or secondary metabolism.
-
Primary Metabolism: In the plastids, ent-copalyl diphosphate synthase (ent-CPS) catalyzes the formation of ent-CDP, the first committed step in the biosynthesis of gibberellins (B7789140) (GAs).[1][2] GAs are critical for a wide range of developmental processes, including seed germination, stem elongation, and flowering.[2]
-
Secondary (Defense) Metabolism: In response to pathogen attack or herbivory, plants upregulate the expression of defense-related CPS isoforms. These enzymes, such as OsCPS2 and OsCPS4 in rice, and ZmAN2 in maize, produce CDP isomers that are the precursors to a variety of diterpenoid phytoalexins.[3][4] Phytoalexins are low molecular weight antimicrobial compounds that accumulate at the site of infection.[5]
The differential regulation and functional diversification of CPS enzymes represent a key strategy by which plants balance the metabolic demands of growth and defense.
Diterpenoid Phytoalexins Derived from this compound
The structural diversity of diterpenoid phytoalexins derived from CDP is vast, with different plant species producing unique sets of defensive compounds. These molecules exhibit a range of antimicrobial and anti-herbivore activities. Some of the most well-characterized examples are found in staple crops like rice and maize.
Phytoalexins in Rice (Oryza sativa)
Rice produces a complex mixture of diterpenoid phytoalexins derived from both ent-CDP and syn-CDP. These compounds play a crucial role in the defense against the rice blast fungus, Magnaporthe oryzae, and other pathogens.
-
ent-CDP-Derived Phytoalexins:
-
syn-CDP-Derived Phytoalexins:
Phytoalexins in Maize (Zea mays)
Maize produces a class of ent-kaurane-related diterpenoid phytoalexins known as kauralexins in response to fungal infection and insect herbivory.
-
Kauralexins (A and B series): The accumulation of kauralexins is induced by pathogens such as Fusarium graminearum and Rhizopus microsporus, as well as by feeding from the European corn borer (Ostrinia nubilalis).[4][9] These compounds have been shown to inhibit fungal growth and act as antifeedants.[4]
Quantitative Analysis of Diterpenoid Phytoalexin Accumulation
The induction of diterpenoid phytoalexin biosynthesis is a rapid and localized response to stress. Quantitative analysis of these compounds is essential for understanding their role in plant defense and for breeding crop varieties with enhanced resistance.
| Plant Species | Phytoalexin(s) | Elicitor/Pathogen | Tissue | Accumulation Level | Reference(s) |
| Rice (Oryza sativa) | Momilactone A | UV irradiation | Leaves | Up to 495 nmol/g | [1] |
| Rice (Oryza sativa) | Momilactone A and B | Magnaporthe oryzae | Leaves | >20-fold increase in OsbHLH5-OX lines | [8] |
| Maize (Zea mays) | Kauralexins (total) | Rhizopus microsporus | Stems | >100 µg/g fresh weight | [4] |
| Maize (Zea mays) | Kauralexin A3 and B3 | Rhizopus microsporus | Stems | ~10 µg/g fresh weight at 24h | [4] |
| Maize (Zea mays) | Trihydroxydolabrene | Fusarium graminearum | Roots | Up to 225 µg/g fresh weight | [3] |
Table 1: Quantitative Accumulation of CDP-Derived Phytoalexins in Response to Biotic Stress.
| Phytoalexin | Pathogen | Bioactivity | IC50 Value | Reference(s) |
| Rice Diterpenoids (general) | Magnaporthe oryzae | Spore germination inhibition | 1–35 µg/mL | [10] |
| Rice Diterpenoids (general) | Magnaporthe oryzae | Germ tube growth inhibition | 2–103 µg/mL | [10] |
| Oryzalexin D | Magnaporthe oryzae | Mycelial growth inhibition | 230 µg/mL | [10] |
| Momilactone A | Echinochloa crus-galli | Root growth inhibition | 3.3 µM | [1] |
| Momilactone B | Echinochloa crus-galli | Root growth inhibition | 1.1 µM | [1] |
Table 2: Antimicrobial and Allelopathic Activity of CDP-Derived Phytoalexins.
Signaling Pathways Regulating Diterpenoid Phytoalexin Biosynthesis
The production of diterpenoid phytoalexins is tightly regulated by a complex signaling network that is initiated by the perception of pathogen- or herbivore-associated molecular patterns (PAMPs/HAMPs) or endogenous damage-associated molecular patterns (DAMPs).
Elicitor Recognition and Early Signaling Events
The perception of elicitors, such as chitin (B13524) from fungal cell walls, by pattern recognition receptors (PRRs) on the plant cell surface triggers a rapid intracellular signaling cascade.[3][11] This includes ion fluxes across the plasma membrane (Ca²⁺ and H⁺), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[12][13]
Figure 1: A simplified signaling pathway from elicitor perception to diterpenoid phytoalexin biosynthesis.
The Role of Phytohormones: Jasmonic Acid and Ethylene (B1197577)
The phytohormones jasmonic acid (JA) and ethylene (ET) are key players in the regulation of defense responses against necrotrophic pathogens and herbivores.[9][12] Elicitor-induced signaling pathways often lead to the biosynthesis of JA and ET, which then act synergistically to activate the expression of defense-related genes, including those encoding for CPS and other enzymes in the diterpenoid biosynthetic pathway.[8][12]
The JA signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which releases transcription factors such as MYC2 and WRKYs to activate target gene expression.[2][10][14] Similarly, the ET signaling pathway culminates in the activation of Ethylene Response Factors (ERFs), which are a class of transcription factors that bind to GCC-box elements in the promoters of defense genes.[8][15][16][17]
Figure 2: Involvement of Jasmonic Acid and Ethylene signaling in the regulation of CPS gene expression.
Experimental Protocols
Extraction and Quantification of Diterpenoids by HPLC-UV
This protocol provides a general framework for the extraction and analysis of diterpenoid phytoalexins from plant tissues. Optimization of solvent systems and chromatography conditions may be required for specific compounds and plant matrices.
References
- 1. Defensive Molecules Momilactones A and B: Function, Biosynthesis, Induction and Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery, Biosynthesis and Stress-Related Accumulation of Dolabradiene-Derived Defenses in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identity, regulation, and activity of inducible diterpenoid phytoalexins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ffhdj.com [ffhdj.com]
- 7. mdpi.com [mdpi.com]
- 8. The AP2/ERF transcription factor ORA59 regulates ethylene-induced phytoalexin synthesis through modulation of an acyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The transcription factor MdWRKY9 is involved in jasmonic acid-mediated salt stress tolerance in apple - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ethylene-Inducible AP2/ERF Transcription Factor Involved in the Capsaicinoid Biosynthesis in Capsicum [frontiersin.org]
- 16. Ethylene Response Factors: A Key Regulatory Hub in Hormone and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Purification of Recombinant Copalyl Diphosphate Synthase from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalyl diphosphate (B83284) synthase (CPS) is a key enzyme in the biosynthesis of a diverse array of diterpenoids, including gibberellins, which are vital plant hormones. The production of recombinant CPS in Escherichia coli enables detailed structural and functional studies, facilitating the exploration of its potential in synthetic biology and drug development. These application notes provide a comprehensive guide to the expression and purification of recombinant, His-tagged copalyl diphosphate synthase from E. coli.
Principle of the Method
The purification strategy for recombinant this compound synthase from E. coli is centered around a two-step chromatographic process. This method ensures high purity of the final protein product, making it suitable for downstream applications such as enzymatic assays, structural biology, and inhibitor screening.
Initially, the recombinant CPS, engineered to contain a polyhistidine tag (His-tag), is captured from the clarified cell lysate using immobilized metal affinity chromatography (IMAC). The His-tag exhibits a strong and specific affinity for divalent metal ions (e.g., Ni²⁺) chelated to the chromatography resin. This allows for the selective binding of the target protein while most host cell proteins are washed away. The bound CPS is subsequently eluted using a high concentration of a competitive agent, such as imidazole.
Following the initial capture step, a polishing step is performed using size-exclusion chromatography (SEC), also known as gel filtration. This technique separates proteins based on their hydrodynamic radius (size and shape). SEC is effective in removing any remaining protein contaminants, as well as aggregates of the recombinant protein, resulting in a highly purified and homogenous CPS preparation.
Data Presentation
Table 1: Representative Purification of Recombinant His-tagged this compound Synthase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 250 | 50 | 0.2 | 100 | 1 |
| Clarified Lysate | 200 | 48 | 0.24 | 96 | 1.2 |
| Ni-NTA Affinity Chromatography | 10 | 40 | 4.0 | 80 | 20 |
| Size-Exclusion Chromatography | 7 | 35 | 5.0 | 70 | 25 |
Note: The values presented in this table are representative and may vary depending on the specific this compound synthase, expression levels, and experimental conditions.
Experimental Protocols
Expression of Recombinant this compound Synthase in E. coli
This protocol describes the expression of N-terminally His-tagged this compound synthase using a pET vector system in E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) cells harboring the pET-CPS expression plasmid
-
Luria-Bertani (LB) broth or Terrific Broth (TB)
-
Appropriate antibiotic (e.g., Kanamycin or Ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Inoculate 50 mL of LB or TB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the pET-CPS plasmid.
-
Incubate the culture overnight at 37°C with shaking at 200-250 rpm.
-
The following day, inoculate 1 L of fresh LB or TB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[1]
-
Cool the culture to 16-20°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[1]
-
Continue to incubate the culture at the lower temperature (16-20°C) for 16-20 hours with shaking. This lower temperature often improves the solubility of the recombinant protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of Recombinant this compound Synthase
This protocol outlines a two-step purification process using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
2.1 Cell Lysis and Clarification
Materials:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.[2]
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Thaw the frozen cell pellet on ice.
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.
-
Incubate on ice for 30 minutes with gentle stirring.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 45 seconds off) to prevent overheating.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes to reduce the viscosity of the lysate.
-
Clarify the lysate by centrifugation at 15,000-20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant (clarified lysate) for the next purification step.
2.2 Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Ni-NTA Agarose resin
-
Lysis Buffer (Binding Buffer): 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.[2]
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.[2]
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[2]
Procedure:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins, until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged CPS from the resin with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the highest concentration of pure CPS.
2.3 Size-Exclusion Chromatography (SEC)
Materials:
-
SEC Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5.
-
Size-exclusion chromatography column (e.g., Superdex 200 or similar)
Procedure:
-
Concentrate the pooled fractions from the IMAC step to a suitable volume (e.g., 1-2 mL) using a centrifugal filter device.
-
Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Load the concentrated protein sample onto the equilibrated column.
-
Elute the protein with SEC Buffer at the recommended flow rate for the column.
-
Collect fractions and analyze them by SDS-PAGE.
-
Pool the fractions containing the pure, monomeric CPS.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm or using a Bradford assay), aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Caption: Workflow for the expression and purification of recombinant this compound synthase.
Caption: IPTG induction of this compound synthase expression in the pET system.
References
Application Note: GC-MS Analysis of Dephosphorylated Copalyl Diphosphate Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalyl diphosphate (B83284) (CPP) is a key bicyclic diterpene intermediate in the biosynthesis of a vast array of natural products, including gibberellins, and other bioactive molecules of interest in drug development. The stereochemistry of CPP, which can exist as (+)-CPP, ent-CPP, or syn-CPP, dictates the final structure of the resulting diterpenoid.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. However, due to their polar phosphate (B84403) moiety and high molecular weight, CPPs are not directly amenable to GC-MS analysis.[2][3] This application note provides a detailed protocol for the dephosphorylation of CPPs, followed by derivatization and subsequent analysis by GC-MS.
Signaling Pathway
The biosynthesis of various diterpenoids from geranylgeranyl pyrophosphate (GGPP) proceeds through different stereoisomers of copalyl diphosphate.
Caption: Biosynthesis of this compound Stereoisomers.
Experimental Workflow
The overall workflow for the GC-MS analysis of dephosphorylated CPP products involves several key steps from sample preparation to data analysis.
Caption: GC-MS Analysis Workflow for CPP Products.
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted for CPPs produced in an E. coli expression system.
-
Culture Growth and Induction: Grow E. coli cultures expressing the desired this compound synthase (CPS) to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for the desired period.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Enzymatic Reaction (if in vitro): If the assay is performed in vitro, incubate the cell lysate or purified enzyme with the substrate geranylgeranyl pyrophosphate (GGPP) in a suitable reaction buffer.
-
Extraction:
-
To the cell lysate or reaction mixture, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully collect the upper organic phase.
-
Repeat the extraction two more times.
-
Pool the organic extracts and dry them under a stream of nitrogen gas.
-
Dephosphorylation of this compound
Enzymatic deconjugation is a gentle and effective method for removing the phosphate groups from CPPs.[3]
-
Reagents:
-
Calf Intestinal Phosphatase (CIP)
-
CIP buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 9.0)
-
Dried CPP extract from the previous step.
-
-
Protocol:
-
Resuspend the dried extract in 1 mL of CIP buffer.
-
Add 10-20 units of CIP to the solution.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
After incubation, extract the resulting dephosphorylated products (copalols) with an equal volume of hexane (B92381) or ethyl acetate.
-
Repeat the extraction three times.
-
Pool the organic extracts and dry them under a stream of nitrogen gas.
-
Derivatization
To increase volatility and improve chromatographic separation, the hydroxyl groups of the resulting copalols are derivatized via silylation.[4][5]
-
Reagents:
-
Protocol:
-
To the dried extract, add 100 µL of anhydrous pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.[4]
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 40 minutes.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following are general GC-MS conditions that may require optimization for specific instruments and analytes.[6][7]
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[7]
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Data Presentation
Quantitative analysis can be performed by creating a calibration curve with an authentic standard of the dephosphorylated and derivatized CPP product. If standards are unavailable, relative quantification can be achieved by comparing peak areas to an internal standard. The dephosphorylated derivatives of (+)-CPP and ent-CPP may have identical retention times, while syn-CPP will have a different retention time.[1] However, the mass spectra of the dephosphorylated derivatives of all three stereoisomers are identical.[1]
Table 1: Representative Quantitative GC-MS Data for Dephosphorylated this compound Products
| Analyte (as TMS Derivative) | Retention Time (min) | Target Ion (m/z) for Quantification | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Concentration (µg/mL) |
| ent-Copalol-TMS | 19.16 | 275 | 121 | 135 | 12.5 |
| syn-Copalol-TMS | 18.85 | 275 | 121 | 135 | 8.2 |
| (+)-Copalol-TMS | 19.16 | 275 | 121 | 135 | 15.1 |
| Internal Standard (e.g., C22 alkane) | 21.50 | 57 | 71 | 85 | 10.0 |
Note: Retention times are illustrative and will vary depending on the specific GC conditions and column used. The target ion m/z 275 is a characteristic fragment for dephosphorylated CPP derivatives.[1][8]
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of dephosphorylated this compound products. The described methods for dephosphorylation and derivatization are robust and widely applicable. By following these protocols, researchers can effectively identify and quantify different CPP stereoisomers, which is crucial for understanding the biosynthesis of various diterpenoids and for the development of new therapeutic agents.
References
- 1. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterologous Expression of Copalyl Diphosphate Synthase in Yeast
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the heterologous expression of copalyl diphosphate (B83284) synthase (CPS) in the yeast Saccharomyces cerevisiae. Copalyl diphosphate (CPP) is a key precursor to a vast array of bioactive diterpenoids with significant pharmaceutical and industrial potential. Leveraging yeast as a microbial cell factory offers a sustainable and scalable platform for the production of these valuable compounds. These notes detail metabolic engineering strategies, experimental protocols, and data analysis techniques to facilitate the successful engineering of yeast for diterpene biosynthesis.
Introduction and Strategy
The core strategy involves introducing a gene encoding a this compound synthase into a laboratory strain of S. cerevisiae. This enzyme catalyzes the cyclization of the endogenous precursor geranylgeranyl diphosphate (GGPP) to form CPP. To enhance the production of CPP and its derivatives, metabolic engineering of the host strain is crucial. Key interventions include upregulating the mevalonate (B85504) (MVA) pathway to increase the supply of GGPP and downregulating competing pathways that divert precursors away from diterpene synthesis. The expressed CPP is often dephosphorylated in vivo by endogenous yeast phosphatases to its corresponding alcohol (e.g., copalol), which can be extracted and analyzed.
Metabolic Engineering and Strain Development
Successful production of CPP-derived diterpenoids in yeast necessitates a multi-faceted metabolic engineering approach to channel carbon flux towards the desired product.
Enhancing the Precursor Supply (GGPP)
The native MVA pathway in S. cerevisiae produces GGPP, but at levels insufficient for high-yield diterpenoid production. To overcome this limitation, the following strategies are commonly employed:
-
Overexpression of MVA Pathway Genes: Key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), farnesyl pyrophosphate synthase (Erg20p), and a heterologous GGPP synthase (GGPPS), should be overexpressed to boost the intracellular pool of GGPP.[1]
-
Optimizing Acetyl-CoA Supply: Acetyl-CoA is the primary building block for the MVA pathway. Enhancing its availability in the cytoplasm can significantly improve diterpenoid titers.[2]
Vector and Gene Expression Systems
The choice of expression vectors and promoters is critical for stable and high-level expression of the CPS gene and other pathway enzymes.
-
Expression Plasmids: A variety of shuttle vectors are available for use in S. cerevisiae, including high-copy number (2μ-based) plasmids for high expression levels and low-copy number (CEN/ARS-based) plasmids for more stable, moderate expression.[3][4][5][6] The pRS series of vectors offers a versatile toolkit with multiple selectable markers (e.g., URA3, LEU2, HIS3, TRP1), allowing for the simultaneous expression of multiple genes.[4][6]
-
Promoters: Strong constitutive promoters, such as TEF1 and GPD, are often used to drive high-level expression of pathway genes.[3][7] Inducible promoters, like the GAL1 promoter, can also be employed to control the timing of gene expression, which can be useful for toxic intermediates.[8]
Quantitative Data on Diterpenoid Production in Engineered Yeast
The following table summarizes representative production titers achieved through metabolic engineering of S. cerevisiae for diterpenoid synthesis. This data highlights the potential of yeast as a production platform.
| Product | Key Engineering Strategies | Chassis Strain | Titer (mg/L) | Reference |
| ent-Copalol | Strengthened MVA pathway, weakened competing pathways, optimized acetyl-CoA supply, fusion-expressed key enzymes. | S. cerevisiae | 35.6 | [2] |
| Taxadiene | Overexpression of MVA pathway genes, combinatorial expression of tHMGR, ERG20, GGPPS, and Taxadiene Synthase (TS). | S. cerevisiae | 528 | [1] |
Experimental Protocols
This section provides detailed step-by-step protocols for the key experimental procedures involved in the heterologous expression of CPS in yeast.
Yeast Transformation (Lithium Acetate (B1210297)/PEG Method)
This protocol is a high-efficiency method for introducing plasmid DNA into S. cerevisiae.[9][10][11]
Materials:
-
S. cerevisiae host strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura)
-
10x TE buffer (100 mM Tris-HCl, 10 mM EDTA, pH 8.0)
-
10x LiOAc (1 M Lithium Acetate)
-
PEG solution (40% w/v Polyethylene glycol 3350 in 1x TE/1x LiOAc)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA, 10 mg/mL)
-
Plasmid DNA (100-500 ng)
-
Sterile water
Procedure:
-
Inoculate a single colony of the S. cerevisiae host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking (220 rpm).
-
The next morning, inoculate 50 mL of YPD with the overnight culture to an initial OD₆₀₀ of ~0.2. Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again.
-
Resuspend the cell pellet in 1 mL of 1x TE/1x LiOAc solution.
-
In a sterile microfuge tube, combine 100 µL of the yeast cell suspension with 5-10 µL of single-stranded carrier DNA and 1-5 µL of plasmid DNA.
-
Add 600 µL of the PEG solution to the cell/DNA mixture. Vortex thoroughly to mix.
-
Incubate the transformation mixture at 30°C for 30 minutes with shaking.
-
Perform a heat shock by incubating the tube at 42°C for 15-25 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Carefully remove the supernatant and resuspend the cell pellet in 200 µL of sterile water.
-
Plate the entire cell suspension onto the appropriate selective SC agar (B569324) plates.
-
Incubate the plates at 30°C for 2-4 days until transformant colonies appear.
Yeast Cultivation for Diterpenoid Production
Materials:
-
YPD or selective SC medium
-
Sterile culture flasks
Procedure:
-
Inoculate a single colony of the transformed yeast strain into 5-10 mL of selective SC medium. Grow overnight at 30°C with shaking (220 rpm).
-
Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of YPD or appropriate production medium in a baffled flask to an initial OD₆₀₀ of ~0.1.
-
If using an inducible promoter (e.g., GAL1), the initial culture should be in a medium containing a non-repressing carbon source like raffinose. Induction is initiated by adding galactose to a final concentration of 2% when the culture reaches the mid-log phase (OD₆₀₀ ~0.8-1.0).
-
For constitutive promoters, simply grow the culture at 30°C with vigorous shaking for 48-96 hours. To prevent evaporation of volatile products, a two-phase culture system can be employed by overlaying the culture with an organic solvent like dodecane (B42187) (10% v/v).
Extraction and Analysis of Diterpenoids by GC-MS
This protocol describes the extraction of diterpenoid products from the yeast culture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]
Materials:
-
Yeast culture
-
Organic solvent (e.g., ethyl acetate, hexane, or dodecane if used in a two-phase culture)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
GC vials
Procedure:
-
If a two-phase culture system was used, directly collect the organic layer (e.g., dodecane).
-
If a single-phase culture was used, extract the whole culture broth (e.g., 10 mL) with an equal volume of ethyl acetate. Vortex vigorously for 1 minute and then separate the phases by centrifugation (3,000 x g for 5 minutes).
-
Carefully collect the upper organic layer. Repeat the extraction of the aqueous phase twice more.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean glass tube and evaporate the solvent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or hexane) and transfer to a GC vial for analysis.
-
GC-MS Analysis:
-
Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the separation of diterpenes, for example: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in full scan mode to identify the products based on their mass spectra and retention times by comparison to authentic standards or library databases (e.g., NIST).[15]
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vector set for systematic metabolic engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A vector set for systematic metabolic engineering in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 9. High-efficiency S. cerevisiae lithium acetate transformation [protocols.io]
- 10. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]
- 11. Transformation of yeast by lithium acetate/single-stranded carrier DNA/polyethylene glycol method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. openpub.fmach.it [openpub.fmach.it]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Enzymatic Synthesis of ent-Copalyl Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-Copalyl diphosphate (B83284) (ent-CPP) is a key bicyclic diterpenoid intermediate in the biosynthesis of a vast array of natural products, including the gibberellin plant hormones and other bioactive molecules with potential therapeutic applications. The enzymatic synthesis of ent-CPP for in vitro studies is crucial for drug discovery and development, enabling the screening of enzyme inhibitors and the production of precursors for novel compounds. This document provides detailed application notes and protocols for the expression, purification, and in vitro application of ent-copalyl diphosphate synthase (CPS), the enzyme responsible for the conversion of geranylgeranyl diphosphate (GGPP) to ent-CPP.
Enzymatic Reaction
The synthesis of ent-CPP is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS) (EC 5.5.1.13), a class II terpene cyclase.[1] The enzyme facilitates the protonation-initiated cyclization of the linear isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), to form the bicyclic ent-copalyl diphosphate.[2][3] This reaction is the committed step in the biosynthesis of gibberellins (B7789140) and other related diterpenoids.[1][4]
Data Presentation
Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthases from Various Sources
| Enzyme Source | Km (GGPP) (µM) | kcat (s⁻¹) | Reference |
| Arabidopsis thaliana (AtCPS) | 0.47 ± 0.05 | 0.045 ± 0.001 | [4] |
| Streptomyces platensis (PtmT2) | 1.8 ± 0.2 | 0.021 ± 0.001 | [5] |
| Andrographis paniculata (ApCPS2) | Not Reported | Not Reported | [2] |
Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and Mg²⁺ concentration.
Table 2: Typical Yields of ent-CPP and Derivatives in Recombinant Systems
| Expression System | Product | Titer | Reference |
| Saccharomyces cerevisiae | ent-copalol | 35.6 mg/L | [2][6][7] |
| Escherichia coli | ent-CPP (in vitro) | 8.1 mg from 20 mg GGPP | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant ent-Copalyl Diphosphate Synthase (from A. thaliana as an example)
This protocol describes the expression of His-tagged AtCPS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector:
- The coding sequence for A. thaliana ent-CPS (AtCPS) is cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for purification.
2. Bacterial Strain and Culture Conditions:
- Transform the expression plasmid into an E. coli expression strain like BL21(DE3) or C41(DE3) OverExpress.[3]
- Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of Terrific Broth (TB) or LB medium.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Cool the culture to 16°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[3]
- Continue to incubate the culture at 16°C for 16-20 hours with shaking.
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Protein Purification:
- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.[3]
- Elute the His-tagged CPS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).[3]
- Analyze the eluted fractions by SDS-PAGE to assess purity.
- Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
- Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
- Store the purified enzyme in aliquots at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of ent-Copalyl Diphosphate
This protocol outlines the conditions for the enzymatic conversion of GGPP to ent-CPP.
1. Reaction Mixture:
- Prepare the reaction mixture in a microcentrifuge tube:
- 50 mM HEPES buffer (pH 7.2)
- 10 mM MgCl₂
- 10 µM (E,E,E)-geranylgeranyl diphosphate (GGPP)
- 1-5 µg of purified ent-CPS
- Nuclease-free water to a final volume of 100 µL.
2. Incubation:
- Incubate the reaction mixture at 30°C for 1-4 hours. The optimal incubation time may vary depending on the enzyme's specific activity.
3. Reaction Termination and Product Analysis:
- Terminate the reaction by adding an equal volume of methanol (B129727) or by heating at 95°C for 5 minutes.
- The product, ent-CPP, can be analyzed directly by HPLC or dephosphorylated for GC-MS analysis.
Protocol 3: Analysis of the Dephosphorylated Product (ent-Copalol) by GC-MS
For easier analysis, ent-CPP can be dephosphorylated to ent-copalol.
1. Dephosphorylation:
- To the reaction mixture, add a phosphatase enzyme (e.g., calf intestinal phosphatase) according to the manufacturer's instructions.
- Incubate at 37°C for 1-2 hours.
2. Extraction:
- Extract the dephosphorylated product with an equal volume of n-hexane or ethyl acetate.[2]
- Vortex thoroughly and centrifuge to separate the phases.
- Carefully transfer the organic (upper) layer to a new tube.
- Repeat the extraction twice and pool the organic layers.
- Dry the pooled organic extract under a gentle stream of nitrogen.
3. GC-MS Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., 100 µL of hexane).
- Analyze the sample using a GC-MS system equipped with a capillary column (e.g., HP-5MS).[2]
- Example GC Program:
- Injector temperature: 250°C
- Initial oven temperature: 70°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C, hold for 5 minutes[2]
- Carrier gas: Helium
- MS detector: Scan range m/z 50-500.
- The mass spectrum of ent-copalol will show a characteristic molecular ion peak at m/z 290.[2]
Protocol 4: HPLC-Based Purification and Quantification of ent-Copalyl Diphosphate
This protocol allows for the direct analysis and purification of the diphosphate product.
1. HPLC System and Column:
- Use a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]
2. Mobile Phase and Gradient:
- Mobile Phase A: 25 mM NH₄HCO₃ in water
- Mobile Phase B: Acetonitrile (B52724)
- Example Gradient:
- Start with a linear gradient of 20-70% B over 20 minutes.[5]
- Flow rate: 1 mL/min.[5]
3. Detection:
- Monitor the elution profile using a UV detector at 210 nm.[5]
- ent-CPP typically elutes earlier than the more hydrophobic substrate, GGPP.[5]
4. Quantification:
- For quantification, create a standard curve using a commercially available or purified ent-CPP standard.
- Integrate the peak area corresponding to ent-CPP in the sample chromatogram and calculate the concentration based on the standard curve.
5. Purification:
- For preparative purification, scale up the injection volume and collect the fraction corresponding to the ent-CPP peak.
- Remove the volatile buffer (NH₄HCO₃) and acetonitrile by lyophilization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloning and Characterization of a Novel Copalyl Diphosphate Synthase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, expression, purification, and characterization of a novel copalyl diphosphate (B83284) synthase (CPS). The protocols outlined below are designed to be adaptable for researchers working on diterpenoid biosynthesis, natural product discovery, and drug development.
Introduction
Copalyl diphosphate synthases (CPS) are a class of terpene cyclases that catalyze the conversion of geranylgeranyl diphosphate (GGPP) to this compound (CPP), a key committed step in the biosynthesis of a vast array of diterpenoids.[1][2] These natural products include vital phytohormones like gibberellins (B7789140), as well as compounds with significant pharmacological potential.[3] The characterization of novel CPS enzymes is crucial for understanding the biodiversity of diterpenoid metabolism and for the potential metabolic engineering of high-value compounds.
This document details the necessary protocols for identifying a putative CPS gene, cloning it into an expression vector, producing and purifying the recombinant protein, and functionally characterizing its enzymatic activity.
Gene Identification and Cloning
The initial step involves the identification of a candidate CPS gene from a target organism. This is typically achieved through bioinformatics analysis, searching for sequences with homology to known CPS enzymes and containing conserved motifs such as the DxDD motif, which is crucial for the protonation-initiated cyclization of GGPP.[4][5][6]
Protocol 1: Cloning of a Putative CPS Gene
-
Template Preparation: Isolate high-quality genomic DNA or construct a cDNA library from the source organism.
-
Primer Design: Design forward and reverse primers for the amplification of the full-length putative CPS coding sequence. Incorporate restriction sites compatible with the chosen expression vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target gene.
-
Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a(+) for N-terminal His-tag) with the selected restriction enzymes. Ligate the digested gene into the linearized vector.
-
Transformation: Transform the ligation product into a suitable E. coli strain for plasmid maintenance and amplification (e.g., DH5α).
-
Sequence Verification: Isolate the plasmid DNA and verify the sequence of the insert through Sanger sequencing.
Heterologous Expression and Purification
Once the gene is successfully cloned, the next step is to express the recombinant protein in a suitable host, typically E. coli, and purify it for functional analysis.
Protocol 2: Recombinant Protein Expression and Purification
-
Expression Host Transformation: Transform the verified expression construct into an E. coli expression strain (e.g., BL21(DE3)).[2]
-
Culture Growth: Inoculate a starter culture and then a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Protein Expression: Cool the culture and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.[2][7] Continue to incubate the culture at a lower temperature (e.g., 16-18°C) overnight to enhance protein solubility.[2][8]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol) and lyse the cells by sonication.[8]
-
Purification: Clarify the lysate by centrifugation. Purify the His-tagged recombinant protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[2] Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) and elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.[1][9] Store the purified protein at -80°C.
Enzymatic Activity Assays
The function of the purified protein as a CPS is confirmed by in vitro enzymatic assays. The assay involves incubating the enzyme with its substrate, GGPP, and analyzing the reaction products.
Protocol 3: this compound Synthase Assay
-
Reaction Setup: Prepare a reaction mixture containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme, and the substrate GGPP.[1][9]
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Product Dephosphorylation: To facilitate analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the pyrophosphate moiety of the CPP product must be removed. This can be achieved by adding a phosphatase (e.g., alkaline phosphatase or calf intestinal phosphatase) to the reaction mixture and incubating further.
-
Product Extraction: Extract the dephosphorylated diterpene products from the aqueous reaction mixture using an organic solvent such as n-hexane or ethyl acetate.[7]
-
Sample Preparation for GC-MS: Concentrate the organic extract under a stream of nitrogen and prepare it for GC-MS analysis.
Product Identification and Characterization
The primary method for identifying the diterpene alcohol product resulting from the dephosphorylation of CPP is GC-MS.
Protocol 4: GC-MS Analysis of Diterpene Products
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., DB-5MS).[7]
-
GC Program: Set an appropriate temperature program for the GC oven to separate the diterpene products. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and then hold for a period.[7]
-
MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode.[10]
-
Data Analysis: Compare the retention time and mass spectrum of the product peak with those of authentic standards or with published data to confirm its identity as the corresponding dephosphorylated CPP isomer (e.g., copalol).
Kinetic Characterization
To understand the catalytic efficiency of the novel CPS, it is important to determine its kinetic parameters.
Protocol 5: Enzyme Kinetic Analysis
-
Varying Substrate Concentrations: Set up a series of enzyme assays with varying concentrations of the substrate GGPP, while keeping the enzyme concentration constant.[8]
-
Quantification of Product Formation: Quantify the amount of product formed in each reaction. This can be done by GC-MS analysis with an internal standard or by a coupled spectrophotometric assay if available.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.
Data Presentation
Table 1: Kinetic Parameters of Characterized this compound Synthases
| Enzyme Source | Product | Km (µM) for GGPP | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Arabidopsis thaliana (AtCPS) | ent-CPP | 1.5 ± 0.3 | 0.12 ± 0.01 | 8.0 x 104 | [1] |
| Oryza sativa (OsCPS1) | ent-CPP | 2.8 ± 0.4 | 0.08 ± 0.01 | 2.9 x 104 | [11] |
| Streptomyces platensis (PtmT2) | ent-CPP | 45 ± 5 | 0.034 ± 0.001 | 7.6 x 102 | [8] |
| Andrographis paniculata (ApCPS) | ent-CPP | Not Reported | Not Reported | Not Reported | [4] |
Table 2: Optimal Reaction Conditions for CPS Activity
| Parameter | Condition | Reference |
| pH | 7.0 - 8.0 | [8][9] |
| Temperature | 30°C | [8][9] |
| Divalent Cation | Mg2+ | [1][11] |
| Reducing Agent | Dithiothreitol (DTT) | [1] |
Visualizations
Caption: Experimental workflow for cloning and characterization of a novel CPS.
Caption: Simplified biosynthetic pathway of gibberellins and phytoalexins from GGPP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of ent-Copalyl Diphosphate Synthase and Kaurene Synthase Genes from Coffea arabica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of ent-copalyl diphosphate synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-Structure Analysis Unlocking the Potential Functional Application of the Local 3D Motifs of Plant-Derived Diterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Developing a Screen for Copalyl Diphosphate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalyl diphosphate (B83284) synthase (CPS) is a key enzyme in the biosynthesis of a diverse array of natural products, including the gibberellin phytohormones, which are crucial for plant growth and development, and various phytoalexins involved in plant defense.[1][2] CPS catalyzes the cyclization of the linear isoprenoid precursor, geranylgeranyl diphosphate (GGPP), to form copalyl diphosphate (CPP), the committed step in the biosynthesis of these vital compounds.[2][3] The enzyme is a member of the terpene cyclase family and its inhibition presents a promising avenue for the development of novel herbicides, plant growth regulators, and potentially therapeutic agents targeting pathways in pathogenic microorganisms that may utilize similar enzymes.
These application notes provide a comprehensive guide for establishing a robust screening platform to identify and characterize inhibitors of this compound synthase. We detail the necessary protocols for both standard enzymatic assays and high-throughput screening (HTS) applications, present key enzymatic data, and illustrate the relevant biosynthetic pathways.
Data Presentation
A critical aspect of any inhibitor screening campaign is the ability to compare the potency and characteristics of identified compounds. The following tables summarize key kinetic and inhibitory data for this compound synthases from various sources.
Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthases from Oryza sativa (Rice)
| Enzyme | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement | Substrate (GGPP) Kinetic Values |
| OsCPS1 (Gibberellin biosynthesis) | 7.5 | 30 | Mg²⁺, Mn²⁺, or Co²⁺ | Km = 1.2 µM |
| OsCPS2/OsCyc2 (Phytoalexin biosynthesis) | 7.5 | 30 | Mg²⁺, Mn²⁺, or Co²⁺ | Km = 1.5 µM |
Data sourced from a comparative study of rice CPS enzymes, highlighting their similar basic enzymatic properties.
Table 2: Known Inhibitors and Kinetic Characteristics of ent-Copalyl Diphosphate Synthase
| Enzyme Source | Inhibitor/Condition | IC50 / Inhibition Details | Notes |
| Oryza sativa (OsCPS1) | Amo-1618 | ~70% inhibition at 100 µM | A known gibberellin biosynthesis inhibitor. |
| Arabidopsis thaliana (rAtCPS) | Substrate (GGPP) | Synergistic inhibition with Mg²⁺ | High concentrations of the substrate GGPP can inhibit enzyme activity, a factor to consider in assay design.[4][5][6][7] |
| Oryza sativa (OsCPS2/OsCyc2) | Amo-1618 | ~10% inhibition at 100 µM | Shows significantly less sensitivity to Amo-1618 compared to the gibberellin-related isoform. |
Signaling Pathways and Experimental Workflows
Understanding the biological context of CPS is crucial for interpreting screening results. The following diagrams illustrate the key biosynthetic pathways originating from this compound and the general workflow for an inhibitor screening campaign.
Caption: Gibberellin biosynthesis pathway initiated by CPS.
Caption: Phytoalexin biosynthesis pathways from different CPP stereoisomers.
Caption: General workflow for a CPS inhibitor screening campaign.
Experimental Protocols
Protocol 1: Standard In Vitro Assay for this compound Synthase Activity
This protocol is adapted from established methods for characterizing terpene synthase activity and is suitable for detailed kinetic studies and validation of hits from HTS campaigns.
Materials:
-
Purified recombinant CPS enzyme
-
Geranylgeranyl diphosphate (GGPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% glycerol, 5 mM Dithiothreitol (DTT)
-
Divalent Cation Solution: 100 mM MgCl₂
-
Stop Solution: 0.5 M EDTA (pH 8.0)
-
Alkaline Phosphatase
-
Hexanes (for extraction)
-
Internal standard for GC-MS analysis (e.g., dodecane)
Procedure:
-
Enzyme Preparation: Dilute the purified CPS enzyme to the desired concentration in Assay Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by combining:
-
80 µL Assay Buffer
-
10 µL of 10x Divalent Cation Solution (final concentration 10 mM MgCl₂)
-
Variable volume of test inhibitor (dissolved in DMSO, ensure final DMSO concentration is ≤1%)
-
Make up the volume to 90 µL with nuclease-free water.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of GGPP substrate (e.g., 200 µM stock for a final concentration of 20 µM).
-
Incubate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Terminate Reaction:
-
Add 20 µL of Stop Solution to chelate the divalent cations and halt the enzymatic reaction.
-
-
Product Dephosphorylation (for GC-MS analysis):
-
To the terminated reaction, add 1-2 units of alkaline phosphatase.
-
Incubate at 37°C for 1-2 hours to convert this compound to copalol.
-
-
Product Extraction:
-
Add 500 µL of hexanes containing the internal standard to the reaction tube.
-
Vortex vigorously for 30 seconds and centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane (B92381) layer to a new tube.
-
Repeat the extraction step for a total of two extractions.
-
-
Analysis:
-
Analyze the pooled hexane extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the copalol product relative to the internal standard.
-
Protocol 2: High-Throughput Screening (HTS) Assay for CPS Inhibitors using Pyrophosphate Detection
This protocol is designed for screening large compound libraries in a 96- or 384-well plate format. It relies on the detection of pyrophosphate (PPi), a stoichiometric product of the CPS reaction. Several commercial kits are available for sensitive luminescence or fluorescence-based PPi detection.[1][8][9][10][11][12][13]
Materials:
-
Purified recombinant CPS enzyme
-
Geranylgeranyl diphosphate (GGPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% glycerol, 5 mM DTT
-
Divalent Cation Solution: 100 mM MgCl₂
-
Compound library plates (e.g., 10 mM stocks in DMSO)
-
Luminescence- or fluorescence-based pyrophosphate detection kit (e.g., PPiLight™, PhosphoWorks™)
-
White or black opaque microplates (depending on the detection method)
-
Microplate luminometer or fluorescence reader
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of Assay Buffer, Divalent Cation Solution, and CPS enzyme.
-
Prepare the pyrophosphate detection reagent according to the manufacturer's instructions.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library plate into the wells of the assay plate.
-
Also, prepare control wells:
-
Negative control (no enzyme): Wells with all components except the enzyme.
-
Positive control (no inhibitor): Wells with all components and DMSO vehicle.
-
-
-
Enzyme Addition:
-
Dispense the enzyme master mix into each well of the assay plate.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add the GGPP substrate to all wells to start the reaction.
-
Incubate the plate at 30°C for 20-30 minutes. This time should be optimized to ensure a robust signal-to-background ratio.
-
-
Signal Detection:
-
Add the pyrophosphate detection reagent to all wells.
-
Incubate as per the kit manufacturer's instructions (typically 10-20 minutes at room temperature).
-
Read the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).
-
Conclusion
The protocols and data presented provide a robust framework for the development and execution of a screening campaign for inhibitors of this compound synthase. The standard in vitro assay allows for detailed characterization of enzyme kinetics and inhibitor mechanisms, while the HTS protocol enables the rapid screening of large compound libraries. The provided pathway diagrams offer a clear understanding of the biological significance of CPS, aiding in the interpretation of screening data and the subsequent development of promising lead compounds. Successful identification and characterization of CPS inhibitors have the potential to yield novel chemical tools for agricultural and pharmaceutical applications.
References
- 1. Pyrophosphate Assay Kit (Fluorometric) (ab112155) | Abcam [abcam.com]
- 2. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 3. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. Synergistic substrate inhibition of ent-copalyl diphosphate synthase: a potential feed-forward inhibition mechanism limiting gibberellin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multi-Enzyme Bioluminescent Time-Resolved Pyrophosphate Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Detection of Pyrophosphate Using a Fluorogenic Pyrophosphate Sensor | AAT Bioquest [aatbio.com]
- 10. Pyrophosphate Assay | Lonza [bioscience.lonza.com]
- 11. takara.co.kr [takara.co.kr]
- 12. Pyrophosphate Assay Kit sufficient for 200 fluorometric tests (Blue fluorescence) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Pyrophosphate (PPi) Assay Kit. Colorimetric / Fluorometric. | Abcam [abcam.com]
Application Notes and Protocols for Utilizing Copalyl Diphosphate as a Substrate for Downstream Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalyl diphosphate (B83284) (CPP) is a key bicyclic diterpene intermediate in the biosynthesis of a vast array of natural products, including gibberellins, phytoalexins, and other bioactive molecules. The stereochemistry of CPP, which can exist as (+)-CPP, ent-CPP, and syn-CPP, is a crucial determinant of the final structure of these downstream products. Understanding and harnessing the enzymes that utilize CPP as a substrate is therefore of significant interest for synthetic biology, drug discovery, and agricultural applications. These application notes provide an overview of the enzymatic landscape downstream of CPP and detailed protocols for the characterization of these enzymatic reactions.
Overview of Downstream Enzymatic Pathways
Copalyl diphosphate serves as a critical branch point in diterpenoid biosynthesis. It is synthesized from the linear precursor geranylgeranyl pyrophosphate (GGPP) by a class of enzymes known as this compound synthases (CPS). Once formed, CPP is utilized by a variety of downstream enzymes, primarily Class I diterpene synthases, which catalyze further cyclization and rearrangement reactions.
A prominent example is the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. In this pathway, ent-copalyl diphosphate is converted to ent-kaurene (B36324) by the enzyme ent-kaurene synthase (KS). ent-Kaurene then undergoes a series of oxidative reactions to yield the various bioactive gibberellins.[1][2] In some fungi and mosses, a single bifunctional enzyme possesses both CPS and KS activity.[1]
Beyond gibberellin biosynthesis, CPP isomers are precursors to a diverse range of specialized diterpenoids, many of which have roles in plant defense as phytoalexins.[1] For instance, rice plants utilize two distinct ent-copalyl diphosphate synthases, one for gibberellin production and another for the synthesis of defensive phytochemicals.[1] The ability to channel CPP into these different pathways highlights the potential for engineering metabolic pathways to produce specific high-value compounds.
Data Presentation: Enzyme Kinetics
The following table summarizes the kinetic parameters for a key enzyme that utilizes a CPP stereoisomer as a substrate. This data is essential for designing in vitro assays and for metabolic modeling.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol/mg/h) | k_cat_ (s⁻¹) | Source |
| ent-Kaurene Synthase (KS) | Arabidopsis thaliana | ent-Copalyl Diphosphate | 0.8 ± 0.2 | 15.6 ± 0.9 | 0.003 | Fictional Data, for illustration |
Note: The kinetic data presented here is illustrative. Researchers should consult specific literature for the most accurate and up-to-date kinetic parameters for their enzyme of interest.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Diterpene Synthases
This protocol describes the expression of a His-tagged diterpene synthase, such as ent-kaurene synthase, in Escherichia coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the gene of interest (e.g., pET-28a(+))
-
Luria-Bertani (LB) medium and Terrific Broth (TB)
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to culture at 16-20°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Desalt the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
Protocol 2: In Vitro Enzyme Assay for Diterpene Synthases
This protocol details a typical in vitro assay to determine the activity of a purified diterpene synthase that uses this compound as a substrate.
Materials:
-
Purified diterpene synthase (e.g., ent-kaurene synthase)
-
This compound substrate (e.g., ent-CPP)
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Internal standard for GC-MS analysis (e.g., n-dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare a reaction mixture in a glass vial containing Assay Buffer.
-
Add the purified enzyme to a final concentration of 1-5 µM.
-
Add the this compound substrate to a final concentration of 10-100 µM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of organic solvent containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to extract the diterpene products.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the organic phase to a new vial for GC-MS analysis.
Protocol 3: Quantitative Analysis of Diterpene Products by GC-MS
This protocol outlines the general procedure for the quantitative analysis of diterpene products from the in vitro enzyme assay.
Materials:
-
Extracted diterpene sample in an organic solvent
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or HP-5ms)
-
Authentic standards for the expected diterpene products
Procedure:
-
Inject 1 µL of the organic extract into the GC-MS system.
-
Use an appropriate temperature program to separate the diterpene products. A typical program might be: initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Operate the mass spectrometer in full scan mode to identify the products based on their mass spectra and retention times compared to authentic standards.
-
For quantification, create a calibration curve using known concentrations of the authentic standards and the internal standard.
-
Calculate the concentration of the diterpene products in the original enzyme assay based on the peak areas relative to the internal standard and the calibration curve.
Visualizations
Caption: Key steps in the gibberellin biosynthesis pathway starting from GGPP.
Caption: A typical workflow for characterizing enzymes that use this compound.
References
Metabolic Engineering of the Copalyl Diphosphate Pathway in Microorganisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of the copalyl diphosphate (B83284) (CPP) pathway in microbial hosts, primarily Escherichia coli and Saccharomyces cerevisiae. The goal is to facilitate the production of valuable diterpenoid compounds for pharmaceutical and other applications.
Introduction to Copalyl Diphosphate Pathway Engineering
The this compound (CPP) pathway is a critical branch point in terpenoid biosynthesis, leading to the formation of a diverse array of over 7,000 labdane-related diterpenoids.[1] These compounds exhibit a wide range of biological activities and include commercially significant molecules such as the precursor to the anticancer drug Taxol and the phytohormone gibberellin.[2][3] Metabolic engineering of microorganisms offers a sustainable and scalable alternative to the extraction of these compounds from often rare plant sources or their complex chemical synthesis.[4][5]
The core of this engineering effort involves the heterologous expression of a Class II diterpene synthase, this compound synthase (CPS), which catalyzes the cyclization of the universal C20 precursor, geranylgeranyl diphosphate (GGPP), into CPP. Further modifications, including the introduction of Class I diterpene synthases (e.g., kaurene synthase) and decorating enzymes like cytochrome P450s, can produce a variety of final diterpenoid products.
Key strategies for enhancing diterpenoid production in microbial hosts focus on three main areas:
-
Increasing Precursor Supply: Boosting the intracellular pool of GGPP.
-
Optimizing the Diterpenoid Pathway: Efficiently converting GGPP to the desired final product.
-
Improving Fermentation Conditions: Maximizing cell growth and product formation.
Metabolic Pathways and Engineering Strategies
Precursor Supply Pathways (GGPP)
Microorganisms utilize two primary pathways to synthesize the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are subsequently converted to GGPP.[6]
-
Methylerythritol 4-Phosphate (MEP) Pathway: Found in most bacteria, including E. coli, this pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.[6] It is generally considered more energy-efficient than the MVA pathway.
-
Mevalonate (MVA) Pathway: Present in eukaryotes, including Saccharomyces cerevisiae, this pathway begins with acetyl-CoA.[6]
A common strategy to increase the flux towards GGPP in E. coli is to overexpress key enzymes in the native MEP pathway. Studies have shown that simultaneous overexpression of 1-deoxy-D-xylulose-5-phosphate synthase (dxs), DXP reductoisomerase (dxr), and isopentenyl diphosphate isomerase (idi) can significantly increase diterpene yields.[2][7]
// Nodes G3P [label="Glyceraldehyde-3-P", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; DXP [label="DXP", fillcolor="#FBBC05", fontcolor="#202124"]; MEP [label="MEP", fillcolor="#FBBC05", fontcolor="#202124"]; IPP [label="IPP", fillcolor="#FBBC05", fontcolor="#202124"]; DMAPP [label="DMAPP", fillcolor="#FBBC05", fontcolor="#202124"]; GPP [label="GPP", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="FPP", fillcolor="#FBBC05", fontcolor="#202124"]; GGPP [label="GGPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diterpenoids [label="Diterpenoids", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Upstream Genes dxs [label="dxs (+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Overexpressed"]; dxr [label="dxr (+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Overexpressed"]; idi [label="idi (+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Overexpressed"]; ispA [label="ispA", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; crtE [label="crtE (GGPPs)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CPS [label="CPS", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges {G3P, Pyruvate} -> dxs [style=dashed]; dxs -> DXP; DXP -> dxr [style=dashed]; dxr -> MEP; MEP -> IPP; IPP -> idi [style=dashed]; idi -> DMAPP; {IPP, DMAPP} -> ispA [style=dashed]; ispA -> GPP; GPP -> FPP; FPP -> crtE [style=dashed]; crtE -> GGPP; GGPP -> CPS [style=dashed]; CPS -> Diterpenoids;
// Invisible nodes for alignment subgraph { rank = same; G3P; Pyruvate; } } .enddot Caption: Engineering the MEP pathway in E. coli.
In yeast, the entire native MVA pathway is often overexpressed to boost precursor supply. This involves upregulating genes such as tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), ERG20 (farnesyl pyrophosphate synthase), and BTS1 (GGPP synthase).[8] Additionally, competing pathways are often downregulated. For instance, repressing the expression of ERG9 (squalene synthase) can redirect carbon flux from farnesyl pyrophosphate (FPP) towards GGPP, thereby increasing diterpenoid production.[9]
// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MVA [label="Mevalonate", fillcolor="#FBBC05", fontcolor="#202124"]; IPP [label="IPP", fillcolor="#FBBC05", fontcolor="#202124"]; DMAPP [label="DMAPP", fillcolor="#FBBC05", fontcolor="#202124"]; GPP [label="GPP", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="FPP", fillcolor="#FBBC05", fontcolor="#202124"]; GGPP [label="GGPP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Diterpenoids [label="Diterpenoids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"];
// Genes MVA_pathway [label="MVA Pathway (+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Overexpressed"]; ERG20 [label="ERG20 (FPPS) (+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Overexpressed"]; BTS1 [label="BTS1 (GGPPS) (+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Overexpressed"]; CPS [label="CPS", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERG9 [label="ERG9 (-)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", tooltip="Downregulated"];
// Edges AcetylCoA -> MVA_pathway [style=dashed]; MVA_pathway -> MVA; MVA -> IPP; IPP -> DMAPP; {IPP, DMAPP} -> GPP; GPP -> ERG20 [style=dashed]; ERG20 -> FPP; FPP -> BTS1 [style=dashed]; BTS1 -> GGPP; GGPP -> CPS [style=dashed]; CPS -> Diterpenoids; FPP -> ERG9 [style=dashed, color="#EA4335"]; ERG9 -> Squalene; } .enddot Caption: Engineering the MVA pathway in S. cerevisiae.
Downstream Pathway Engineering
Once a sufficient supply of GGPP is achieved, the focus shifts to its efficient conversion to the desired diterpenoid. This typically involves:
-
Screening for an Optimal this compound Synthase (CPS): Different CPS enzymes exhibit varying activities and product specificities in microbial hosts. It is crucial to screen CPS from different plant or fungal sources to find one with high catalytic efficiency.
-
Expression of Downstream Enzymes: For products other than CPP derivatives, subsequent enzymes like kaurene synthases (KS) and cytochrome P450 monooxygenases (P450s) must be co-expressed. P450s, often requiring a partner cytochrome P450 reductase (CPR) for activity, can be particularly challenging to express functionally in bacteria. In yeast, engineering the endoplasmic reticulum and cofactor supply can improve P450 performance.[8]
-
Pathway Balancing: The expression levels of all pathway enzymes (GGPPs, CPS, KS, P450s, etc.) must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. This can be achieved by using promoters of varying strengths or by adjusting gene copy numbers.
Quantitative Data on Diterpenoid Production
The following tables summarize reported titers and yields for various diterpenoids produced in engineered E. coli and S. cerevisiae.
Table 1: Diterpenoid Production in Engineered E. coli
| Product | Engineering Strategy | Titer | Host Strain | Reference |
| Diterpenes | MEP pathway enhancement (overexpression of idi, dxs, dxr) | 10-100 mg/L | E. coli | [2][7] |
| Diterpenes | Heterologous MEV pathway | >100 mg/L | E. coli | [2][7] |
| Carnosic Acid | Not specified | 75.18 mg/L (fed-batch) | E. coli | [8] |
Table 2: Diterpenoid Production in Engineered S. cerevisiae
| Product | Engineering Strategy | Titer | Host Strain | Reference |
| Sclareol | Global metabolic rewiring, modular optimization | 11.4 g/L | S. cerevisiae | [4] |
| Jolkinol C | P450 optimization, precursor engineering | ~800 mg/L | S. cerevisiae | [5] |
| Total Oxidized Casbanes | P450 optimization, precursor engineering | >1 g/L | S. cerevisiae | [5] |
| Triterpenoids (general) | Modified oxidosqualene cyclase, precursor supply | >6 g/L | S. cerevisiae | [10] |
| Carnosic Acid | ER and cofactor engineering, P450-CPR fusion | 75.18 mg/L (fed-batch) | S. cerevisiae | [8] |
| α-Humulene | MVA pathway overexpression, ERG9 repression | 101.7 mg/L | S. cerevisiae | [9] |
Experimental Protocols
Protocol 1: Construction of a Diterpene-Producing E. coli Strain
This protocol outlines the general steps for constructing an E. coli strain for diterpene production by enhancing the native MEP pathway and introducing a diterpene synthase.
// Nodes Start [label="Start: Select Genes\n(dxs, dxr, idi, GGPPS, CPS)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Codon_Opt [label="Codon Optimize Genes for E. coli", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesize [label="Synthesize Genes", fillcolor="#FBBC05", fontcolor="#202124"]; PCR [label="PCR Amplify Genes", fillcolor="#FBBC05", fontcolor="#202124"]; Vector_Prep [label="Prepare Expression Vectors\n(e.g., pET, pACYC)\n- Restriction Digest\n- Ligation", fillcolor="#FBBC05", fontcolor="#202124"]; Assemble [label="Assemble Expression Plasmids\n(e.g., Gibson Assembly)", fillcolor="#FBBC05", fontcolor="#202124"]; Transform [label="Transform Plasmids into E. coli\n(e.g., BL21(DE3))", fillcolor="#34A853", fontcolor="#FFFFFF"]; Verify [label="Verify Constructs\n- Colony PCR\n- Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Engineered Strain Ready for Fermentation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Codon_Opt; Codon_Opt -> Synthesize; Synthesize -> PCR; PCR -> Assemble; Vector_Prep -> Assemble; Assemble -> Transform; Transform -> Verify; Verify -> End; } .enddot Caption: Workflow for E. coli strain construction.
Materials:
-
E. coli strain (e.g., BL21(DE3) for T7 promoter-based expression).
-
Expression vectors (e.g., pET series, pACYCDuet for co-expression).
-
DNA polymerase, restriction enzymes, T4 DNA ligase.
-
Primers for gene amplification.
-
LB medium and appropriate antibiotics.
-
Competent E. coli cells.
Procedure:
-
Gene Acquisition: Obtain the coding sequences for the genes to be overexpressed (e.g., E. coli dxs, dxr, idi), a GGPP synthase (GGPPS or crtE), and the desired this compound synthase (CPS).
-
Codon Optimization: Optimize the codon usage of eukaryotic genes (CPS, etc.) for expression in E. coli.
-
Plasmid Construction: a. Amplify each gene by PCR, adding appropriate restriction sites or overhangs for Gibson assembly. b. Digest the expression vector(s) and the PCR products with the chosen restriction enzymes. c. Ligate the gene fragments into the vector(s). For co-expression of multiple genes, use compatible plasmids with different origins of replication and antibiotic resistance markers, or use a single vector designed for multiple gene expression (e.g., Duet vectors).
-
Transformation: Transform the resulting plasmid(s) into a suitable E. coli expression host.
-
Verification: Confirm the successful construction of the plasmids by colony PCR, restriction digest analysis, and DNA sequencing.
Protocol 2: Fed-Batch Fermentation for Diterpenoid Production in S. cerevisiae
This protocol describes a general fed-batch fermentation process to achieve high cell density and increased product titers in engineered yeast.
Materials:
-
Engineered S. cerevisiae strain.
-
YPD medium (for seed culture).
-
Defined fermentation medium (containing salts, trace metals, and vitamins).
-
Feeding solution (concentrated glucose or other carbon source).
-
Bioreactor (e.g., 5 L) with controls for pH, temperature, and dissolved oxygen (DO).
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony of the engineered yeast strain into 5-10 mL of YPD medium and grow overnight at 30°C with shaking. b. Use this starter culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) of YPD or defined medium and grow for 24 hours.
-
Bioreactor Setup: a. Prepare the bioreactor with the initial batch of defined fermentation medium and sterilize. b. Set the initial temperature to 30°C and pH to 5.0 (controlled with acid/base addition).
-
Fermentation - Batch Phase: a. Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1-0.5. b. Run in batch mode until the initial carbon source (e.g., glucose) is nearly depleted. This is often indicated by a sharp increase in the dissolved oxygen (DO) level.
-
Fermentation - Fed-Batch Phase: a. Once the batch phase is complete, start the feed of the concentrated glucose solution. b. The feed rate can be controlled to maintain a low glucose concentration, which avoids the formation of inhibitory byproducts like ethanol (B145695) (Crabtree effect). An exponential feeding strategy can be used to maintain a constant specific growth rate. c. Maintain DO at a setpoint (e.g., >20%) by controlling the agitation speed and airflow rate. d. Continue the fed-batch cultivation for 96-144 hours, taking samples periodically to measure cell density (OD₆₀₀) and product concentration.
Protocol 3: Extraction and Quantification of Diterpenoids by GC-MS
This protocol details the extraction of diterpenoids from the fermentation broth and their analysis.
Materials:
-
Fermentation broth sample.
-
Organic solvent (e.g., hexane (B92381), ethyl acetate).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Internal standard (e.g., an odd-chain alkane).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Extraction: a. Take a known volume of the fermentation broth (e.g., 1 mL). b. If an organic overlay was used during fermentation, separate the organic phase. If not, perform a liquid-liquid extraction by adding an equal volume of an organic solvent like hexane or ethyl acetate. c. Vortex vigorously for 1-2 minutes and centrifuge to separate the phases. d. Carefully collect the upper organic phase.
-
Sample Preparation: a. Dry the organic extract over anhydrous sodium sulfate. b. Add a known concentration of an internal standard. c. Concentrate the sample under a gentle stream of nitrogen if necessary.
-
GC-MS Analysis: a. Inject 1 µL of the prepared sample into the GC-MS. b. GC Conditions (Example):
- Column: HP-5MS (or equivalent).
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min. c. MS Conditions (Example):
- Ion Source Temperature: 230°C.
- Mode: Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification.
-
Quantification: a. Identify the product peak by comparing its retention time and mass spectrum to an authentic standard. b. Generate a standard curve by running known concentrations of the pure compound with the internal standard. c. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
The metabolic engineering of the CPP pathway in microorganisms is a rapidly advancing field with significant potential for the sustainable production of valuable diterpenoids. Success in these endeavors relies on a multi-faceted approach that combines the enhancement of precursor supply, careful balancing of the heterologous pathway, and optimization of fermentation processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at developing high-performing microbial cell factories for diterpenoid synthesis.
References
- 1. Parts plus pipes: synthetic biology approaches to metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Copalyl Diphosphate in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of copalyl diphosphate (B83284) (CPP), a key precursor in the biosynthesis of gibberellins (B7789140) and various specialized diterpenoids in plants. The following sections outline protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a supportive enzymatic assay, complete with data presentation tables and workflow diagrams.
Introduction to Copalyl Diphosphate Quantification
This compound (CPP) is a central intermediate in diterpenoid metabolism, positioned at a critical branch point leading to the synthesis of essential phytohormones like gibberellins and a diverse array of secondary metabolites, including phytoalexins.[1] The quantification of CPP in plant tissues is crucial for understanding the regulation of these biosynthetic pathways and for metabolic engineering efforts aimed at enhancing the production of valuable diterpenoids. However, the inherent instability and low abundance of this phosphorylated intermediate present significant analytical challenges.[2]
This document details two primary analytical approaches for CPP quantification: an indirect GC-MS method following enzymatic dephosphorylation and a direct LC-MS/MS method for the analysis of the intact molecule. Additionally, an enzymatic assay to determine the activity of this compound synthase (CPS), the enzyme responsible for CPP biosynthesis, is described.
Quantitative Data Summary
The absolute quantification of this compound in plant tissues is challenging due to its low endogenous concentrations and rapid turnover. Much of the available data is presented as relative abundances or as measurements of downstream products. The following table provides a summary of representative quantitative data related to CPP or its synthase gene expression.
| Plant Species | Tissue | Analytical Method | Analyte | Reported Value/Observation | Reference(s) |
| Oryza sativa (Rice) | Leaves (UV-irradiated) | RT-PCR | OsCPS2 transcript | Drastic increase in expression prior to phytoalexin accumulation | [1][3] |
| Oryza sativa (Rice) | Seedling leaf sheaths | qRT-PCR | OsCPS1 vs. OsCPS2 transcripts | OsCPS1 transcripts significantly more abundant in meristematic basal parts | [4] |
| Andrographis paniculata | Leaves and tender shoots | HPLC | Andrographolide (downstream product) | Up to 1% on a dry-weight basis | [5] |
| Arabidopsis thaliana | Roots | Enzyme assay with LC-MS/MS | Geranylfarnesyl diphosphate (C25) | GFDP formation detected in root protein extracts | [6] |
Experimental Protocols and Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Dephosphorylated CPP (Copalol)
This method involves the extraction of CPP, enzymatic dephosphorylation to its corresponding alcohol (copalol), and subsequent analysis by GC-MS.
3.1.1. Plant Tissue Extraction
-
Harvest fresh plant tissue (e.g., leaves, roots, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
To approximately 100 mg of powdered tissue, add 1 mL of an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol).
-
Vortex the mixture vigorously for 1 minute and then sonicate on ice for 10 minutes.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This crude extract contains CPP.
3.1.2. Enzymatic Dephosphorylation
-
To the crude plant extract, add a suitable phosphatase, such as alkaline phosphatase, to dephosphorylate the CPP to copalol. The exact amount of enzyme should be optimized for the specific plant tissue and expected CPP concentration.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of a quenching solvent, such as ethyl acetate (B1210297) or hexane (B92381).
3.1.3. Liquid-Liquid Extraction of Copalol
-
Vortex the quenched reaction mixture for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase containing the dephosphorylated copalol.
-
Repeat the extraction of the aqueous phase with the same organic solvent to ensure complete recovery.
-
Pool the organic extracts and dry them under a gentle stream of nitrogen gas.
3.1.4. GC-MS Analysis
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis, such as hexane or ethyl acetate.
-
Inject an aliquot of the sample into the GC-MS system.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Quantification: Use an external standard curve of authentic copalol for absolute quantification or an internal standard for relative quantification.
GC-MS workflow for copalol analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact CPP
This method allows for the direct quantification of CPP without the need for dephosphorylation, offering higher specificity and sensitivity.[7]
3.2.1. Plant Tissue Extraction
-
Follow the same procedure as for GC-MS analysis (Section 3.1.1) to obtain a crude plant extract.
-
For LC-MS/MS analysis, it is crucial to minimize salt content. A solid-phase extraction (SPE) step may be necessary to clean up the extract. A C18 or anion exchange SPE cartridge can be used.
3.2.2. LC-MS/MS Analysis
-
LC Conditions (example):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent like dimethylbutylammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the polar CPP.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for CPP. The exact m/z values will depend on the specific CPP isomer and adducts.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
-
Quantification: Use a stable isotope-labeled internal standard or an external calibration curve with a CPP standard for accurate quantification.
LC-MS/MS workflow for intact CPP analysis.
Enzymatic Assay for this compound Synthase (CPS) Activity
This assay indirectly quantifies CPP by measuring the activity of CPS, the enzyme that produces it from geranylgeranyl diphosphate (GGPP).[8]
3.3.1. Preparation of Crude Enzyme Extract
-
Follow the same procedure as for GC-MS analysis (Section 3.1.1) to obtain a crude plant extract containing CPS.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
3.3.2. CPS Enzyme Assay
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM GGPP (substrate)
-
A known amount of crude enzyme extract (e.g., 50-100 µg of total protein)
-
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heating).
3.3.3. Quantification of CPP
The CPP produced in the enzymatic reaction can be quantified using the LC-MS/MS method described in Section 3.2.
Signaling Pathways and Logical Relationships
Gibberellin Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of gibberellins, a class of phytohormones that regulate various aspects of plant growth and development.[9][10][11]
Gibberellin biosynthesis pathway.
Phytoalexin Biosynthesis Pathway in Rice
In rice, CPP is a precursor to a variety of diterpenoid phytoalexins, which are antimicrobial compounds produced in response to pathogen attack.[1]
Phytoalexin biosynthesis in rice.
References
- 1. Rice Contains Two Disparate ent-Copalyl Diphosphate Synthases with Distinct Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rice contains two disparate ent-copalyl diphosphate synthases with distinct metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonradioactive assay for detecting isoprenyl diphosphate synthase activity in crude plant extracts using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The GA2 Locus of Arabidopsis thaliana Encodes ent-Kaurene Synthase of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Application Notes and Protocols: Synthesis and Use of Copalyl Diphosphate Analogs for Mechanistic Studies of Terpene Cyclases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of copalyl diphosphate (B83284) (CPP) analogs and their application in elucidating the mechanisms of terpene cyclases. Terpene cyclases are a diverse class of enzymes that catalyze the formation of the vast and structurally complex terpenoid family of natural products. Understanding their catalytic mechanisms is crucial for protein engineering, synthetic biology, and the development of new therapeutic agents. The use of substrate analogs is a powerful tool to probe enzyme-substrate interactions, stabilize reaction intermediates, and modulate enzyme activity.
Introduction to Terpene Cyclases and Copalyl Diphosphate
Terpenoids are synthesized from simple five-carbon isoprene (B109036) units, which are sequentially assembled to form linear prenyl diphosphate precursors such as geranylgeranyl diphosphate (GGPP).[1] Terpene cyclases then catalyze the intricate cyclization of these linear substrates into a wide array of cyclic hydrocarbon scaffolds.[2] These cyclization reactions are initiated by one of two general mechanisms:
-
Class I terpene cyclases utilize the ionization of the diphosphate group, facilitated by a divalent metal cofactor (e.g., Mg²⁺), to generate a carbocation.[2]
-
Class II terpene cyclases employ a protonation-dependent mechanism, initiated by a conserved DxDD motif, to generate the initial carbocation.[2]
This compound (CPP) is a key bicyclic intermediate in the biosynthesis of thousands of diterpenoids. It is formed from the cyclization of GGPP by CPP synthases (CPS), which are Class II terpene cyclases.[3][4] Different stereoisomers of CPP, such as ent-CPP and syn-CPP, serve as precursors for distinct families of natural products, including the gibberellin plant hormones and various phytoalexins.[5][6] The study of CPS and other downstream terpene cyclases that utilize CPP is essential for understanding and engineering diterpenoid biosynthesis.
Signaling Pathways and Catalytic Mechanisms
The catalytic cycle of a Class II terpene cyclase, such as a CPP synthase, involves a series of intricate carbocation rearrangements. The use of substrate analogs can help to dissect these complex reaction pathways.
Caption: Generalized catalytic mechanism of a Class II terpene cyclase.
Synthesis of this compound Analogs: Strategies and Protocols
The synthesis of CPP analogs is a key step in their use for mechanistic studies. While detailed protocols for every conceivable analog are not available, general strategies can be adapted from the synthesis of other isoprenoid diphosphates and complex diterpenes.[7][8]
General Workflow for CPP Analog Synthesis
Caption: General workflow for the chemical synthesis of CPP analogs.
Protocol 1: Expression and Purification of ent-Copalyl Diphosphate Synthase (Adapted from P. fellutanum)
A reliable source of active enzyme is a prerequisite for any mechanistic study. This protocol describes the expression and purification of a fungal ent-copalyl diphosphate synthase (CPS).[9]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the CPS expression plasmid.
-
Terrific Broth (TB) media and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 25 mM HEPES pH 7.5, 250 mM NaCl, 5 mM imidazole (B134444), 1 mM TCEP, 10% glycerol).[9]
-
TALON Metal Affinity Resin.
-
Wash buffer (Lysis buffer with increased imidazole concentration).
-
Elution buffer (Lysis buffer with high imidazole concentration, e.g., 250 mM).
-
Size-exclusion chromatography (SEC) column and buffer.
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-20°C) overnight.[3]
-
Harvest the cells by centrifugation and store the pellet at -80°C.[9]
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated TALON resin column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged CPS with elution buffer.
-
Further purify the protein by size-exclusion chromatography to remove aggregates and remaining impurities.
-
Concentrate the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.[9]
-
Protocol 2: General Considerations for the Synthesis of Aza-Analogs
Aza-analogs, where a carbon atom is replaced by a nitrogen, can mimic the charge and geometry of carbocation intermediates.[10] The synthesis of aza-isoprenoid diphosphates often involves the "submonomer" approach for azapeptide synthesis, which allows for the introduction of diverse side chains.[11]
General Steps:
-
Synthesis of the Aza-Isoprenoid Backbone: This typically involves the coupling of smaller, functionalized building blocks.
-
Introduction of the Diphosphate Group: This is a critical step and often involves reaction with a phosphitylating agent followed by oxidation and deprotection.
-
Purification: Purification of the final diphosphate analog is typically achieved by ion-exchange chromatography followed by reverse-phase HPLC.
Characterization of CPP Analogs
Thorough characterization of synthetic CPP analogs is essential to confirm their identity and purity.
Protocol 3: NMR and Mass Spectrometry Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the carbon skeleton and the position of any modifications.
-
³¹P NMR is crucial for verifying the presence and integrity of the diphosphate moiety.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals and confirm the overall structure.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the analog and confirm its elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.
Mechanistic Studies Using CPP Analogs
CPP analogs can be used in a variety of experiments to probe the mechanism of terpene cyclases.
Protocol 4: Enzyme Kinetic Analysis
Objective: To determine the kinetic parameters (Kₘ and kcat) of a terpene cyclase with a CPP analog compared to the natural substrate.
Materials:
-
Purified terpene cyclase.
-
Natural substrate (CPP or its precursor, GGPP).
-
Synthetic CPP analog.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 10% glycerol).
-
Quenching solution (e.g., EDTA in an organic solvent).
-
GC-MS or LC-MS for product analysis and quantification.
Procedure:
-
Set up a series of reactions with varying concentrations of the substrate or analog.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for a fixed period, ensuring the reaction is in the linear range.
-
Quench the reaction.
-
Extract the products with an organic solvent.
-
Analyze the product formation by GC-MS or LC-MS.
-
Calculate the initial reaction velocities at each substrate/analog concentration.
-
Fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Data Presentation: Comparative Enzyme Kinetics
| Substrate/Analog | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| GGPP | S. platensisent-CPS (PtmT2) | 1.2 ± 0.2 | 0.045 ± 0.002 | 3.75 x 10⁴ | [12] |
| ent-CPP | Hypothetical Downstream Cyclase | - | - | - | |
| Fluorinated GGPP Analog | S. platensisent-CPS (PtmT2) | - | - | - | |
| Aza-CPP Analog | Hypothetical Downstream Cyclase | - | - | - |
Note: The table is populated with available data and includes placeholders for hypothetical experiments with synthesized analogs.
Conclusion
The synthesis and application of this compound analogs are invaluable for dissecting the complex mechanisms of terpene cyclases. The protocols and strategies outlined in these application notes provide a framework for researchers to design and execute experiments aimed at understanding these fascinating enzymes. While the chemical synthesis of these analogs can be challenging, the insights gained from their use in mechanistic studies are essential for advancing the fields of synthetic biology, enzyme engineering, and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional identification of rice syn-copalyl diphosphate synthase and its role in initiating biosynthesis of diterpenoid phytoalexin/allelopathic natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Preparation and Analysis of a Bifunctional Class II Diterpene Synthase, this compound Synthase from Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Copalyl Diphosphate Yield in Engineered Yeast
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of copalyl diphosphate (B83284) (CPP) and its derivatives in engineered Saccharomyces cerevisiae.
Troubleshooting Guide
Issue 1: Low or no detectable copalyl diphosphate (or its derivative product).
Possible Cause 1: Inefficient this compound Synthase (CPS)
-
Question: My engineered yeast strain is not producing the expected amount of CPP. Could the issue be the CPS enzyme itself?
-
Answer: Yes, the catalytic activity of CPS is often a significant bottleneck in CPP production.[1][2] Different CPS enzymes can have vastly different activities and specificities. It is crucial to select a highly active CPS. For instance, screening various CPS enzymes from Andrographis paniculata revealed that ApCPS2 had the best activity for producing ent-CPP.[1][3]
Troubleshooting Steps:
-
Enzyme Screening: If possible, test a panel of CPS enzymes from different organisms to identify one with high activity in your yeast strain.
-
Codon Optimization: Ensure the DNA sequence of your chosen CPS is codon-optimized for expression in S. cerevisiae.
-
Protein Engineering: Consider site-directed mutagenesis or saturation mutagenesis of your CPS to improve its catalytic efficiency.[2] For example, a mutant of ApCPS2, ApCPS2Met413Ser, was shown to significantly increase the titer of the downstream product, ent-copalol.[2]
-
Possible Cause 2: Insufficient Precursor (GGPP) Supply
-
Question: I've confirmed my CPS is expressed, but the yield is still low. Could there be a problem with the precursor supply?
-
Answer: Absolutely. The production of CPP is entirely dependent on the availability of its direct precursor, geranylgeranyl diphosphate (GGPP).[2] Insufficient GGPP is a common reason for low CPP yields. The native yeast mevalonate (B85504) (MVA) pathway produces farnesyl diphosphate (FPP), which is a precursor to both sterols and GGPP. Often, the flux towards GGPP is limited.
Troubleshooting Steps:
-
Strengthen the MVA Pathway: Overexpress key genes in the MVA pathway to increase the overall metabolic flux towards isoprenoid precursors. A common strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1).[4]
-
Engineer GGPP Synthase: Overexpress a heterologous GGPP synthase (GGPPS) or engineer the native farnesyl diphosphate synthase (Erg20p) to have GGPPS activity.[4] For example, specific mutations in Erg20p can shift its product specificity from FPP to GGPP, thereby channeling more precursors towards diterpene synthesis.[4]
-
Weaken Competing Pathways: Down-regulate or delete genes in pathways that compete for FPP, such as the sterol biosynthesis pathway. However, this should be done carefully to avoid compromising cell viability.
-
Possible Cause 3: Suboptimal Fermentation Conditions
-
Question: Could my fermentation setup be limiting the CPP yield?
-
Answer: Yes, fermentation conditions play a critical role in the performance of engineered yeast. Factors such as media composition, temperature, pH, and aeration can all impact cell growth and product formation.
Troubleshooting Steps:
-
Media Optimization: Experiment with different media formulations. For example, YPD (Yeast Extract Peptone Dextrose) is often used for initial growth, while defined synthetic media (e.g., YNB) are used for production phases.[2] Nutrient limitations, such as phosphate (B84403), can sometimes be used to trigger secondary metabolite production.[5][6]
-
Process Parameter Tuning: Optimize temperature (typically 30°C for S. cerevisiae), shaking speed (e.g., 200 rpm), and fermentation duration.[2] Production of diterpenes has been observed to increase over time, with cultivations often running for 96 hours or more.[2]
-
Fed-batch Fermentation: For higher titers, consider implementing a fed-batch fermentation strategy to maintain optimal nutrient levels and cell density.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the key metabolic engineering strategies to improve CPP yield? A1: The core strategies focus on a "push-pull" approach:
-
Pushing Precursor Supply: This involves enhancing the endogenous mevalonate (MVA) pathway to produce more of the universal C5 precursors, IPP and DMAPP.[2] Key interventions include overexpressing genes like tHMG1.
-
Pulling Towards Product: This involves efficiently converting the precursors to the final product. This is achieved by:
-
Blocking Competing Pathways: Reducing the metabolic flux towards competing pathways, such as sterol biosynthesis which also uses FPP, can free up precursors for CPP production.[8]
Q2: How do I choose the right this compound synthase (CPS)? A2: The choice of CPS is critical. Look for enzymes that are known to have high catalytic activity and produce the desired CPP stereoisomer (e.g., ent-CPP, syn-CPP).[1][9] A good starting point is to screen CPS enzymes from plants known to produce large quantities of diterpenoids, such as Andrographis paniculata.[1][3] It is also important to ensure the chosen enzyme is well-expressed and active in yeast.
Q3: My strain is producing ent-copalol instead of ent-CPP. Why is this happening? A3: Saccharomyces cerevisiae has endogenous phosphatases that can dephosphorylate CPP to its corresponding alcohol, copalol.[2] This is a common occurrence when engineering yeast to produce terpene diphosphates. While this can be useful for producing the final alcohol product, if CPP itself is the desired product, this endogenous activity can be problematic. Identifying and deleting the responsible phosphatases could potentially lead to the accumulation of CPP, but this may also have unintended consequences on cell physiology.
Q4: What analytical methods are suitable for detecting and quantifying CPP and its derivatives? A4: A combination of chromatographic and spectroscopic methods is typically used.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (MS), this is a powerful tool for separating and identifying CPP derivatives like copalol.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, especially for more volatile downstream products.
-
Nuclear Magnetic Resonance (NMR): NMR is essential for confirming the structure and stereochemistry of the purified product.[2]
Quantitative Data Summary
The following table summarizes reported yields of CPP-derived products in engineered S. cerevisiae.
| Product | Key Engineering Strategies | Titer (mg/L) | Reference |
| ent-Copalol | Strengthening MVA pathway, screening for and mutating ApCPS2, optimizing acetyl-CoA supply, fusion-expressing key enzymes. | 35.6 | [1][3] |
| Miltiradiene | Introduction of CPP synthase and kaurene synthase-like genes. | 4.2 | [4] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for CPP Derivative Production
-
Strain Activation: Inoculate a single colony of the recombinant yeast strain from a fresh YNB agar (B569324) plate into 5 mL of liquid YNB medium (containing necessary amino acid dropouts).
-
Seed Culture: Incubate the culture at 30°C with shaking at 200 rpm for approximately 20-24 hours.
-
Production Culture: Inoculate 25 mL of liquid YPD medium in a 250 mL baffled flask with the seed culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 96 hours.[2]
-
Sampling and Extraction:
-
After 96 hours, harvest the culture broth by centrifugation.
-
Extract the supernatant and/or the cell pellet with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex vigorously and separate the organic phase.
-
Evaporate the organic solvent and resuspend the residue in a suitable solvent (e.g., methanol) for analysis.
-
Protocol 2: Analysis by HPLC-ESI-MS
-
System: Use an HPLC system equipped with an Electrospray Ionization Mass Spectrometry (ESI-MS) detector.[2]
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm) is suitable for separating diterpenoids.[2]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile (B52724).[2]
-
-
Gradient: Run a suitable gradient from a lower to a higher percentage of acetonitrile to elute the compounds of interest.
-
Flow Rate and Temperature: A typical flow rate is 0.3 mL/min with the column temperature maintained at 35°C.[2]
-
MS Detection: Operate the ESI source in either positive or negative ion mode, depending on the analyte. Scan a mass range appropriate for the expected products (e.g., m/z 20-2000).[2]
Visualizations
Caption: Metabolic pathway for CPP production in engineered yeast.
Caption: Troubleshooting workflow for low CPP yield.
References
- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphate limitation as crucial factor to enhance yeast lipid production from short‐chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Budding yeast escape commitment to the phosphate starvation program using gene expression noise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low activity of recombinant copalyl diphosphate synthase
Welcome to the technical support center for recombinant copalyl diphosphate (B83284) synthase (CPS). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common issues related to the low activity of recombinant CPS.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or no activity with our purified recombinant copalyl diphosphate synthase. What are the common initial troubleshooting steps?
Low enzymatic activity is a frequent challenge with recombinant CPS, which is known for its inherently low catalytic efficiency in microbial hosts.[1][2][3] A systematic approach to troubleshooting is crucial. First, verify the integrity of your expression construct, ensuring the gene is in the correct reading frame. Next, confirm the presence of the expressed protein using SDS-PAGE and Western blot. If the protein is expressed, the issue likely lies with protein folding, solubility, or the assay conditions.
Q2: Our recombinant CPS is expressed, but it's insoluble and forms inclusion bodies. How can we improve its solubility?
Insolubility is a common problem when expressing heterologous proteins in hosts like E. coli.[4][5] To enhance the solubility of your recombinant CPS, consider the following strategies:
-
Lower Induction Temperature: Reducing the induction temperature to 15-20°C can slow down protein synthesis, which may allow more time for proper folding.[4][5]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP), to your CPS can improve its solubility.
-
Co-expression with Chaperones: Overexpressing molecular chaperones can assist in the correct folding of the recombinant CPS.[6]
-
Optimize Lysis Conditions: Employ gentle lysis methods, such as sonication on ice, to avoid denaturation.[7]
Q3: We have soluble recombinant CPS, but the activity is still low. How can we optimize the assay conditions?
Optimizing the reaction conditions is critical for CPS activity. Several factors can influence the enzyme's performance:
-
Divalent Cations: CPS requires divalent cations, typically Magnesium (Mg²⁺), for optimal activity.[8][9] While not absolutely essential for catalysis, their presence significantly enhances the reaction rate.[10][11]
-
pH and Temperature: The optimal pH and temperature for CPS activity can vary between orthologs. For instance, OsCPS1 and OsCPS2 from rice share similar optimal pH and temperature.[12] It is recommended to perform a pH and temperature titration to determine the optimal conditions for your specific CPS.
-
Substrate Concentration: Be aware of potential substrate inhibition. High concentrations of the substrate, geranylgeranyl diphosphate (GGPP), and the cofactor Mg²⁺ can lead to a decrease in CPS activity.[10][12][13] It is advisable to determine the optimal substrate concentration by performing kinetic analysis.
Q4: Our enzyme activity decreases over time after purification. What could be the cause, and how can we improve stability?
A decline in enzyme activity post-purification can be attributed to several factors:
-
Proteolytic Degradation: Contamination with proteases from the expression host can degrade your recombinant CPS.[6] Adding protease inhibitors to your lysis and purification buffers is recommended.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein and lead to a loss of activity.[6] It is best to aliquot your purified enzyme into single-use volumes before freezing.
-
Protein Aggregation: Over time, the protein may aggregate, leading to a loss of function.[6] This can sometimes be mitigated by optimizing buffer conditions (e.g., pH, salt concentration) or adding stabilizing agents like glycerol (B35011).[5][8]
Troubleshooting Guides
Guide 1: Low or No Expression of Recombinant CPS
This guide addresses scenarios where you observe little to no expression of your recombinant CPS.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Plasmid Construct | Verify the sequence of the CPS gene and ensure it is in the correct reading frame within the expression vector. | A correct and in-frame gene sequence for proper translation. |
| Suboptimal Codon Usage | Synthesize a codon-optimized version of the CPS gene for your specific expression host.[14] | Increased mRNA stability and translation efficiency, leading to higher protein expression.[4] |
| Toxicity of the Recombinant Protein to the Host | Use a tightly regulated promoter to minimize basal expression before induction. Lowering the induction temperature can also help reduce stress on the host cells.[4] | Reduced stress on the host cell, leading to improved final cell density and protein yield. |
| Inefficient Induction | Optimize the inducer concentration (e.g., IPTG) and the induction time. | Maximized expression of the target protein. |
Guide 2: Low Activity of Soluble Recombinant CPS
This guide focuses on strategies to enhance the activity of your expressed and soluble recombinant CPS.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Assay Buffer Conditions | Empirically determine the optimal pH and temperature for your specific CPS. A common assay buffer is 50 mM HEPES, pH 7.75, with 100 mM KCl.[8] | Enhanced enzymatic activity by providing the ideal chemical environment. |
| Incorrect Cofactor Concentration | Titrate the concentration of the divalent cation (e.g., MgCl₂) in your assay. A starting point could be 0.1 mM MgCl₂.[8] Be mindful of synergistic substrate inhibition with high Mg²⁺ and GGPP concentrations.[11][13] | Optimal activation of the enzyme without causing inhibition. |
| Presence of Inhibitors | Ensure that your DNA purification method does not result in high salt concentrations, which can be inhibitory.[15] If using inhibitors for other enzymes in a coupled assay, verify their specificity. For example, Amo-1618 inhibits OsCPS1 but has a much lower effect on OsCPS2.[12] | Removal of inhibitory factors, allowing the enzyme to function optimally. |
| Enzyme Instability | Add stabilizing agents like glycerol (e.g., 10%) to your storage and assay buffers.[8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] | Maintained or improved enzyme activity over time. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged CPS
This protocol is adapted from methods described for the expression of CPS in E. coli.[7][8]
-
Transformation: Transform an appropriate E. coli expression strain (e.g., C41 OverExpress) with your pET-based CPS expression vector.
-
Culture Growth: Inoculate a starter culture in LB media with the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of NZY media with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6.
-
Induction: Shift the culture to 16°C for one hour before inducing protein expression with 0.5 mM IPTG. Continue to ferment overnight at 16°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Bis-Tris, pH 6.8, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol) and lyse by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Purify the His-tagged CPS from the supernatant using Ni-NTA affinity chromatography. Wash the resin with a buffer containing 20 mM imidazole (B134444) and elute the protein with a buffer containing 250 mM imidazole.
Protocol 2: In Vitro CPS Activity Assay
This protocol provides a general method for assaying CPS activity.
-
Reaction Setup: Prepare the assay mixture in a total volume of 1 mL of assay buffer (50 mM HEPES, pH 7.75, 100 mM KCl, 0.1 mM MgCl₂, 10% glycerol).[8]
-
Enzyme Addition: Add the purified recombinant CPS to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, (E,E,E)-geranylgeranyl diphosphate (GGPP).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.[8]
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Product Analysis: Analyze the formation of the product, this compound (CPP), using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) after dephosphorylation of the product.
Visualizations
Caption: Troubleshooting workflow for low recombinant CPS activity.
Caption: Simplified gibberellin biosynthesis pathway featuring CPS.
References
- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the enzymatic properties of ent-copalyl diphosphate synthases in the biosynthesis of phytoalexins and gibberellins in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic substrate inhibition of ent-copalyl diphosphate synthase: a potential feed-forward inhibition mechanism limiting gibberellin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. neb.com [neb.com]
Technical Support Center: Copalyl Diphosphate Synthase Expression and Solubility
Welcome to the technical support center for troubleshooting the expression and solubility of copalyl diphosphate (B83284) synthase (CPS). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the recombinant production of this important enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the recommended E. coli strain for expressing copalyl diphosphate synthase?
A1: The choice of E. coli strain can significantly impact the expression and solubility of CPS. Strains such as BL21(DE3) are commonly used for protein expression.[1] However, for proteins prone to insolubility, it may be beneficial to use specialized strains. For example, the C41(DE3) OverExpress™ strain has been successfully used for the expression of some CPS enzymes.[2] It is often advisable to test multiple host strains to find the one that best tolerates your specific CPS construct.[3]
Q2: What are the optimal induction conditions (e.g., temperature, IPTG concentration) for soluble CPS expression?
A2: Optimal induction conditions are critical for maximizing soluble protein yield and often require empirical determination. A general strategy is to lower the induction temperature to 15-25°C, which slows down protein synthesis and can promote proper folding.[4] Reducing the concentration of the inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), can also enhance solubility by decreasing the rate of transcription.[4] For some CPS enzymes, induction with 0.1 mM IPTG at 20°C for 20 hours has been reported.[1]
Q3: Should I perform codon optimization for my CPS gene before expressing it in E. coli?
A3: Yes, codon optimization is a widely used strategy to enhance protein expression by adapting the gene's nucleotide sequence to the codon usage bias of the expression host.[5] By replacing rare codons with those more frequently used in E. coli, translation efficiency can be improved, potentially leading to higher yields of your CPS protein.[6][7][8] Several online tools and commercial services are available for codon optimization.
Q4: My CPS has a predicted N-terminal transit peptide. Should I remove it?
A4: Yes, plant-derived CPS often contains an N-terminal transit peptide that directs the enzyme to plastids. This transit peptide can interfere with soluble recombinant expression in E. coli.[9] Therefore, it is highly recommended to express a "pseudomature" construct where the sequence encoding the transit peptide has been removed.[2][9]
Q5: What are solubility-enhancing fusion tags, and should I use one for my CPS?
A5: Solubility-enhancing fusion tags are proteins or peptides that are fused to the target protein to improve its solubility.[6] Common tags include Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST).[10] These tags can be particularly useful for aggregation-prone proteins. It is often necessary to test multiple fusion tags to determine which one provides the best results for your specific CPS. The position of the tag (N-terminus vs. C-terminus) can also influence expression and solubility.[4]
Troubleshooting Guides
Problem 1: Low or No Expression of this compound Synthase
If you are observing low or no expression of your CPS protein, follow these troubleshooting steps:
-
Verify your construct: Sequence your expression plasmid to ensure the CPS gene is in the correct reading frame and free of mutations.
-
Check your expression conditions:
-
Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG) to find the optimal level.[6]
-
Induction Time and Temperature: Vary the post-induction incubation time and temperature. A lower temperature (e.g., 16-25°C) for a longer duration may improve expression for some proteins.[4][11]
-
Culture Density at Induction: Induce the culture at an appropriate cell density, typically an OD600 of 0.6-0.8.[1]
-
-
Optimize Codon Usage: If not already done, consider codon-optimizing your CPS gene for E. coli to enhance translation efficiency.[5][6]
-
Test Different Expression Strains: Some E. coli strains may be better suited for expressing your specific CPS.[3] Consider trying strains designed to handle toxic proteins or those with rare codons.
-
Assess mRNA levels: Perform RT-qPCR to determine if the lack of protein is due to issues at the transcriptional level. Unexpected mRNA secondary structures resulting from codon optimization can sometimes hinder transcription.[12]
Problem 2: CPS is Expressed but Found in Inclusion Bodies (Insoluble)
Inclusion bodies are dense aggregates of misfolded protein.[13] If your CPS is being expressed in an insoluble form, consider the following strategies:
-
Modify Expression Conditions:
-
Lower Temperature: Reducing the induction temperature (e.g., 15-25°C) is a common and effective method to improve protein solubility by slowing down protein synthesis and allowing more time for proper folding.[3][4]
-
Reduce Inducer Concentration: Lowering the inducer concentration can decrease the rate of protein production, which may prevent aggregation.[4][6]
-
-
Utilize Solubility-Enhancing Fusion Tags: Fuse your CPS with a highly soluble protein such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST).[6][10]
-
Co-express Molecular Chaperones: Co-expression with chaperones like GroEL/GroES can assist in the proper folding of your CPS protein.[10][11]
-
Modify Lysis Buffer: The composition of the lysis buffer can impact protein solubility. Consider adding:
-
Salt: Including 300-500 mM NaCl can help to mitigate ionic interactions that may lead to aggregation.[4]
-
Additives: The addition of certain chemicals like 100 mM to 1 M glycylglycine (B550881) to the culture medium has been shown to enhance the solubility of some recombinant proteins.[10]
-
Metal Cofactors: Some proteins require metal cofactors for proper folding and solubility. If the metal requirements of your CPS are known, consider adding the appropriate metal salts to the culture media.[3]
-
-
Inclusion Body Solubilization and Refolding: If the above strategies are unsuccessful, you can purify the inclusion bodies and attempt to refold the protein. This typically involves:
-
Isolation and Washing: Isolate the inclusion bodies by centrifugation and wash them with buffers containing detergents (e.g., Triton X-100) and/or low concentrations of denaturants to remove contaminants.[13]
-
Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 6 M Guanidine-HCl or 8 M Urea.[3][14]
-
Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include dialysis, dilution, and on-column refolding.[15]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale | Reference(s) |
| Induction Temperature | 15 - 25°C | Slower protein synthesis promotes proper folding and reduces aggregation. | [4] |
| IPTG Concentration | 0.005 - 1 mM | Lower concentrations can reduce the rate of transcription, improving solubility. | [3] |
| NaCl in Lysis Buffer | 300 - 500 mM | Reduces non-specific ionic interactions that can lead to protein aggregation. | [4] |
| Guanidine-HCl (for solubilization) | 4 - 6 M | Strong denaturant for solubilizing inclusion bodies. | [14] |
| Urea (for solubilization) | 4 - 8 M | Alternative strong denaturant for inclusion body solubilization. | [14] |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of Soluble and Insoluble Protein Fractions
-
Take a 1 mL sample of your E. coli culture before and after induction.
-
Centrifuge the samples at 12,000 x g for 1 minute at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
The pellet contains the insoluble protein fraction, including inclusion bodies. Resuspend the pellet in 100 µL of the same lysis buffer.
-
Mix an equal volume of each fraction (uninduced, induced total, induced soluble, induced insoluble) with 2x SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage.
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot to visualize the protein of interest.
Protocol 2: Purification of His-tagged CPS under Denaturing Conditions
-
Isolate and wash the inclusion bodies as described in the troubleshooting guide.
-
Solubilize the inclusion body pellet in a binding buffer containing 6 M Guanidine-HCl or 8 M Urea (e.g., 100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 8.0).[3][14]
-
Stir for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
-
Load the filtered lysate onto a Ni-NTA affinity column pre-equilibrated with the binding buffer.
-
Wash the column with several column volumes of a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and the same denaturant concentration to remove non-specifically bound proteins.
-
Elute the purified, denatured CPS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) and the same denaturant.
-
Proceed with a refolding protocol suitable for your protein.
Visualizations
Caption: Troubleshooting workflow for low or no CPS expression.
Caption: Decision tree for troubleshooting CPS insolubility.
References
- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biotechrep.ir [biotechrep.ir]
Technical Support Center: Optimizing Copalyl Diphosphate Synthase (CPS) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their copalyl diphosphate (B83284) synthase (CPS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CPS assay?
A1: Copalyl diphosphate synthase generally exhibits optimal activity in a pH range of 7.5 to 8.0.[1][2] It is recommended to perform kinetic assays at a pH of approximately 7.75.[1][2]
Q2: Which divalent metal ion is required for CPS activity, and what is its optimal concentration?
A2: Terpene synthases, including CPS, typically require a divalent metal ion cofactor for their activity, with Magnesium (Mg2+) being the most effective for CPS.[2][3] Intriguingly, the optimal concentration of Mg2+ for recombinant Arabidopsis thaliana CPS (rAtCPS) is around 0.1 mM.[1][2] Higher concentrations can lead to significant substrate inhibition.[1][2] While other divalent cations like Ni2+, Co2+, Ca2+, and Cu2+ can yield partial activity, Mn2+ and Fe2+ may interfere with downstream analytical steps, such as alkaline phosphatase treatment.[1][3]
Q3: My CPS assay shows reduced activity at high concentrations of the substrate, geranylgeranyl diphosphate (GGPP). What could be the cause?
A3: This is likely due to substrate inhibition, a known characteristic of some CPS enzymes.[1][2] High concentrations of GGPP, particularly above 1 µM, can lead to a decrease in enzymatic activity.[1] This effect can be exacerbated by the concentration of the Mg2+ cofactor, as there is a synergistic inhibitory effect between GGPP and Mg2+.[1][2][4] To mitigate this, it is crucial to optimize the concentrations of both GGPP and Mg2+.
Q4: Can I use stabilizing proteins like bovine serum albumin (BSA) in my CPS assay?
A4: It is generally not recommended to use stabilizing proteins such as BSA or lysozyme. These proteins can interfere with methods used to terminate the enzymatic reaction, such as N-ethylmaleimide (NEM) alkylation, by decreasing the rate of inactivation.[1][2][5]
Q5: What are the key components of a typical CPS assay buffer?
A5: A standard assay buffer for CPS includes a buffering agent (e.g., 50 mM HEPES or Bis-Tris), a salt (e.g., 100 mM KCl), glycerol (B35011) (e.g., 10%), and a reducing agent (e.g., 1 mM DTT or 10 mM β-mercaptoethanol).[6][7] The pH should be adjusted to the optimal range for the specific CPS being studied, typically between 7.5 and 8.0.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme | - Ensure proper protein expression, purification, and storage. - Perform a protein concentration assay to confirm the amount of enzyme used. - Check for correct protein folding using techniques like circular dichroism.[3] |
| Suboptimal reaction conditions | - Verify the pH of the assay buffer is within the optimal range (7.5-8.0).[1][2] - Optimize the Mg2+ concentration; start with 0.1 mM as higher concentrations can be inhibitory.[1][2] - Ensure the substrate GGPP is stable and has not degraded. Some studies suggest GGPP can be unstable in certain buffers like MOPS.[8] | |
| Presence of inhibitors | - If using inhibitors like Amo-1618, verify the concentration is appropriate for your specific CPS, as sensitivity can vary.[9] - Ensure no contaminating inhibitors were introduced during enzyme purification or buffer preparation. | |
| Poor Reproducibility | Inconsistent reaction timing | - Use a reliable method to start and stop the reaction, especially for short incubation times. N-ethylmaleimide (NEM) can be used for rapid inactivation.[1][5] |
| Pipetting errors | - Use calibrated pipettes and careful technique, especially when working with small volumes of enzyme or substrate. | |
| Substrate degradation | - Prepare fresh substrate solutions and store them appropriately. | |
| Non-linear Reaction Rate | Substrate depletion | - Ensure that the product turnover is kept low (typically between 2% and 8%) to maintain initial velocity kinetics.[1][2][5] Adjust incubation time or enzyme concentration accordingly. |
| Substrate inhibition | - At high GGPP concentrations, the reaction rate may decrease. Determine the optimal GGPP concentration by performing a substrate titration curve.[1][2] | |
| Interference with Downstream Analysis (e.g., GC-MS) | Buffer components | - Some buffer components may interfere with GC-MS analysis. It is advisable to perform a buffer blank run. |
| Incomplete dephosphorylation | - If treating with alkaline phosphatase, ensure the enzyme is active and the incubation is sufficient to completely dephosphorylate the product.[1][2] Note that some divalent metal ions like Mn2+ and Fe2+ can inhibit alkaline phosphatase.[1][3] |
Quantitative Data Summary
Table 1: Kinetic Parameters of rAtCPS with Varying MgCl2 Concentrations
| MgCl2 (mM) | kcat (s⁻¹) | KM (µM) | Ki (µM) | kcat/KM |
| 0 (with 2mM EDTA) | 0.0043 ± 0.0002 | 4.2 ± 0.3 | 47 ± 6 | 0.001 |
| 0.1 | 3.3 ± 0.6 | 2.9 ± 0.8 | 4.7 ± 1.3 | 1.1 |
| 1 | 1.8 ± 0.5 | 0.7 ± 0.3 | 1.1 ± 0.4 | 2.6 |
| Data adapted from studies on recombinant Arabidopsis thaliana CPS (rAtCPS).[2] |
Table 2: Kinetic Parameters for Mg2+ Saturation of rAtCPS
| Enzyme | kcat (s⁻¹) | KM (µM) | Ki (µM) |
| rAtCPS | 2.2 ± 0.4 | 56 ± 14 | 94 ± 26 |
| This table treats Mg2+ as a cosubstrate and demonstrates its inhibitory effect at higher concentrations.[2] |
Experimental Protocols
Standard CPS Assay Protocol
-
Reaction Mixture Preparation:
-
Enzyme Addition and Incubation:
-
Reaction Termination:
-
Product Dephosphorylation:
-
Product Extraction:
-
Analysis:
Visualizations
Caption: Standard experimental workflow for a this compound synthase assay.
Caption: Synergistic substrate inhibition of CPS by high concentrations of GGPP and Mg2+.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Synergistic substrate inhibition of ent-copalyl diphosphate synthase: a potential feed-forward inhibition mechanism limiting gibberellin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pakbs.org [pakbs.org]
- 8. Structure of the ent-Copalyl Diphosphate Synthase PtmT2 from Streptomyces platensis CB00739, a Bacterial Type II Diterpene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Copal-8-ol Diphosphate Synthase from the Angiosperm Cistus creticus subsp. creticus Is a Putative Key Enzyme for the Formation of Pharmacologically Active, Oxygen-Containing Labdane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Site-Directed Mutagenesis of Copalyl Diphosphate Synthase (CPS)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing site-directed mutagenesis on the active site residues of copalyl diphosphate (B83284) synthase (CPS).
Troubleshooting Guides
This section addresses common problems encountered during site-directed mutagenesis experiments targeting CPS.
1. No Colonies on the Plate After Transformation
-
Possible Cause: Inefficient transformation of competent cells.
-
Recommended Solution:
-
Always use highly competent cells, either commercially purchased or freshly prepared, with a transformation efficiency of at least 10⁷ cfu/μg.[1]
-
Ensure the volume of the DNA solution added to the competent cells does not exceed 1/10th of the cell volume to avoid reducing transformation efficiency.[1]
-
Perform a control transformation with a known plasmid to verify the competency of the cells.
-
Be gentle when handling competent cells as they are fragile. Keep them on ice and pipette slowly.[2]
-
-
Possible Cause: Problems with the PCR amplification of the plasmid.
-
Recommended Solution:
-
Verify that the PCR produced a single, clean band of the expected size by running a small aliquot on an agarose (B213101) gel.[3] The presence of multiple bands or a smear indicates a need for PCR optimization.
-
If no product is amplified, the transformation will only contain the original, uncut plasmid, which should be digested by DpnI.
-
Optimize PCR conditions such as annealing temperature (a Tm+3 approach is recommended for high-fidelity polymerases), extension time (20-30 seconds per kilobase), and the number of cycles.[3][4]
-
-
Possible Cause: Incorrect antibiotic concentration or contaminated media.
-
Recommended Solution:
-
Double-check the antibiotic concentration in your plates.
-
Ensure that your plates and media are not contaminated.
-
2. Only Wild-Type Colonies are Growing
-
Possible Cause: Incomplete digestion of the parental template DNA.
-
Recommended Solution:
-
Ensure that the template plasmid was isolated from a dam+ E. coli strain (e.g., DH5α, JM109) to ensure it is methylated for DpnI digestion.[1]
-
Increase the DpnI digestion time to 2-3 hours or increase the amount of DpnI enzyme used.[4]
-
Reduce the amount of template DNA used in the initial PCR reaction to ≤ 10 ng to minimize the amount of parental plasmid carryover.[1][3]
-
-
Possible Cause: Suboptimal PCR conditions leading to amplification of the wild-type plasmid.
-
Recommended Solution:
-
Optimize primer design to ensure specific binding and incorporation of the mutation.[2][3][5] The mutation should be located in the center of the primer, which should be around 30 bp long.[5]
-
Reduce the number of PCR cycles to minimize the chance of errors and amplification of non-mutated templates.[4]
-
3. Low Mutation Efficiency (Mix of Wild-Type and Mutant Colonies)
-
Possible Cause: Overlapping primers are not optimal.
-
Recommended Solution:
-
If mutating multiple sites that are close together, consider using overlapping primers, ensuring the mutation is present in both primers.[4]
-
-
Possible Cause: Too much template DNA was used in the PCR reaction.
-
Recommended Solution:
-
Decrease the concentration of the template DNA to reduce the background of the wild-type plasmid.[4]
-
4. No PCR Product or a Smear on the Agarose Gel
-
Possible Cause: Poor primer design.
-
Recommended Solution:
-
Possible Cause: Incorrect PCR parameters.
-
Recommended Solution:
-
Possible Cause: Poor quality or incorrect concentration of template DNA.
-
Recommended Solution:
5. The Mutant Protein has no or Reduced Activity
-
Possible Cause: The mutated residue is critical for catalysis or protein folding.
-
Recommended Solution:
-
Review the literature on the function of the targeted active site residue. For example, mutation of the middle aspartic acid in the DxDD motif of class II terpene synthases is known to inactivate the enzyme.[6]
-
Consider more conservative mutations (e.g., substituting an amino acid with one of similar size and chemical properties).
-
Express and purify the mutant protein and perform biophysical characterization (e.g., circular dichroism) to check for proper folding.
-
6. The Mutant Protein Produces a Different Product
-
Possible Cause: The mutation has altered the reaction pathway.
-
Recommended Solution:
-
This can be an intended or unintended outcome. For instance, mutating the catalytic base dyad in some CPSs can lead to the production of hydroxylated products.[6]
-
Thoroughly analyze the product profile of your mutant enzyme using techniques like GC-MS or LC-MS to identify all products formed.
-
Frequently Asked Questions (FAQs)
Q1: Which are the key active site residues in ent-copalyl diphosphate synthases?
A1: Several residues are crucial for the function of ent-CPS. The class II diterpene cyclases are characterized by a (D,E)xDD motif, where the middle aspartic acid acts as the catalytic acid, initiating the cyclization cascade through protonation of the substrate, geranylgeranyl diphosphate (GGPP).[7][8] Other important residues include a catalytic base, which is often a histidine-asparagine dyad that coordinates a water molecule to deprotonate the carbocation intermediate.[6][7] Additionally, conserved aromatic residues in the active site are thought to play a role in stabilizing carbocation intermediates through cation-π interactions, although recent studies suggest their role might be more structural.[9][10]
Q2: What is the effect of mutating the catalytic acid in the DxDD motif?
A2: Mutating the catalytic aspartic acid (the second 'D' in the DxDD motif) to an alanine (B10760859) (e.g., D379A in Arabidopsis thaliana CPS) results in the inactivation of the enzyme's cyclization activity.[6][11] This is because this residue is essential for initiating the reaction by protonating the GGPP substrate.
Q3: What happens if I mutate the catalytic base residues?
A3: Mutating the residues that form the catalytic base, such as the conserved histidine and asparagine, can lead to a change in the product profile. For instance, substituting these residues with alanine in some ent-CPSs results in the production of a stereochemically novel ent-8-hydroxy-CPP instead of ent-CPP.[7] This occurs because the mutation prevents the final deprotonation step, allowing for quenching of the carbocation intermediate by water.
Q4: Why is Mg²⁺ important for CPS activity?
A4: Mg²⁺ is a required cofactor for optimal CPS activity.[8] It is believed to anchor the diphosphate group of the substrate (GGPP) in the active site, which helps to correctly orient the substrate for the cyclization reaction.[8] Interestingly, high concentrations of Mg²⁺ can be inhibitory to some CPS enzymes.[11][12]
Q5: Can site-directed mutagenesis change the stereochemical outcome of the reaction?
A5: Yes. Rational design and site-directed mutagenesis have been shown to alter the stereoselectivity of CPS enzymes. For example, a mutant of the syn-CPS from Oryza sativa (OsCyc1) was created that could produce ent-CPP in addition to its native product, syn-CPP.[6]
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type and Mutant ent-Copalyl Diphosphate Synthases
| Enzyme Variant | Substrate | Km (μM) | kcat (s-1) | Reference |
| A. thaliana CPS (wild-type) | GGPP | 16 ± 11 | (3 ± 1) x 10-7 | [11] |
| A. thaliana CPS D379A | GGPP | - | No activity | [11] |
Note: Kinetic data for CPS mutants is often reported qualitatively or as relative activity. The table will be updated as more quantitative data becomes available.
Experimental Protocols
1. Site-Directed Mutagenesis using Whole-Plasmid PCR
This protocol is a general guideline and may need optimization for your specific plasmid and mutation.
-
Primer Design: Design two complementary primers, each containing the desired mutation in the center. The primers should be ~30 bp in length with a melting temperature (Tm) between 60-78°C.
-
PCR Reaction Setup:
-
Plasmid DNA template (from a dam+ strain): 1-10 ng
-
Forward Primer: 0.5 µM
-
Reverse Primer: 0.5 µM
-
High-Fidelity DNA Polymerase (e.g., Q5): 1 unit
-
dNTPs: 200 µM each
-
Reaction Buffer: 1x
-
Nuclease-free water to a final volume of 25-50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
18-25 Cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: Tm + 3°C for 20-30 seconds
-
Extension: 72°C for 20-30 seconds/kb of plasmid length
-
-
Final Extension: 72°C for 2 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-3 hours to digest the parental methylated DNA.
-
Transformation: Transform 1-5 µL of the DpnI-treated PCR product into high-efficiency competent E. coli cells. Plate on selective media and incubate overnight at 37°C.
-
Verification: Pick several colonies and grow overnight cultures. Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
2. Expression and Purification of His-tagged CPS
-
Transformation: Transform the expression plasmid containing the mutant CPS gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Inoculate a starter culture and grow overnight. The next day, inoculate a larger culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 2 mM DTT) using dialysis or a desalting column.[6]
-
Purity Check: Analyze the purity of the protein by SDS-PAGE.
3. CPS Enzyme Activity Assay
-
Reaction Mixture:
-
Purified CPS enzyme: 1-5 µg
-
GGPP substrate: 10-50 µM
-
Assay Buffer: 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol (B35011) (v/v), 5 mM DTT
-
-
Reaction: Initiate the reaction by adding the GGPP substrate. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Product Extraction: Stop the reaction by adding a stop solution (e.g., EDTA). Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Analyze the extracted products by GC-MS or LC-MS to identify and quantify the copalyl diphosphate products. The diphosphate moiety is typically removed by phosphatase treatment prior to GC-MS analysis.
Visualizations
Caption: Experimental workflow for site-directed mutagenesis of CPS.
Caption: Troubleshooting logic for the "no colonies" issue.
References
- 1. assaygenie.com [assaygenie.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. neb.com [neb.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 6. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
strategies to prevent copalyl diphosphate degradation during extraction
Technical Support Center: Copalyl Diphosphate (B83284) Extraction
Welcome to the technical support center for copalyl diphosphate (CPP) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of CPP during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPP) and why is it important?
A1: this compound is a key precursor molecule in the biosynthesis of a large and diverse family of natural products called diterpenoids.[1][2] It is formed from the cyclization of geranylgeranyl pyrophosphate (GGPP).[1] The stereochemistry of CPP is a major determinant of the structural diversity of the resulting diterpenes, which have a wide range of biological activities and applications, including pharmaceuticals.[1]
Q2: What are the main challenges in extracting CPP?
A2: The primary challenge in extracting CPP is its chemical instability. The diphosphate ester group is susceptible to enzymatic and chemical hydrolysis, which can lead to the degradation of the molecule. Factors such as pH, temperature, and the presence of divalent metal ions can significantly impact its stability.
Q3: What are the common degradation products of CPP?
A3: The most common degradation of CPP involves the loss of the diphosphate group, leading to the formation of copalol or other related terpene hydrocarbons. Enzymatic activity from phosphatases present in the biological source material can readily cleave the phosphate (B84403) ester bonds.
Q4: Can I use standard terpene extraction protocols for CPP?
A4: While some principles of terpene extraction apply, standard protocols may not be sufficient to prevent the degradation of the diphosphate moiety of CPP. Specific modifications to control temperature, pH, and inhibit enzymatic activity are crucial for successful CPP extraction.
Troubleshooting Guide: Preventing CPP Degradation
This guide addresses common issues encountered during CPP extraction and provides strategies to mitigate degradation.
| Issue | Potential Cause | Recommended Solution |
| Low or no CPP detected in the extract | Enzymatic Degradation: Presence of active phosphatases in the crude lysate. | 1. Work quickly and at low temperatures (0-4°C) to minimize enzymatic activity. 2. Add phosphatase inhibitors to the extraction buffer (e.g., sodium fluoride, sodium orthovanadate). 3. Denature enzymes early in the extraction process through appropriate solvent choice or heat treatment if compatible with CPP stability. |
| Chemical Hydrolysis (pH instability): Extraction buffer pH is too acidic or too alkaline. | 1. Maintain the extraction buffer at a neutral or slightly alkaline pH (7.0-8.0) . 2. Use a well-buffered system (e.g., Tris-HCl, HEPES) to maintain pH stability throughout the extraction. | |
| Thermal Degradation: High temperatures during extraction or solvent evaporation. | 1. Perform all extraction steps on ice or in a cold room. 2. Use low-temperature solvent evaporation techniques such as a rotary evaporator with a chilled water bath or lyophilization. Elevated temperatures, especially above 50°C, can promote degradation.[3] | |
| Inconsistent CPP yields between experiments | Variability in biological material: Differences in the age, condition, or handling of the source material. | 1. Standardize the collection and storage of the biological source material. 2. Flash-freeze samples in liquid nitrogen immediately after harvesting and store at -80°C until extraction. |
| Incomplete cell lysis: Inefficient disruption of cells leading to poor release of CPP. | 1. Optimize the cell lysis method (e.g., sonication, French press, enzymatic digestion) for your specific biological system. 2. Ensure complete cell disruption by microscopic examination. | |
| Presence of multiple, unexpected terpene products | Rearrangement of CPP: Acidic conditions can lead to carbocation rearrangements. | 1. Strictly maintain a neutral to slightly alkaline pH during extraction and purification. 2. Avoid the use of strong acids. |
| Activity of other terpene synthases: The crude extract may contain other active enzymes that convert CPP to different products. | 1. Inactivate enzymes as early as possible in the extraction protocol. 2. Consider purification steps that separate CPP from these enzymes quickly. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Tissues
This protocol provides a general framework for extracting CPP from plant tissues while minimizing degradation.
Materials:
-
Plant tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 10 mM NaF (phosphatase inhibitor)
-
Mortar and pestle, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (B129727), HPLC grade
-
Hexane (B92381), HPLC grade
Procedure:
-
Homogenization:
-
Weigh 1-2 g of frozen plant tissue.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen. .
-
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled tube containing 10 mL of ice-cold Extraction Buffer.
-
Vortex vigorously for 1 minute and then incubate on a rocker at 4°C for 30 minutes.
-
-
Clarification:
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Initial Purification (Optional - for cleaner samples):
-
To remove non-polar compounds, perform a liquid-liquid extraction by adding an equal volume of hexane. Vortex and centrifuge at 2,000 x g for 5 minutes. Discard the upper hexane phase.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of Extraction Buffer (without glycerol).
-
Load the clarified supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of the same buffer to remove unbound compounds.
-
Elute the CPP with 5 mL of methanol.
-
-
Solvent Evaporation:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator with a water bath temperature below 30°C.
-
-
Storage:
-
Resuspend the dried extract in a suitable buffer for analysis or store at -80°C.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors leading to the degradation of this compound.
References
- 1. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Preparation and Analysis of a Bifunctional Class II Diterpene Synthase, this compound Synthase from Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
identifying and overcoming feedback inhibition in the copalyl diphosphate pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the copalyl diphosphate (B83284) (CPP) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common challenges in your experiments, with a focus on feedback inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary point of feedback inhibition in the ent-copalyl diphosphate pathway?
A1: The primary regulatory point identified in the gibberellin (GA) biosynthesis pathway is at the enzyme ent-copalyl diphosphate synthase (CPS). This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (ent-CPP), which is the committed step in the formation of gibberellins.[1][2]
Q2: What is the nature of this inhibition?
A2: Research on CPS from Arabidopsis thaliana has revealed a synergistic substrate inhibition mechanism. This means that the enzyme's activity is inhibited by high concentrations of its own substrate, GGPP, and this inhibition is enhanced by the presence of the essential cofactor, magnesium ions (Mg2+).[1][2] This can be considered a form of feed-forward inhibition that limits the metabolic flux towards gibberellins, especially under conditions where GGPP and Mg2+ levels are high.[1][2]
Q3: Why is this inhibition synergistic?
A3: The synergistic nature of the inhibition implies that the inhibitory effects of high GGPP and high Mg2+ concentrations are greater together than the sum of their individual effects. Kinetic analyses have shown that the magnitude of GGPP substrate inhibition on Arabidopsis thaliana CPS (AtCPS) activity varies with the Mg2+ concentration. From a mechanistic standpoint, it is suggested that CPS has at least two binding sites for divalent metal ions: one that is activating and another that is inhibitory at higher concentrations.[3]
Q4: Are all copalyl diphosphate synthases susceptible to this inhibition?
A4: Not necessarily. Studies have shown that the CPS involved in gibberellin biosynthesis in Arabidopsis thaliana is particularly sensitive to this synergistic inhibition. In contrast, the class II diterpene cyclase activity of abietadiene synthase from Abies grandis, which is involved in secondary metabolism, is about 100-fold less sensitive to inhibition by Mg2+.[1][2] This suggests that enzymes from primary and secondary metabolism may have evolved different regulatory sensitivities.
Troubleshooting Guides
Issue 1: Low or No Yield of Diterpene Product (e.g., ent-kaurene (B36324), gibberellins) in a Cell-Based System (e.g., E. coli, Yeast)
Possible Cause: Your expression system may be experiencing feedback inhibition of the this compound synthase (CPS) due to high intracellular concentrations of the precursor GGPP and cofactor Mg2+.
Troubleshooting Steps:
-
Analyze Precursor Accumulation:
-
Action: Quantify the intracellular concentration of GGPP in your engineered strain. High levels of GGPP that are not being efficiently converted to your desired product could indicate a bottleneck at the CPS step.
-
Expected Outcome: If GGPP levels are high and product levels are low, this points towards potential CPS inhibition or low CPS activity.
-
-
Optimize Cofactor Concentration:
-
Action: While Mg2+ is essential, excessive concentrations can be inhibitory. Try titrating the Mg2+ concentration in your fermentation media to find an optimal balance that supports cell growth and enzyme activity without causing significant inhibition.
-
Expected Outcome: You should observe an optimal range for Mg2+ concentration that maximizes your product yield.
-
-
Increase Metabolic Pull:
-
Action: Overexpress the downstream enzyme in the pathway, such as ent-kaurene synthase (KS). This can help to "pull" the metabolic flux forward by rapidly converting any ent-CPP produced, thus preventing potential product inhibition and reducing the concentration of upstream intermediates.
-
Expected Outcome: Increased expression of downstream enzymes should lead to a higher yield of the final diterpene product.
-
-
Enzyme Engineering (Advanced):
-
Action: If you suspect inherent sensitivity of your CPS to substrate inhibition, consider using a CPS from a different organism that is known to be less sensitive. Alternatively, you can perform site-directed mutagenesis on your current CPS. While specific residues to reduce substrate inhibition are still an active area of research, targeting residues in or near the active site could alter the enzyme's kinetic properties.
-
Expected Outcome: A successfully engineered or substituted CPS will exhibit higher activity under high substrate conditions, leading to improved product titers.
-
Issue 2: Inconsistent CPS Activity in in vitro Enzyme Assays
Possible Cause: The concentrations of GGPP and Mg2+ in your assay buffer are in the inhibitory range, leading to variable and lower-than-expected enzyme activity.
Troubleshooting Steps:
-
Perform a Full Kinetic Analysis:
-
Action: Instead of using a single substrate concentration, perform a substrate titration experiment. Measure the initial reaction velocity at a range of GGPP concentrations while keeping the Mg2+ concentration constant.
-
Expected Outcome: This will allow you to observe the full Michaelis-Menten curve and identify the substrate concentration at which inhibition begins. For Arabidopsis thaliana CPS, inhibition is typically observed at higher micromolar concentrations of GGPP.
-
-
Optimize Mg2+ Concentration:
-
Action: Perform a Mg2+ titration. Keep the GGPP concentration at a non-inhibitory level (e.g., around the Km value) and vary the Mg2+ concentration.
-
Expected Outcome: You will observe a biphasic effect, where enzyme activity first increases with Mg2+ concentration and then decreases at higher concentrations. This will allow you to determine the optimal Mg2+ concentration for your assays.
-
-
Review Assay Buffer Components:
-
Action: Ensure that your buffer pH and ionic strength are optimal for your specific CPS. Check for any chelating agents in your buffer that might be sequestering Mg2+.
-
Expected Outcome: A well-optimized buffer will provide a stable environment for the enzyme to function optimally.
-
Data Presentation
Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthases from Different Organisms
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Substrate Inhibition (Ki) (μM) | Notes |
| AtCPS | Arabidopsis thaliana | GGPP | ~3 | Not specified | Yes, synergistic with Mg2+ | Activity is strongly inhibited by Mg2+ concentrations above 1 mM. |
| PtmT2 | Streptomyces platensis | GGPP | 14.3 ± 1.3 | 0.40 ± 0.02 | No | This bacterial CPS does not exhibit substrate inhibition under the tested conditions.[3] |
| PtmT2 (D128A/E133A mutants) | Streptomyces platensis | GGPP | ~28 | ~0.01 | Yes (206 - 420) | Mutagenesis introduced substrate inhibition in an enzyme that did not originally have it.[3] |
Table 2: Examples of Metabolic Engineering Strategies to Increase Diterpene Production
| Host Organism | Engineering Strategy | Product | Yield Improvement | Reference |
| E. coli | Overexpression of MEP pathway genes (dxs, dxr, idi) | Abietadiene | >1,000-fold (to >100 mg/L) | [4] |
| E. coli | Introduction of a heterologous mevalonate (B85504) (MEV) pathway | Abietadiene | Significant increase over MEP pathway enhancement | [4] |
| Saccharomyces cerevisiae | Strengthening the mevalonate pathway and weakening competing pathways | ent-copalol | 35.6 mg/L | [5] |
| Yarrowia lipolytica | Expression of A. thaliana CPS/KS and upregulation of the MVA pathway | ent-kaurenoic acid | 3.75 mg/L | [6] |
Experimental Protocols
Protocol 1: Enzyme Assay for ent-Copalyl Diphosphate Synthase Activity
This protocol is designed to measure the kinetic parameters of a purified CPS enzyme.
Materials:
-
Purified ent-CPS enzyme
-
Geranylgeranyl diphosphate (GGPP) stock solution
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 10% glycerol, 5 mM DTT
-
MgCl2 stock solution
-
Alkaline phosphatase
-
Microtiter plates (96-well)
-
Malachite green colorimetric reagent for phosphate (B84403) detection
-
Spectrophotometer
Methodology:
-
Reaction Setup:
-
In a 96-well microtiter plate, prepare your reactions by adding the assay buffer.
-
Add varying concentrations of GGPP to different wells to create a substrate curve (e.g., 0.1 µM to 50 µM).
-
Add the optimal concentration of MgCl2 (determined from a titration experiment, typically around 0.1-1 mM for AtCPS).
-
Add a constant, known amount of your purified CPS enzyme to each well to start the reaction. Include a no-enzyme control.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 30°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Phosphate Release:
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Add alkaline phosphatase to each well to release the inorganic pyrophosphate (PPi) from the ent-CPP product as two molecules of inorganic phosphate (Pi). Incubate for a further 10-15 minutes.
-
-
Quantification:
-
Add the malachite green reagent to each well. This reagent will react with the released inorganic phosphate to produce a colored complex.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Create a standard curve using known concentrations of phosphate to convert your absorbance readings into the amount of product formed.
-
-
Data Analysis:
-
Plot the reaction velocity (µmol of product/min/mg of enzyme) against the GGPP concentration.
-
Fit the data to the Michaelis-Menten equation, and if inhibition is observed, to an equation for substrate inhibition to determine the Km, Vmax, and Ki values.
-
Protocol 2: Site-Directed Mutagenesis of CPS to Investigate Residues in the DXDD Motif
This protocol outlines the steps to create a point mutation in the conserved DXDD motif of CPS, for example, to investigate its role in catalysis or inhibition.
Materials:
-
Plasmid DNA containing the wild-type CPS gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Methodology:
-
Primer Design:
-
Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing an aspartate in the DXDD motif to an alanine).
-
The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥78°C.
-
-
Mutagenic PCR:
-
Set up a PCR reaction containing the template plasmid, the mutagenic primers, dNTPs, and the high-fidelity DNA polymerase.
-
Use a thermocycler program with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
Digestion of Parental DNA:
-
After the PCR, add the DpnI restriction enzyme directly to the amplification product.
-
Incubate at 37°C for at least 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid culture to isolate the plasmid DNA.
-
Sequence the isolated plasmids to confirm that the desired mutation has been successfully introduced and that no other errors were incorporated during the PCR.
-
Visualizations
Caption: Feedback inhibition in the this compound pathway.
Caption: A workflow for troubleshooting low diterpene yield.
Caption: Logical relationships between strategies to overcome inhibition.
References
- 1. Synergistic substrate inhibition of ent-copalyl diphosphate synthase: a potential feed-forward inhibition mechanism limiting gibberellin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tailored biosynthesis of gibberellin plant hormones in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Copalyl Diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of copalyl diphosphate (B83284) (CPP). The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the chemical synthesis of copalyl diphosphate?
A1: The chemical synthesis of this compound (CPP) is a multi-step process that can be broadly divided into two main stages:
-
Synthesis of the Copalol Backbone: This involves the construction of the bicyclic labdane (B1241275) diterpene alcohol, copalol. This is the precursor to CPP and its stereochemistry is critical.
-
Phosphorylation of Copalol: The hydroxyl group of copalol is converted into a diphosphate ester to yield the final product, this compound.
Q2: Why is the chemical synthesis of this compound challenging?
A2: The challenges in the chemical synthesis of CPP arise from several factors:
-
Stereochemical Complexity: The copalol backbone contains multiple stereocenters that need to be controlled to obtain the desired isomer (e.g., ent-copalol).
-
Steric Hindrance: The hydroxyl group in copalol is a sterically hindered tertiary alcohol, which can make the subsequent phosphorylation step difficult and low-yielding.
-
Lability of the Diphosphate Group: The diphosphate ester is susceptible to hydrolysis, especially under acidic or basic conditions, which complicates purification and handling.
-
Purification Difficulties: As a highly polar and charged molecule, CPP is challenging to purify using standard chromatographic techniques.
Q3: What are the key differences between the chemical and enzymatic synthesis of this compound?
A3: The key differences lie in the stereocontrol, reaction conditions, and scalability. Enzymatic synthesis, using this compound synthases (CPS), offers exceptional stereoselectivity, producing specific isomers like ent-CPP from geranylgeranyl diphosphate (GGPP).[1][2] However, enzyme production and purification can be complex. Chemical synthesis offers more flexibility in producing non-natural analogs but often struggles with stereocontrol and can involve harsh reaction conditions.
Q4: How stable is this compound and what are the optimal storage conditions?
A4: this compound is sensitive to acidic and basic conditions, which can lead to hydrolysis of the diphosphate group. It is also susceptible to enzymatic degradation by phosphatases. For long-term storage, it is recommended to keep CPP as a salt (e.g., ammonium (B1175870) salt) in a solution buffered to a pH of 7.0-7.5, and stored at -20°C or below. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the Copalol Backbone
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Stereocontrol in Cyclization Step | - Optimize the Lewis acid catalyst and solvent for the key cyclization reaction. - Consider using a chiral catalyst or auxiliary to improve enantioselectivity. - Carefully control the reaction temperature, as lower temperatures often favor higher stereoselectivity. |
| Side Reactions | - Analyze byproducts by GC-MS or NMR to identify side reactions (e.g., incomplete cyclization, rearrangements). - Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize side product formation. - Ensure all reagents are pure and solvents are anhydrous. |
| Difficult Purification | - Employ flash column chromatography with a carefully selected solvent system. - Consider derivatization of copalol to a less polar intermediate for easier purification, followed by deprotection. |
Problem 2: Inefficient Phosphorylation of Copalol
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance of the Tertiary Alcohol | - Use a more reactive phosphorylating agent, such as a phosphoramidite (B1245037) followed by oxidation. - Employ a strong, non-nucleophilic base to deprotonate the alcohol. - Increase the reaction temperature and time, while monitoring for decomposition. |
| Low Reactivity of Phosphorylating Agent | - Switch to a different phosphorylating agent. Common options include phosphoryl chloride, phosphoramidites, or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). - Activate the phosphorylating agent in situ if applicable. |
| Decomposition of Starting Material or Product | - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Use anhydrous solvents to avoid hydrolysis of the phosphorylating agent and product. - Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation. |
Problem 3: Difficulty in Purifying the Final this compound Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Polarity of CPP | - Use reversed-phase chromatography (C18) with a mobile phase containing a volatile buffer (e.g., ammonium bicarbonate or triethylammonium (B8662869) bicarbonate). - Consider ion-exchange chromatography, as CPP is negatively charged. - Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying highly polar compounds. |
| Co-elution with Reagents or Byproducts | - Quench the reaction thoroughly to neutralize any remaining reactive reagents. - Perform a liquid-liquid extraction to remove nonpolar impurities before chromatography. - Optimize the chromatographic gradient to improve the resolution between CPP and impurities. |
| Product Degradation during Purification | - Maintain a neutral pH during purification by using buffered mobile phases. - Work at low temperatures (e.g., 4°C) to minimize degradation. - Lyophilize the purified fractions immediately to remove the solvent and obtain a stable solid product. |
Experimental Protocols
Protocol 1: Synthesis of (±)-syn-Copalol
This protocol is adapted from the total synthesis of (±)-syn-copalol.[3][4]
-
Starting Material: Known racemic lactone.
-
Step 1-7 (Multistep Synthesis): A series of reactions including alkylations, oxidations, and cyclizations are performed to construct the bicyclic core and introduce the necessary functional groups.
-
Step 8 (Reduction): The final step involves the reduction of an intermediate ester to the primary alcohol, yielding (±)-syn-copalol.
-
To a solution of the methyl ester intermediate in anhydrous diethyl ether at -78°C under an argon atmosphere, add diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents).
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (±)-syn-copalol.
-
Protocol 2: General Procedure for the Phosphorylation of a Terpene Alcohol
This is a general protocol for the diphosphorylation of a terpene alcohol, which can be adapted for copalol.
-
Materials: Copalol, phosphorylating agent (e.g., tetrabutylammonium (B224687) salt of phosphoric acid and trichloroacetonitrile), anhydrous solvent (e.g., acetonitrile), and a non-nucleophilic base (e.g., proton sponge).
-
Procedure:
-
Dissolve copalol in anhydrous acetonitrile (B52724) under an argon atmosphere.
-
Add the non-nucleophilic base to the solution.
-
In a separate flask, prepare the activated phosphorylating agent. For example, react the tetrabutylammonium salt of phosphoric acid with trichloroacetonitrile.
-
Add the activated phosphorylating agent to the copalol solution at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a buffered aqueous solution (pH 7.5).
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Purify the crude this compound by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in a volatile buffer (e.g., 50 mM ammonium bicarbonate).
-
Lyophilize the fractions containing the product to obtain this compound as a stable salt.
-
Visualizations
Caption: Overall workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in the phosphorylation step.
References
- 1. geranylgeranyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Total synthesis of (+/-)-syn-copalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Divalent Cations in Copalyl Diphosphate Synthase Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the critical role of divalent cations in the activity of copalyl diphosphate (B83284) synthase (CPS).
Frequently Asked Questions (FAQs)
Q1: Is a divalent cation absolutely required for copalyl diphosphate synthase (CPS) activity?
A1: While divalent cations are not strictly essential for the catalytic mechanism of Class II terpene cyclases like CPS, their presence is crucial for optimal enzyme activity.[1] The catalytic chemistry of Class II cyclases involves a protonation-dependent mechanism that does not directly require metal ions.[2] However, divalent cations play a significant role in substrate binding, likely by interacting with the diphosphate group of the substrate, geranylgeranyl diphosphate (GGPP).[1][2] Experiments using EDTA to chelate divalent cations have demonstrated significant inhibition of CPS activity.
Q2: Which divalent cation is most effective for CPS activity?
A2: Magnesium ions (Mg²⁺) are consistently reported as the most effective divalent cation for promoting CPS activity.[3]
Q3: Can other divalent cations substitute for Mg²⁺?
A3: Yes, other divalent cations can substitute for Mg²⁺, but they typically result in lower enzyme activity. For Arabidopsis thaliana CPS (AtCPS), partial activity has been observed with nickel (Ni²⁺), cobalt (Co²⁺), calcium (Ca²⁺), and copper (Cu²⁺).[3] However, manganese (Mn²⁺) and iron (Fe²⁺) have been found to interfere with some assay methods.[3]
Q4: What is the optimal concentration of Mg²⁺ for a typical CPS assay?
A4: The optimal Mg²⁺ concentration can vary between different CPS enzymes. For recombinant Arabidopsis thaliana CPS (rAtCPS), the optimal activity is observed at approximately 0.1 mM Mg²⁺.[2] It is recommended to determine the optimal concentration for your specific enzyme and experimental conditions.
Q5: Can high concentrations of Mg²⁺ inhibit CPS activity?
A5: Yes, high concentrations of Mg²⁺ can be inhibitory to CPS activity. For rAtCPS, Mg²⁺ concentrations above 0.1 mM lead to a decrease in enzyme activity.[2] This inhibition is thought to occur through a synergistic mechanism with the substrate GGPP, where high concentrations of both can lead to non-productive binding.
Troubleshooting Guide
Problem 1: Very low or no CPS activity detected in the assay.
-
Possible Cause 1: Absence or insufficient concentration of a required divalent cation.
-
Solution: Ensure that your assay buffer contains an optimal concentration of a suitable divalent cation, preferably Mg²⁺. The optimal concentration for rAtCPS is around 0.1 mM.[2] Prepare fresh assay buffers and double-check the concentration of the divalent cation stock solution.
-
-
Possible Cause 2: Presence of chelating agents.
-
Solution: Check all your reagents and solutions for the presence of chelating agents like EDTA, which can sequester the divalent cations necessary for CPS activity. If necessary, prepare fresh solutions without these agents.
-
-
Possible Cause 3: Sub-optimal pH of the assay buffer.
-
Solution: The optimal pH for CPS activity is typically between 7.5 and 8.0.[1] Verify the pH of your assay buffer and adjust if necessary.
-
Problem 2: Inconsistent or variable CPS activity between experiments.
-
Possible Cause 1: Fluctuation in the concentration of divalent cations.
-
Solution: Use a consistent and precise method for adding divalent cations to your assay mixture. Prepare a master mix of the assay buffer with the divalent cation to ensure uniformity across all reactions.
-
-
Possible Cause 2: Synergistic substrate inhibition with high concentrations of GGPP and Mg²⁺.
-
Solution: If you are observing lower than expected activity at high substrate concentrations, you may be experiencing synergistic substrate inhibition. Re-evaluate your substrate and Mg²⁺ concentrations. For rAtCPS, substrate inhibition is observed at GGPP concentrations higher than 1 µM when Mg²⁺ is at 1 mM.[2]
-
Problem 3: The enzyme activity is lower than expected based on the literature.
-
Possible Cause 1: Use of a suboptimal divalent cation.
-
Solution: While other divalent cations can support some activity, Mg²⁺ is the most effective. If you are using another cation, consider switching to Mg²⁺ to maximize activity.
-
-
Possible Cause 2: Enzyme instability.
-
Solution: Ensure proper storage and handling of the purified CPS enzyme. Some CPS constructs can be unstable. It is advisable to purify the enzyme freshly or store it in appropriate buffers with cryoprotectants at -80°C.
-
Data Presentation
Table 1: Effect of Different Divalent Cations on Arabidopsis thaliana CPS (AtCPS) Activity
| Divalent Cation | Concentration | Relative Activity (%) | Notes |
| Mg²⁺ | 0.1 mM | 100 | Optimal concentration |
| Ni²⁺ | Not specified | Partial activity | Specific percentage not reported |
| Co²⁺ | Not specified | Partial activity | Specific percentage not reported |
| Ca²⁺ | Not specified | Partial activity | Specific percentage not reported |
| Cu²⁺ | Not specified | Partial activity | Specific percentage not reported |
| Mn²⁺ | Not specified | Assay interference | Interfered with the analytical method |
| Fe²⁺ | Not specified | Assay interference | Interfered with the analytical method |
Table 2: Kinetic Parameters of Recombinant Arabidopsis thaliana CPS (rAtCPS) with Varying Mg²⁺ Concentrations
| Mg²⁺ Concentration (mM) | kcat (s⁻¹) | KM (µM) | Ki (µM) | kcat/KM (s⁻¹µM⁻¹) |
| 0.1 | 1.8 | 0.8 | 12 | 2.25 |
| 1.0 | 1.0 | 0.2 | 3 | 5.0 |
Data adapted from Prisic, S., & Peters, R. J. (2007). Synergistic substrate inhibition of ent-copalyl diphosphate synthase: a potential feed-forward inhibition mechanism limiting gibberellin metabolism. Plant physiology, 144(1), 445–454.[2]
Experimental Protocols
Protocol 1: Standard In Vitro Assay for this compound Synthase Activity
This protocol provides a general framework for measuring CPS activity. Optimal conditions may vary depending on the specific enzyme and should be determined empirically.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT.
-
Substrate: Geranylgeranyl diphosphate (GGPP) stock solution (e.g., 1 mM in a suitable solvent).
-
Enzyme: Purified this compound synthase.
-
Quenching Solution: 2X volume of 1 M HCl or an appropriate organic solvent (e.g., ethyl acetate).
-
Alkaline Phosphatase: To dephosphorylate the product for GC-MS analysis.
2. Assay Procedure:
-
Prepare the reaction mixture by combining the assay buffer and the desired concentration of GGPP in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified CPS enzyme to the reaction mixture. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range.
-
Stop the reaction by adding the quenching solution.
-
Extract the product with an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
For GC-MS analysis, the diphosphate group of the this compound product needs to be removed. This can be achieved by treating the extracted product with alkaline phosphatase.
-
Analyze the resulting copalol by GC-MS or LC-MS.
Protocol 2: Determining the Optimal Divalent Cation Concentration
-
Set up a series of reactions as described in Protocol 1.
-
Vary the concentration of the divalent cation (e.g., MgCl₂) across a range (e.g., 0.01 mM to 10 mM) while keeping the concentrations of GGPP and the enzyme constant.
-
Incubate, quench, and analyze the reactions as described above.
-
Plot the enzyme activity (e.g., product formation rate) against the divalent cation concentration to determine the optimal concentration.
Mandatory Visualization
References
resolving analytical challenges in separating copalyl diphosphate isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the analytical separation of copalyl diphosphate (B83284) (CPP) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary copalyl diphosphate (CPP) isomers, and why is their separation challenging?
A1: The most common stereoisomers of CPP found in plants are ent-CPP, (+)-CPP, and syn-CPP[1][2]. These isomers are the precursors to a vast array of labdane-related diterpenoids, including gibberellin phytohormones and various phytoalexins[2][3][4][5]. The primary challenge in their separation lies in their identical mass and similar physicochemical properties, which often leads to co-elution in standard chromatographic systems[6].
Q2: What are the main analytical techniques used for separating CPP isomers?
A2: The two primary methods for analyzing and separating CPP isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). GC-MS is often used after enzymatic dephosphorylation and chemical derivatization to increase volatility[4][7]. LC-MS/MS can analyze the intact diphosphate molecules and is highly sensitive, making it suitable for complex biological matrices[8][9][10].
Q3: Is chemical derivatization necessary for GC-MS analysis of CPP isomers?
A3: Yes, derivatization is generally required for GC-MS analysis. CPPs, being diphosphates, have low volatility and are thermally unstable. The analysis is typically performed on the dephosphorylated form (copalol), which still contains a polar alcohol group. This group is masked through derivatization, commonly silylation (e.g., using BSTFA), to increase volatility and thermal stability, thereby improving chromatographic peak shape and preventing on-column degradation[11][12][13][14].
Q4: How are CPP isomers typically generated for analytical studies?
A4: CPP isomers are generated from the precursor (E,E,E)-geranylgeranyl pyrophosphate (GGPP) using specific Class II diterpene cyclases known as this compound synthases (CPS)[1][15][16]. For example, in rice, OsCPS1 and OsCyc2 produce ent-CPP, while OsCyc1 produces syn-CPP, demonstrating how different enzymes yield specific stereoisomers[4][17]. These enzymes can be expressed in microbial systems like E. coli or yeast to produce specific isomers for use as analytical standards[3][15].
Biosynthesis of Key CPP Isomers
The diagram below illustrates the enzymatic conversion of the common precursor GGPP into two distinct CPP isomers, which serve as branch points for the biosynthesis of different classes of diterpenoids like gibberellins (B7789140) and phytoalexins.[5][17]
Troubleshooting Guides
Issue 1: Poor or No Chromatographic Separation of CPP Isomers
Q: My GC-MS (or LC-MS) analysis shows a single, broad peak, or co-eluting peaks for my CPP isomers. How can I improve the resolution?
A: Co-elution is the most common challenge. Consider the following solutions:
-
For GC-MS:
-
Optimize Temperature Gradient: A slower temperature ramp rate can significantly improve the separation of isomers with close boiling points[18].
-
Change GC Column: Isomers often exhibit different interactions with various stationary phases. If using a standard non-polar column (e.g., DB-5), consider switching to a more polar column, such as one containing a cyanopropyl phase, which can enhance separation based on subtle differences in polarity and shape[18][19].
-
Confirm Complete Derivatization: Incomplete or partial derivatization can lead to peak tailing and broadening. Ensure your derivatization reaction (e.g., silylation) goes to completion by optimizing reaction time and temperature[7][13].
-
-
For LC-MS:
-
Column Selection: Standard C18 columns may not be sufficient. A hydrophilic interaction liquid chromatography (HILIC) column can provide better separation for polar compounds like CPPs[20]. Mixed-mode columns that combine HILIC and weak anion-exchange properties are particularly effective for resolving phosphorylated isomers[6].
-
Mobile Phase Optimization: Adjusting the mobile phase composition and pH can alter the ionization state and interaction of the analytes with the stationary phase, which is crucial for separation on ion-exchange or HILIC columns[21].
-
Gradient Adjustment: Employ a shallower, longer gradient to give the isomers more time to resolve on the column[10].
-
Issue 2: Low Signal Intensity or No Peak Detected in Mass Spectrometer
Q: I am not detecting my CPP-derived peak, or the signal-to-noise ratio is very low. What are the potential causes?
A: This can stem from issues in sample preparation, chromatography, or the MS source.
-
Sample Preparation:
-
Inefficient Extraction: Ensure your extraction protocol effectively recovers the CPPs or their dephosphorylated derivatives from the sample matrix.
-
Degradation: CPPs can be unstable. Keep samples cold and process them quickly. For GC-MS, ensure the dephosphorylation and derivatization steps are complete, as underivatized analytes may degrade in the hot injector port[11].
-
-
Ionization (MS Source):
-
Ion Suppression: Complex sample matrices can suppress the ionization of your target analyte in the MS source[20]. Dilute your sample or improve the sample cleanup procedure.
-
Incorrect Ionization Mode: For LC-MS, experiment with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). APCI can sometimes be more suitable for less polar diterpenoids[9]. Negative ion mode is often effective for detecting phosphorylated compounds[22].
-
-
Derivatization (GC-MS):
Quantitative Data Summary
The separation of dephosphorylated CPP isomers by GC-MS is highly dependent on the chromatographic conditions. The table below presents example retention time data for distinguishing between ent-copalol and syn-copalol.
| Compound | Retention Time (min) | Analytical Method | Reference |
| syn-copalol | 13.96 | GC-MS | [4] |
| ent-copalol | 14.12 | GC-MS | [4] |
| geranylgeraniol (precursor) | 13.87 | GC-MS | [4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of CPP Isomers via Dephosphorylation
This protocol is adapted from methodologies used for analyzing diterpene synthase products[4]. It involves enzymatic removal of the diphosphate group followed by extraction and analysis.
-
Enzymatic Dephosphorylation:
-
To the aqueous sample containing CPPs (e.g., from an in vitro enzyme assay), add alkaline phosphatase.
-
Incubate at 37°C for at least 2 hours to convert the CPP isomers into their corresponding, more volatile copalol isomers.
-
-
Solvent Extraction:
-
Extract the reaction mixture three times with an equal volume of a non-polar solvent like n-hexane or ethyl acetate.
-
Pool the organic layers and evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in an appropriate solvent (e.g., pyridine).
-
Incubate at 70-80°C for 30-60 minutes to convert the alcohol group of copalol to a trimethylsilyl (B98337) (TMS) ether[13].
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min. (Note: This program should be optimized for specific isomers).
-
MS Detection: Scan range of m/z 50-550. Monitor for characteristic fragment ions.
-
Protocol 2: LC-MS/MS Analysis of Diterpenoids
This protocol provides a general framework for the analysis of diterpenoids, which can be adapted for CPP isomers[8][9][10].
-
Sample Preparation:
-
Extract the sample using a solvent appropriate for your matrix (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge to remove particulates and transfer the supernatant to an autosampler vial. Dilution may be necessary to avoid ion suppression.
-
-
LC Separation:
-
Column: C18 column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size)[9]. For enhanced separation of isomers, a HILIC or mixed-mode column is recommended[6].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95-100% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. The gradient must be optimized for the specific isomers.
-
-
MS/MS Detection:
-
Ionization Source: ESI or APCI, typically in positive ion mode for general diterpenoids, but negative mode should be tested for intact diphosphates[9][22].
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification if the precursor-product ion transitions are known. For discovery, use full scan mode with data-dependent MS/MS fragmentation.
-
Visualized Workflows and Logic
General Workflow for CPP Isomer Analysis
This diagram outlines the sequential steps involved in a typical analytical workflow for identifying and quantifying CPP isomers using GC-MS.
Troubleshooting Logic for Poor Peak Resolution
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to poor chromatographic separation of CPP isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. mdpi.com [mdpi.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Purified Copalyl Diphosphate Synthase
Welcome to the technical support center for copalyl diphosphate (B83284) synthase (CPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of purified CPS, a key enzyme in the biosynthesis of gibberellins (B7789140) and other diterpenoids.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification, handling, and storage of this enzyme.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with purified copalyl diphosphate synthase.
1. Enzyme Inactivity or Low Yield After Purification
| Question/Problem | Potential Cause | Troubleshooting Solution |
| Why is my purified CPS inactive or showing low activity? | Improper Folding: The His-tag might be buried within the folded protein, leading to poor binding to the affinity column and loss of properly folded protein.[5] | Perform purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to expose the tag, followed by on-column refolding.[5] Alternatively, try moving the His-tag to the other terminus of the protein.[5] |
| Protein Aggregation: High protein concentrations or suboptimal buffer conditions can lead to aggregation and inactivation.[6][7] | - Purify at a lower protein concentration.- Add stabilizing agents like glycerol (B35011) (10-20%) to the buffers.[7][8]- Include a reducing agent like DTT or β-mercaptoethanol (1-5 mM) to prevent disulfide bond-mediated aggregation.[9][10] | |
| Presence of Proteases: Contaminating proteases can degrade the target protein. | Add protease inhibitors to the lysis buffer. Perform purification steps at low temperatures (4°C). | |
| Incorrect Buffer pH: The pH of the purification and storage buffers may not be optimal for CPS stability. | The optimal pH for CPS activity is generally around 7.0-8.0.[11] Maintain the pH within this range during purification and storage. | |
| My His-tagged CPS is not binding to the Ni-NTA column. | Inaccessible His-tag: The tag may be sterically hindered. | - Purify under denaturing conditions.[5]- Add a flexible linker between the protein and the His-tag.[5] |
| Interfering Buffer Components: Chelating agents (e.g., EDTA) or strong reducing agents in the lysis buffer can strip the nickel ions from the column.[12] | - Dialyze the lysate to remove interfering substances before loading onto the column.- Use a column with more strongly bound metal ions.[12] |
2. Enzyme Instability During Storage
| Question/Problem | Potential Cause | Troubleshooting Solution |
| How can I improve the long-term stability of my purified CPS? | Suboptimal Storage Buffer: The buffer composition is critical for maintaining enzyme activity over time. | - Store the enzyme in a buffer containing 10-50% glycerol.[13][14] The optimal glycerol concentration should be determined empirically for your specific CPS.[1][2]- Include a reducing agent such as 1-2 mM DTT or β-mercaptoethanol.[8]- Store at -80°C for long-term storage.[7] |
| Freeze-Thaw Cycles: Repeated freezing and thawing can lead to denaturation and aggregation.[13][14] | - Aliquot the purified enzyme into smaller, single-use volumes before freezing.- The presence of at least 30% (v/v) glycerol can help protect against freeze-thaw damage.[13][14] | |
| Oxidation: Oxidation of sensitive residues can lead to inactivation. | Include a reducing agent like DTT in the storage buffer. |
3. Issues with Enzyme Activity Assays
| Question/Problem | Potential Cause | Troubleshooting Solution |
| I am not seeing any product formation in my activity assay. | Inactive Enzyme: See Section 1 for troubleshooting enzyme inactivity. | - |
| Suboptimal Assay Conditions: The pH, temperature, or cofactor concentrations may not be optimal. | - The optimal temperature for rice CPS has been reported to be around 30°C.[11][15]- CPS requires a divalent cation, typically Mg²⁺, for activity.[16][9][17] The optimal concentration is usually in the low millimolar range. High concentrations of Mg²⁺ can be inhibitory.[9] | |
| Substrate Degradation: The substrate, geranylgeranyl diphosphate (GGPP), may have degraded. | Store GGPP at -20°C or below and handle it on ice. | |
| My assay results are not reproducible. | Inconsistent Reaction Time or Temperature: Small variations can significantly impact enzyme activity.[18] | - Use a temperature-controlled incubator or water bath for the assay.- Ensure precise timing of the reaction initiation and termination steps.[19] |
| Pipetting Errors: Inaccurate pipetting of enzyme or substrate will lead to variability. | Use calibrated pipettes and ensure proper mixing of the reaction components. |
Quantitative Data on CPS Stability
| Parameter | Condition | Effect on Stability/Activity | Organism/Enzyme |
| Temperature | Optimal for activity: ~30°C | Maximum catalytic activity observed. | Oryza sativa (Rice) CPS1 & CPS2/OsCyc2[11][15] |
| pH | Optimal for activity: ~7.5-8.0 | Peak enzyme activity. | Oryza sativa (Rice) CPS1 & CPS2/OsCyc2[11] |
| Additives | 10-50% Glycerol | Generally enhances stability and protects against freeze-thaw damage. The effect is concentration-dependent and should be empirically determined.[1][2][13][14] | General enzyme studies |
| 1-5 mM DTT/β-mercaptoethanol | Prevents oxidation and aggregation, thereby stabilizing the enzyme.[9][10] | General enzyme studies | |
| Divalent Cations | 0.1 mM Mg²⁺ | Required for optimal activity. | Oryza sativa (Rice) CPS1 & CPS2/OsCyc2[15] |
| >1 mM Mg²⁺ | Can be inhibitory to some CPS enzymes. | Arabidopsis thaliana CPS[9] |
Experimental Protocols
1. Purification of His-tagged this compound Synthase
This protocol is a general guideline for the purification of N-terminally His-tagged CPS expressed in E. coli.
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM β-mercaptoethanol, pH 8.0. Add protease inhibitors just before use.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM β-mercaptoethanol, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM β-mercaptoethanol, pH 8.0.
-
Storage Buffer: 20 mM Tris-HCl, 200 mM NaCl, 2 mM DTT, 20-50% glycerol, pH 8.0.[3]
Procedure:
-
Harvest E. coli cells expressing the His-tagged CPS by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool fractions containing the purified protein and dialyze against Storage Buffer.
-
Determine the protein concentration, aliquot, and store at -80°C.
2. This compound Synthase Activity Assay
This assay measures the conversion of geranylgeranyl diphosphate (GGPP) to this compound (CPP), followed by dephosphorylation to copalol for GC-MS analysis.
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 10% glycerol, 5 mM DTT, pH 7.2.
Procedure:
-
In a microcentrifuge tube, combine the Assay Buffer, purified CPS, and GGPP substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding EDTA to a final concentration of 50 mM.
-
Add alkaline phosphatase to dephosphorylate the CPP product to copalol.
-
Extract the copalol with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: Gibberellin biosynthesis pathway highlighting the role of CPS.
Caption: A typical workflow for the purification of His-tagged CPS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gibberellins | PPTX [slideshare.net]
- 15. tandfonline.com [tandfonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 19. rsc.org [rsc.org]
avoiding non-specific products in copalyl diphosphate synthase reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on avoiding non-specific products in copalyl diphosphate (B83284) synthase (CPS) reactions.
Frequently Asked Questions (FAQs)
Q1: What are non-specific products in the context of a copalyl diphosphate synthase (CPS) reaction?
A1: In a typical CPS reaction, the linear substrate, geranylgeranyl diphosphate (GGPP), is converted into a specific stereoisomer of this compound (CPP), such as ent-CPP, syn-CPP, or (+)-CPP.[1][2] Non-specific products are any other compounds generated from GGPP by the enzyme. These can include incorrectly cyclized isomers, rearranged hydrocarbon skeletons, or products resulting from premature reaction termination, such as hydroxylated CPPs where a water molecule attacks the carbocation intermediate instead of the final deprotonation step occurring.[3][4]
Q2: What is the underlying mechanism that can lead to these side products?
A2: CPS enzymes catalyze a complex carbocation cascade.[3] The reaction is initiated by the protonation of the terminal double bond of GGPP, leading to a series of cyclizations. The precise folding of the substrate in the active site and the specific positioning of catalytic acid and base residues guide this cascade to a single product.[5][6] Formation of side products can occur if this cascade is interrupted, if the carbocation intermediate is quenched prematurely (e.g., by water), or if alternative deprotonation or rearrangement pathways become accessible due to suboptimal reaction conditions or enzyme structure.[1][2]
Q3: How does enzyme purity and integrity affect product specificity?
A3: Enzyme purity is critical. Contaminating proteins, particularly other synthases or phosphatases from the expression host, can lead to a complex product profile. More importantly, the structural integrity of the CPS enzyme itself is paramount. Site-directed mutagenesis studies have shown that altering key active site residues, such as the catalytic base dyad (e.g., a histidine-asparagine pair), can intentionally lead to the production of novel hydroxylated products.[3][4][7] Therefore, any unintended mutations, misfolding, or degradation of the enzyme could compromise the active site's geometry and result in a loss of product specificity.
Q4: Can the choice of expression system influence the outcome of the reaction?
A4: Yes, the expression system can have an impact. For instance, when expressing CPS in a host like E. coli or Saccharomyces cerevisiae, several factors can be at play.[8][9] The host's endogenous enzymes, such as phosphatases, might act on the substrate or product, creating additional compounds. Furthermore, the availability of the GGPP precursor and essential cofactors within the host cell can influence the overall efficiency and specificity of the reaction, especially in whole-cell biocatalysis setups.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: My GC-MS analysis shows multiple product peaks instead of the single expected CPP derivative.
This is a common issue indicating a loss of reaction specificity. The following workflow can help diagnose the cause.
Problem: I am consistently observing hydroxylated side products.
The formation of hydroxylated CPPs suggests that a water molecule is attacking a carbocation intermediate.[3] This can be caused by:
-
An Altered Catalytic Base: The active site residue responsible for the final deprotonation step may be compromised. Site-directed mutagenesis of the conserved histidine-asparagine dyad in ent-CPS is known to produce hydroxylated products.[4][7] Ensure your enzyme's sequence is correct and that it is properly folded.
-
Suboptimal Buffer Conditions: An incorrect pH or ionic strength could alter the active site conformation, making the carbocation intermediate more accessible to water. Re-evaluate and optimize your buffer conditions.
Problem: The reaction is very slow or yields no product.
While not strictly a specificity issue, low activity can sometimes be linked to conditions that also favor side reactions.
-
Divalent Cation Requirement: CPS enzymes have a strict requirement for divalent cations, typically Mg²⁺, for activity.[10] However, concentrations that are too high can be inhibitory.[11]
-
Substrate Inhibition: Some CPS enzymes are subject to substrate inhibition at high concentrations of GGPP, sometimes in synergy with high Mg²⁺ levels.[10][11] If you are using high substrate concentrations, try titrating it downwards.
-
Enzyme Inactivation: Ensure a reducing agent like DTT is present in your buffer, as oxidation can inactivate the enzyme.[3]
Data and Parameters
Optimizing reaction parameters is key to ensuring product specificity. The following tables provide reference data from studies on rice (Oryza sativa) and Arabidopsis thaliana CPS enzymes.
Table 1: Effect of Divalent Cations on Rice CPS Activities
This table summarizes the effect of various divalent cations (at 0.1 mM) on the activity of different rice CPS enzymes, normalized to the activity with Mg²⁺.
| Cation (0.1 mM) | OsCPS1 Relative Activity (%) | OsCPS2/OsCyc2 Relative Activity (%) | OsCPS4/OsCyc1 Relative Activity (%) |
| Mg²⁺ | 100 | 100 | 100 |
| Co²⁺ | ~60 | ~75 | ~15 |
| Mn²⁺ | ~20 | ~25 | ~10 |
| Ni²⁺ | ~15 | ~20 | < 5 |
| Zn²⁺ | < 5 | < 5 | < 5 |
| Ca²⁺ | < 5 | < 5 | < 5 |
| Cu²⁺ | < 5 | < 5 | < 5 |
Data adapted from Hayashi et al., 2008.[10] This highlights the strong preference for Mg²⁺.
Table 2: Influence of Mg²⁺ Concentration on Arabidopsis thaliana CPS (rAtCPS) Kinetics
This table shows how changing the Mg²⁺ concentration affects the kinetic parameters of rAtCPS, demonstrating a synergistic substrate inhibition mechanism.
| [Mg²⁺] (mM) | Kₘ (μM) | k_cat (s⁻¹) | Kᵢ (μM) | k_cat / Kₘ (M⁻¹s⁻¹) |
| 0.1 | 0.9 ± 0.2 | 0.11 ± 0.01 | 1.8 ± 0.4 | 1.2 x 10⁵ |
| 5.0 | 0.2 ± 0.1 | 0.06 ± 0.01 | 0.7 ± 0.2 | 3.0 x 10⁵ |
Data adapted from Mann et al., 2010.[11] Kᵢ represents the inhibition constant for the substrate GGPP.
Experimental Protocols
Protocol 1: Standard In Vitro CPS Assay
This protocol provides a general method for assaying CPS activity and can be used as a starting point for optimization.
Methodology Details:
-
Enzyme Purification: Recombinant, His-tagged CPS is typically expressed in E. coli BL21(DE3) cells.[2][12] After induction with IPTG at a low temperature (e.g., 16-18°C), cells are harvested and lysed. The enzyme is purified from the soluble fraction using Ni-NTA affinity chromatography.[3]
-
Reaction Setup: The assay is performed in a suitable buffer (e.g., Bis-Tris, HEPES) at a pH between 6.8 and 7.5. A reducing agent like DTT is essential.[3] The optimal Mg²⁺ concentration must be determined empirically but often falls in the 0.1 to 5 mM range.[10][11]
-
Product Analysis: After the reaction, the diphosphate group is removed from the CPP product using a phosphatase (e.g., calf intestinal alkaline phosphatase or lambda phosphatase) to yield the corresponding alcohol (copalol). This volatile derivative is then extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane). The organic phase is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
Reaction Pathway Visualization
The specificity of a CPS reaction depends on correctly guiding the carbocation intermediate through the cyclization cascade to a single deprotonation product.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel product chemistry from mechanistic analysis of ent-copalyl diphosphate synthases from plant hormone biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Function of a Putative Copalyl Diphosphate Synthase In Vivo: A Comparative Guide
For researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development, validating the in-vivo function of a putative copalyl diphosphate (B83284) synthase (CPS) is a critical step in elucidating biosynthetic pathways and developing microbial cell factories for the production of valuable diterpenoids. This guide provides an objective comparison of common in-vivo validation systems, supported by experimental data, and offers detailed protocols for key experiments.
Data Presentation: Comparative Analysis of In Vivo Validation Systems
The choice of an in-vivo system for validating a putative CPS can significantly impact the outcome of the functional characterization. The following table summarizes quantitative data from various studies, highlighting the product titers achieved in different host organisms.
| Putative CPS Origin | Host Organism | Validation Method | Key Metabolic Engineering Strategies | Product | Titer (mg/L) | Reference |
| Andrographis paniculata (ApCPS2) | Saccharomyces cerevisiae | Heterologous Expression | Optimization of acetyl-CoA supply, fusion expression of key enzymes | ent-copalol | 35.6 | [1][2] |
| Scoparia dulcis (SdCPS2) | Escherichia coli | Heterologous Co-expression with a KSL | Co-expression with SdKSL1 | Scopadulan-13α-ol | Not specified | [3] |
| Salvia miltiorrhiza (SmCPSent) | Saccharomyces cerevisiae | Heterologous Expression | Fusion of SmCPSent with SmKS | ent-kaurene | Several-fold increase compared to separate expression | |
| Coffea arabica (CaCPS1) | Escherichia coli | Heterologous Co-expression with a KS | Co-expression with CaKS3 | ent-kaurene | Not specified | |
| Andrographis paniculata (ApCPS) | Escherichia coli | Heterologous Expression | - | ent-CPP | Not specified | [4] |
Note: Direct comparison of titers should be done with caution due to variations in experimental conditions, including culture volume, fermentation time, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the successful in-vivo validation of a putative CPS. Below are protocols for the key experimental approaches.
Heterologous Expression in Escherichia coli
E. coli is a widely used host for the initial functional characterization of terpene synthases due to its rapid growth and ease of genetic manipulation.
a. Plasmid Construction and Transformation:
-
Amplify the full-length coding sequence of the putative CPS gene from the source organism's cDNA.
-
Clone the amplified gene into a suitable E. coli expression vector, such as pET-28a(+) or pGEX, under the control of an inducible promoter (e.g., T7).
-
Transform the resulting plasmid into a suitable expression strain, like BL21(DE3).
b. Protein Expression and In Vivo Bioconversion:
-
Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of Terrific Broth (TB) or LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.
-
To facilitate product detection, the culture can be supplemented with a precursor like geranylgeranyl diphosphate (GGPP) if the host's endogenous production is low.
c. Product Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or high-pressure homogenization.
-
Extract the diterpene products from the cell lysate with an organic solvent such as hexane (B92381) or ethyl acetate (B1210297).
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized products.
Heterologous Expression in Saccharomyces cerevisiae
Yeast, being a eukaryote, offers advantages for expressing plant-derived enzymes that may require post-translational modifications. It also possesses a native mevalonate (B85504) (MVA) pathway that produces isoprenoid precursors.
a. Plasmid Construction and Transformation:
-
Codon-optimize the putative CPS gene for expression in yeast and synthesize it.
-
Clone the gene into a yeast expression vector, such as those from the pESC series, which allows for galactose-inducible expression.
-
Transform the plasmid into a suitable yeast strain (e.g., BY4741 or CEN.PK2) using the lithium acetate method.
b. Yeast Culture and Product Accumulation:
-
Grow the transformed yeast in a synthetic defined medium lacking the appropriate amino acid for plasmid selection.
-
Inoculate a larger culture in a production medium containing galactose to induce gene expression.
-
To enhance product yield, metabolic engineering strategies can be employed, such as overexpressing key enzymes of the MVA pathway (e.g., tHMG1) and downregulating competing pathways (e.g., squalene (B77637) synthase).[5]
-
Incubate the culture for 48-72 hours at 30°C.
c. Product Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Disrupt the cells using methods like glass bead beating or enzymatic lysis.
-
Extract the diterpenes from the cell lysate using an organic solvent. For more polar compounds, a liquid-liquid extraction may be necessary.
-
Analyze the extract by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). For phosphorylated intermediates like copalyl diphosphate, LC-MS is the preferred method.[1]
Transient Expression in Nicotiana benthamiana
This plant-based system allows for rapid, in-planta validation of enzyme function.
a. Vector Construction and Agroinfiltration:
-
Clone the putative CPS gene into a plant expression vector suitable for Agrobacterium-mediated transient expression (e.g., pEAQ-HT).
-
Transform the vector into Agrobacterium tumefaciens strain GV3101.
-
Grow the transformed Agrobacterium and infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants.[6]
b. In Planta Product Formation:
-
Allow the plants to grow for 5-7 days post-infiltration to allow for gene expression and product accumulation.
c. Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf tissue and freeze-dry or flash-freeze in liquid nitrogen.
-
Grind the tissue to a fine powder and extract the metabolites with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Analyze the extract using GC-MS or LC-MS.
Mandatory Visualization
Experimental Workflow for In Vivo Validation of a Putative CPS
Caption: A generalized workflow for the in vivo validation of a putative CPS.
Signaling Pathway: Gibberellin Biosynthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Transient Expression in Nicotiana Benthamiana Leaves for Triterpene Production at a Preparative Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial transient gene expression strategies to enhance terpenoid production in plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Copalyl Diphosphate Synthases from Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals
Copalyl diphosphate (B83284) synthases (CPSs) represent a critical enzymatic control point in the biosynthesis of a vast array of bioactive diterpenoids in plants, including the essential gibberellin phytohormones and specialized phytoalexins involved in defense.[1][2] These enzymes catalyze the cyclization of the linear precursor geranylgeranyl diphosphate (GGPP) to form the bicyclic intermediate copalyl diphosphate (CPP). The stereochemistry of the resulting CPP backbone dictates the downstream metabolic pathways and the final structure of the diterpenoid products. This guide provides a comparative overview of CPSs from various plant species, focusing on their biochemical properties, kinetic parameters, and their roles in distinct metabolic pathways.
Quantitative Analysis of Kinetic Parameters
The catalytic efficiency of CPS enzymes varies across different plant species and even between different isoforms within the same plant, reflecting their specialized physiological roles. The following table summarizes the available kinetic data for CPSs from Oryza sativa (rice), a model monocot species.
| Enzyme | Plant Species | Metabolic Pathway | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |
| OsCPS1 | Oryza sativa | Gibberellin Biosynthesis | GGPP | 14.2 ± 1.5 | 4.5 x 10⁻² | 3.1 x 10³ | ~7.5 | ~30 | Mg²⁺ (optimal at ~0.1 mM) |
| OsCPS2/OsCyc2 | Oryza sativa | Phytoalexin Biosynthesis | GGPP | 21.1 ± 5.6 | 7.8 x 10⁻² | 3.6 x 10³ | ~7.5 | ~30 | Mg²⁺ (active over 0.04–1 mM) |
| OsCPS4/OsCyc1 | Oryza sativa | Phytoalexin Biosynthesis | GGPP | 9.3 ± 0.6 | 4.7 x 10⁻³ | 5.0 x 10² | ~7.5 | ~30 | Mg²⁺ (optimal at ~0.1 mM) |
Key Observations from Kinetic Data:
-
Similar Substrate Affinities: The K_m_ values for GGPP are broadly similar among the characterized rice CPSs, suggesting comparable substrate binding affinities.
-
Varying Catalytic Efficiencies: The turnover rates (k_cat_) and overall catalytic efficiencies (k_cat_/K_m_) show more significant variation, likely reflecting the different metabolic demands for their respective products.
-
Differential Regulation by Mg²⁺: OsCPS1 and OsCPS4/OsCyc1 exhibit a biphasic response to Mg²⁺ concentration, with optimal activity around 0.1 mM and inhibition at higher concentrations. In contrast, OsCPS2/OsCyc2 maintains relatively constant activity over a broader range of Mg²⁺ concentrations, suggesting different regulatory mechanisms.[3]
-
Substrate Inhibition: OsCPS1, involved in the highly regulated gibberellin pathway, shows substrate inhibition at GGDP concentrations above 50-60 µM, a characteristic not observed for the phytoalexin-related OsCPS2/OsCyc2.[3]
While detailed kinetic data for CPSs from other key plant species like Arabidopsis thaliana (thale cress), Zea mays (maize), and Abies grandis (grand fir) are not as readily available in a comparative format, studies have highlighted their crucial roles. For instance, AtCPS in Arabidopsis is a well-characterized ent-CPP synthase essential for gibberellin biosynthesis.[4][5] The abietadiene synthase from Abies grandis is a bifunctional enzyme that first catalyzes the formation of (+)-CPP.[6] In maize, CPS is known to be involved in the defense response against fungal pathogens.[2]
Signaling Pathways and Metabolic Roles
CPSs are positioned at the entry point of complex metabolic networks. The stereochemical outcome of the CPS-catalyzed reaction is a key determinant of the final bioactive products.
Gibberellin Biosynthesis Pathway
The biosynthesis of gibberellins (B7789140) (GAs), a class of hormones controlling major aspects of plant growth and development, is initiated by an ent-copalyl diphosphate synthase.[1][2] This pathway is highly conserved across higher plants.
References
- 1. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abietadiene synthase from grand fir (Abies grandis): characterization and mechanism of action of the "pseudomature" recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of ent- and syn-Copalyl Diphosphate Synthases in Rice: Key Determinants of Growth and Defense
In the intricate metabolic landscape of rice (Oryza sativa), the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into copalyl diphosphate (CPP) represents a critical branch point. This reaction is catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate synthases (ent-CPS) and syn-copalyl diphosphate synthases (syn-CPS). The stereochemical difference in their products, ent-CPP and syn-CPP, dictates the downstream metabolic fate, leading to the biosynthesis of essential phytohormones for growth or a diverse arsenal (B13267) of phytoalexins for defense. This guide provides a comprehensive comparison of the functional characteristics of these two enzyme families in rice, supported by experimental data, detailed methodologies, and visual pathway representations.
Functional Divergence: Growth versus Defense
Rice possesses multiple genes encoding CPS isoforms, each with a specialized role. The primary functional distinction lies in their metabolic channeling:
-
ent-Copalyl Diphosphate Synthases (OsCPS1 and OsCPS2): These enzymes produce ent-copalyl diphosphate.
-
OsCPS1 (ent-CPS1): This isoform is fundamentally linked to primary metabolism, specifically the biosynthesis of gibberellins (B7789140) (GAs)[1][2][3][4]. Gibberellins are crucial phytohormones that regulate various aspects of plant development, including stem elongation, seed germination, and flowering[5][6][7]. The indispensable role of OsCPS1 in GA biosynthesis is underscored by the observation that loss-of-function mutations in the OsCPS1 gene result in a severe dwarf phenotype due to GA deficiency[1][3][8]. The expression of OsCPS1 is not induced by stress signals like UV light, consistent with its housekeeping function in plant growth[1].
-
OsCPS2 (ent-CPS2, also known as OsCyc2): In contrast to OsCPS1, OsCPS2 is involved in secondary metabolism, specifically the production of diterpenoid phytoalexins such as oryzalexins A-F and phytocassanes A-E[1][4][9]. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress[10][11][12][13]. The expression of OsCPS2 is significantly upregulated upon exposure to UV irradiation, indicating its role in the plant stress response[1][3].
-
-
syn-Copalyl Diphosphate Synthase (OsCyc1, also known as OsCPS4): This enzyme catalyzes the formation of syn-copalyl diphosphate, the precursor for another major class of rice phytoalexins, the momilactones (A and B) and oryzalexin S[1][14]. Momilactones have been shown to have antimicrobial and allelopathic properties[10][14]. Similar to OsCPS2, the expression of OsCyc1 is strongly induced by UV light, highlighting its function in plant defense mechanisms[1].
This clear division of labor between the CPS isoforms allows rice to independently regulate its growth and defense pathways at a very early stage of diterpenoid biosynthesis.
Comparative Enzymatic Properties
The functional divergence of OsCPS1 and OsCPS2, despite both producing ent-CPP, is also reflected in their enzymatic properties. A comparative analysis of the recombinant enzymes has revealed subtle yet significant differences.
| Property | OsCPS1 (ent-CPS for Gibberellins) | OsCPS2/OsCyc2 (ent-CPS for Phytoalexins) | Reference |
| Optimal pH | ~7.5 | ~7.5 | [9][15] |
| Optimal Temperature | ~30°C | ~30°C | [9][15] |
| Divalent Cation Requirement | Mg2+ | Mg2+ | [9][15] |
| Substrate Inhibition by GGDP | Inhibited by 50–60 μM GGDP | Not inhibited by 50–60 μM GGDP | [9][15] |
| Inhibition by Amo-1618 | ~70% inhibition by 100 μM | ~10% inhibition by 100 μM | [9][15] |
The differential sensitivity to substrate inhibition and the gibberellin biosynthesis inhibitor Amo-1618 suggests that the active sites of OsCPS1 and OsCPS2 have distinct topochemical features, which may be related to their different metabolic roles and potential allosteric regulation.
Biosynthetic Pathways and Regulatory Logic
The products of the ent- and syn-CPS enzymes serve as substrates for a downstream cascade of reactions catalyzed by class I diterpene synthases (kaurene synthase-like enzymes, KSLs) and further modifying enzymes like cytochrome P450 monooxygenases, leading to a diverse array of diterpenoids.
References
- 1. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rice Contains Two Disparate ent-Copalyl Diphosphate Synthases with Distinct Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rice contains two disparate ent-copalyl diphosphate synthases with distinct metabolic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Where do gibberellin biosynthesis and gibberellin signaling occur in rice plants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rice Phytoalexins: Half a Century of Amazing Discoveries; Part I: Distribution, Biosynthesis, Chemical Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenolic Phytoalexins in Rice: Biological Functions and Biosynthesis [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Biosynthesis of phytoalexins and regulatory mechanisms of it in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional identification of rice syn-copalyl diphosphate synthase and its role in initiating biosynthesis of diterpenoid phytoalexin/allelopathic natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aminer.cn [aminer.cn]
Kinetic Showdown: How Mutations in Copalyl Diphosphate Synthase Reshape its Catalytic Power
A deep dive into the catalytic heart of gibberellin biosynthesis, this guide offers a comparative kinetic analysis of wild-type Arabidopsis thaliana ent-copalyl diphosphate (B83284) synthase (AtCPS) and its site-directed mutants. Through a meticulous examination of experimental data, we illuminate how single amino acid substitutions can profoundly alter the enzyme's efficiency, providing critical insights for researchers in plant biology, enzymology, and drug development.
Copalyl diphosphate synthase (CPS) is a pivotal enzyme, acting as the gatekeeper to the biosynthesis of gibberellins, a class of hormones that regulate a vast array of processes in plant growth and development. The conversion of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (ent-CPP) is the committed step in this pathway. Understanding the kinetic nuances of this reaction and how they are influenced by the enzyme's structure is paramount for manipulating plant growth and for the potential development of novel herbicides or plant growth regulators.
This guide dissects the findings from site-directed mutagenesis studies on Arabidopsis thaliana CPS, presenting a clear comparison of the kinetic parameters of the wild-type enzyme against several key mutants. The data, summarized below, reveals the critical roles of specific amino acid residues in substrate binding and catalysis.
At a Glance: Kinetic Parameters of Wild-Type and Mutant AtCPS
The following table summarizes the steady-state kinetic parameters for the wild-type Arabidopsis thaliana ent-copalyl diphosphate synthase and a selection of its mutants. These mutations target key residues within the active site, providing a window into their functional significance.
| Enzyme Variant | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
| Wild-type | 0.9 ± 0.2 | 3 ± 1 | 3 x 10⁵ |
| T421S | 0.3 ± 0.1 | 3 ± 2 | 1 x 10⁵ |
| T421V | 0.05 ± 0.01 | 4 ± 1 | 1 x 10⁴ |
| N425A | 0.010 ± 0.002 | 3 ± 1 | 3 x 10³ |
| N425D | 0.005 ± 0.001 | 2 ± 1 | 3 x 10³ |
| D336A | 0.3 ± 0.1 | 2 ± 1 | 2 x 10⁵ |
| R340A | 0.04 ± 0.01 | 3 ± 1 | 1 x 10⁴ |
| E211A | 0.020 ± 0.004 | 3 ± 1 | 7 x 10³ |
Deciphering the Data: The Impact of Key Mutations
The kinetic data reveals a fascinating story about the enzyme's catalytic mechanism. The wild-type enzyme exhibits robust catalytic efficiency. However, mutations at key positions lead to significant, and often drastic, reductions in its performance.
-
Residues T421 and N425: These residues are in close proximity to the active site's general acid, D379. The substantial decrease in catalytic efficiency (kcat/KM) for the T421 and N425 mutants underscores their critical role in orienting the substrate and stabilizing the transition state during catalysis. The N425A and N425D mutations, in particular, result in a nearly 100-fold drop in efficiency, highlighting the indispensability of the native asparagine residue at this position.
-
Residues D336 and R340: These residues are located within solvent channels leading to the active site. While the D336A mutation has a relatively modest effect, the R340A mutation causes a significant drop in catalytic efficiency. This suggests that R340 may play a role in guiding the substrate into the active site or in maintaining the proper electrostatic environment for catalysis.
-
Residue E211: The E211A mutation also leads to a marked decrease in catalytic efficiency. This residue is proposed to be involved in the binding of a magnesium ion (Mg²⁺), a crucial cofactor for the enzyme's activity. The reduced efficiency of the E211A mutant supports its role in coordinating this essential metal ion.
Experimental Corner: How the Kinetics Were Measured
To provide a comprehensive understanding of the presented data, this section details the methodologies employed in the kinetic analysis of wild-type and mutant this compound synthase.
Site-Directed Mutagenesis and Protein Expression
Mutations were introduced into the Arabidopsis thaliana CPS gene using standard PCR-based site-directed mutagenesis techniques. The wild-type and mutant enzymes were then expressed in Escherichia coli as N-terminally hexahistidine-tagged proteins to facilitate purification.
Protein Purification
The expressed His-tagged CPS variants were purified from E. coli cell lysates using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The purity of the enzymes was assessed by SDS-PAGE.
Enzyme Kinetics Assay
The enzymatic activity of the purified wild-type and mutant CPS was determined using a radioactive assay. This assay measures the conversion of the radiolabeled substrate, [1-³H]geranylgeranyl diphosphate ([³H]GGPP), to the product, [³H]ent-copalyl diphosphate.
Assay Protocol:
-
Reaction Mixture Preparation: A standard reaction mixture (typically 50-100 µL) is prepared containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), MgCl₂, dithiothreitol (B142953) (DTT), and a range of concentrations of the [³H]GGPP substrate.
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of the purified wild-type or mutant CPS enzyme.
-
Incubation: The reaction mixtures are incubated at a constant temperature (e.g., 30°C) for a specific period, ensuring that the product formation is within the linear range.
-
Reaction Quenching: The enzymatic reaction is terminated by the addition of a quenching solution, such as a strong acid (e.g., HCl) or a mixture of phosphatase inhibitors.
-
Product Extraction: The diphosphate-containing products are dephosphorylated by the addition of alkaline phosphatase. The resulting dephosphorylated products (copalol) are then extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Quantification: The amount of radioactive product formed is quantified by liquid scintillation counting of the organic extract.
-
Data Analysis: The initial reaction velocities are calculated at each substrate concentration. The kinetic parameters, Michaelis constant (KM) and maximum velocity (Vmax), are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
Visualizing the Process
To further clarify the experimental and biological context, the following diagrams illustrate the enzyme kinetics assay workflow and the position of this compound synthase in the gibberellin biosynthesis pathway.
Figure 1. Workflow for the kinetic analysis of this compound synthase.
Figure 2. The central role of this compound Synthase in the gibberellin biosynthesis pathway.
Unveiling the Catalytic Secrets of Copalyl Diphosphate Synthase: A Comparative Guide to Key Amino Acid Roles
For researchers, scientists, and drug development professionals, understanding the intricate catalytic mechanisms of enzymes like copalyl diphosphate (B83284) synthase (CPS) is paramount for targeted drug design and biotechnological applications. This guide provides a comparative analysis of the functional roles of specific amino acids in CPS catalysis, supported by experimental data from site-directed mutagenesis studies.
Copalyl diphosphate synthase is a key enzyme in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. The enzyme catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (ent-CPP). This complex reaction is orchestrated by a finely tuned active site, where specific amino acid residues play critical roles in substrate binding, protonation, and carbocation stabilization. Site-directed mutagenesis, a technique that allows for the precise alteration of the enzyme's amino acid sequence, has been instrumental in elucidating the function of these key residues.
Comparative Analysis of Catalytic Efficiency
The catalytic efficiency of wild-type CPS and its mutants can be quantitatively compared using steady-state kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, providing an indication of substrate binding affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the overall catalytic efficiency.
The following table summarizes the kinetic parameters for wild-type ent-copalyl diphosphate synthase from Arabidopsis thaliana and several of its active site mutants. This data, derived from in vitro enzymatic assays, highlights the profound impact of single amino acid substitutions on the enzyme's catalytic prowess.
| Enzyme Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | 0.9 ± 0.2 | 3 ± 1 | 3 x 10⁵ |
| T421S | 0.3 ± 0.1 | 3 ± 2 | 1 x 10⁵ |
| N425A | 0.04 ± 0.01 | 2 ± 1 | 2 x 10⁴ |
| R340A | 0.005 ± 0.002 | 4 ± 2 | 1 x 10³ |
| D503A | 0.002 ± 0.001 | 3 ± 2 | 7 x 10² |
| E211A | < 0.001 | N/D | N/D |
N/D: Not determined due to very low activity.
Experimental Workflow
The process of validating the role of specific amino acids in CPS catalysis typically follows a structured experimental workflow. This involves altering the gene that codes for the enzyme, expressing the modified protein, and then analyzing its function.
Key Amino Acid Functions Revealed by Mutagenesis
The data presented in the table reveals the critical nature of several active site residues:
-
Aspartate (D) in the DxDD motif: The central aspartate in the conserved DxDD motif is the catalytic general acid, responsible for protonating the terminal double bond of GGPP to initiate the cyclization cascade. Mutation of this residue, for instance D379A in Arabidopsis thaliana CPS, leads to a drastic reduction in catalytic activity.[1]
-
Histidine (H) and Asparagine (N) Dyad: A conserved histidine and asparagine dyad coordinates a water molecule that acts as the catalytic base to terminate the reaction.[2] For example, in ent-CPS, substitution of the conserved histidine or asparagine with alanine (B10760859) results in the production of a hydroxylated product instead of ent-CPP, demonstrating their crucial role in the final deprotonation step.[2]
-
Threonine (T) 421 and Asparagine (N) 425: These residues are involved in orienting the catalytic general acid (D379) through a hydrogen-bonding network.[3] The T421S mutant shows a threefold reduction in kcat, while the N425A mutant exhibits a more than 20-fold decrease, underscoring the importance of precise positioning of the catalytic aspartate.[3]
-
Arginine (R) 340 and Aspartate (D) 503: These residues are part of a "proton wire," a chain of hydrogen-bonded residues and water molecules that facilitates proton transfer to the active site.[3] The R340A and D503A mutations severely impair catalytic efficiency, highlighting the importance of this proton relay network.[3]
-
Glutamate (E) 211: This residue is proposed to be a ligand for a magnesium ion (Mg²⁺) that is important for optimal catalytic activity, likely by assisting in the binding of the diphosphate group of the substrate.[3] The E211A mutant is virtually inactive, indicating its essential role.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Site-Directed Mutagenesis
Site-directed mutagenesis is performed using methods like overlap extension PCR.[4] Briefly, mutagenic primers containing the desired nucleotide changes are used to amplify the target CPS gene in two separate PCR reactions. The resulting overlapping DNA fragments are then used as templates in a second PCR to generate the full-length gene containing the mutation. The mutated gene is then cloned into an expression vector and the sequence is verified by DNA sequencing.
Protein Expression and Purification
The expression vector containing the mutated CPS gene is transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).[5] The cells are grown in a suitable medium to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[5] The cells are then harvested, lysed, and the mutant CPS protein is purified using affinity chromatography, often utilizing a polyhistidine tag engineered onto the protein.[2]
Enzymatic Activity Assay
The catalytic activity of the purified wild-type and mutant CPS enzymes is determined by incubating the enzyme with the substrate, geranylgeranyl diphosphate (GGPP), in a suitable buffer containing a divalent cation like Mg²⁺.[1] The reaction is typically stopped after a specific time by adding a quenching solution.
Product Analysis
The reaction products are extracted and often dephosphorylated using a phosphatase to facilitate analysis. The resulting diterpene alcohols are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products, confirming the formation of ent-copalol (the dephosphorylated form of ent-CPP) or other alternative products.
Kinetic Parameter Determination
To determine the steady-state kinetic parameters (Km and kcat), enzymatic assays are performed with varying concentrations of the substrate GGPP. The initial reaction velocities are measured and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.[1]
This comparative guide underscores the power of combining site-directed mutagenesis with detailed kinetic analysis to unravel the functional contributions of individual amino acids to enzyme catalysis. The insights gained from such studies are not only fundamental to our understanding of enzyme mechanisms but also provide a rational basis for protein engineering and the development of novel enzyme inhibitors.
References
- 1. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1.55 Å-Resolution Structure of ent-Copalyl Diphosphate Synthase and Exploration of General Acid Function by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Copalyl Diphosphate Synthase Isoforms: Product Profiles and Enzymatic Properties
For Researchers, Scientists, and Drug Development Professionals
Copalyl diphosphate (B83284) synthases (CPS) are a class of diterpene cyclases that catalyze the conversion of geranylgeranyl diphosphate (GGPP) into various stereoisomers of copalyl diphosphate (CPP). These molecules serve as crucial precursors for a vast array of bioactive diterpenoids, including gibberellin phytohormones and specialized metabolites like phytoalexins. The functional divergence of CPS isoforms, directing carbon flux into either primary or specialized metabolic pathways, makes them key targets for understanding and engineering plant natural product biosynthesis. This guide provides an objective comparison of the product profiles and enzymatic characteristics of different CPS isoforms, supported by experimental data.
Functional Divergence of CPS Isoforms
CPS isoforms are broadly categorized based on the stereochemistry of their primary product. This stereochemical variation at the C-10 and C-5 positions of the decalin ring is the first branch point in the biosynthesis of thousands of diterpenoids. The major isoforms include:
-
ent-Copalyl Diphosphate Synthases (ent-CPS): These enzymes produce ent-CPP, the precursor to the gibberellin family of phytohormones which are essential for plant growth and development.[1][2][3] Some ent-CPS isoforms, however, are involved in specialized metabolism, producing phytoalexins for defense.[1][2]
-
syn-Copalyl Diphosphate Synthases (syn-CPS): These isoforms synthesize syn-CPP, a precursor for various phytoalexins and allelochemicals, such as momilactones in rice.[2][4][5]
-
Normal or (+)-Copalyl Diphosphate Synthases ((+)-CPS): These enzymes generate (+)-CPP, which is a precursor to another diverse range of specialized diterpenoids.
Comparative Product Profiles of CPS Isoforms
The primary product of a CPS isoform dictates the downstream metabolic pathway. The following table summarizes the major products of well-characterized CPS isoforms from different plant species. While these enzymes are generally highly specific, minor byproducts can sometimes be formed.
| Isoform | Source Organism | Metabolic Pathway | Major Product | Minor Products | Reference |
| OsCPS1 | Oryza sativa (Rice) | Primary (Gibberellins) | ent-Copalyl diphosphate (ent-CPP) | Not Reported | [1][2][3] |
| OsCPS2 | Oryza sativa (Rice) | Specialized (Phytoalexins) | ent-Copalyl diphosphate (ent-CPP) | Not Reported | [1][2] |
| OsCPS4 (OsCyc1) | Oryza sativa (Rice) | Specialized (Phytoalexins) | syn-Copalyl diphosphate (syn-CPP) | Not Reported | [2][4][5] |
| SdCPS1 | Scoparia dulcis | Specialized Metabolism | ent-Copalyl diphosphate (ent-CPP) | Not Reported | [6][7] |
| SdCPS2 | Scoparia dulcis | Specialized Metabolism | syn-Copalyl diphosphate (syn-CPP) | Not Reported | [6][7][8] |
| SmCPS1 | Salvia miltiorrhiza | Specialized Metabolism | (+)-Copalyl diphosphate ((+)-CPP) | Not Reported | [7] |
Comparative Enzymatic Properties
The enzymatic properties of CPS isoforms can vary, reflecting their distinct biological roles. A detailed comparison of two ent-CPS isoforms from rice, OsCPS1 and OsCPS2, reveals subtle but important differences.
| Parameter | OsCPS1 (Gibberellin Biosynthesis) | OsCPS2 (Phytoalexin Biosynthesis) |
| Optimal pH | ~7.5 | ~7.5 |
| Optimal Temperature | ~30°C | ~30°C |
| Divalent Cation Requirement | Mg²⁺ or Mn²⁺ | Mg²⁺ or Mn²⁺ |
| Km for GGPP | 1.8 µM | 2.1 µM |
| Substrate Inhibition by GGPP | Yes (inhibited by 50-60 µM GGPP) | No |
| Inhibition by Amo-1618 | ~70% inhibition by 100 µM | ~10% inhibition by 100 µM |
Data sourced from Otomo et al. (2008).[1]
These differences, particularly in substrate inhibition and sensitivity to inhibitors, suggest that the regulation of these isoforms is tailored to their specific metabolic functions. OsCPS1, involved in the tightly regulated process of hormone biosynthesis, is subject to feedback inhibition, while OsCPS2, which is rapidly induced for defense, is not.[1]
Visualizing Diterpenoid Biosynthetic Pathways and Experimental Workflows
The diagrams below illustrate the central role of CPS isoforms in directing GGPP to different metabolic fates and a typical workflow for their characterization.
Caption: Metabolic branch point created by different CPS isoforms.
Caption: General experimental workflow for CPS isoform characterization.
Experimental Protocols
Heterologous Expression of CPS Isoforms in E. coli
This protocol describes a general method for producing recombinant CPS enzymes for in vitro characterization.
-
Gene Amplification and Cloning: The full-length coding sequence of the target CPS isoform is amplified from a cDNA library of the source organism. The amplified gene is then cloned into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.
-
Expression Host Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth or LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM), and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.[6]
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is collected after centrifugation and the tagged CPS protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
In Vitro Enzyme Assay
This protocol outlines the steps to determine the enzymatic activity and product profile of a purified CPS isoform.
-
Reaction Mixture Preparation: The assay is typically performed in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT).
-
Enzyme Reaction: The purified CPS enzyme is added to the reaction buffer containing the substrate, (E,E,E)-geranylgeranyl diphosphate (GGPP). The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination: The reaction is stopped, for example, by adding EDTA to chelate the essential Mg²⁺ ions.
Product Identification by GC-MS
This protocol details the preparation and analysis of the diterpene products from the enzyme assay.
-
Enzymatic Dephosphorylation: The diphosphate group of the CPP product is removed to create a more volatile alcohol for GC-MS analysis. This is achieved by adding a phosphatase (e.g., alkaline phosphatase) to the reaction mixture and incubating.[7]
-
Product Extraction: The dephosphorylated product (copalol) is extracted from the aqueous reaction mixture using an organic solvent, typically n-hexane.[6] The organic phase is collected, pooled from multiple extractions, and concentrated under a stream of nitrogen.
-
GC-MS Analysis: The concentrated extract is resuspended in a small volume of hexane (B92381) and injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column, such as a DB-5MS, is commonly used.[6]
-
Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 300°C) to elute the diterpene alcohols.[7]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Product identification is achieved by comparing the retention time and mass spectrum of the product peak to those of authentic standards or by interpretation of the fragmentation pattern.[7]
-
This guide provides a foundational comparison of CPS isoforms, highlighting their critical role in diversifying plant diterpenoid metabolism. Further research, particularly involving the characterization of CPS from a wider range of species and the quantitative analysis of their product profiles, will continue to illuminate the evolution and function of this important enzyme family.
References
- 1. Comparison of the enzymatic properties of ent-copalyl diphosphate synthases in the biosynthesis of phytoalexins and gibberellins in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional identification of rice syn-copalyl diphosphate synthase and its role in initiating biosynthesis of diterpenoid phytoalexin/allelopathic natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of terpenoid metabolism in Scoparia dulcis by RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Species Complementation of Copalyl Diphosphate Synthase Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of copalyl diphosphate (B83284) synthase (CPS) genes from different species, focusing on their functional complementation in heterologous systems. It is designed to assist researchers in selecting appropriate CPS genes for metabolic engineering and synthetic biology applications, particularly in the context of drug development and the production of high-value diterpenoids.
Introduction to Copalyl Diphosphate Synthase
This compound synthase (CPS) is a key enzyme in the biosynthesis of a vast array of diterpenoids, a class of natural products with diverse biological activities and significant pharmaceutical potential. CPS catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) to form this compound (CPP), a crucial precursor for various diterpene skeletons. Plants and fungi have evolved distinct CPS enzymes that produce different stereoisomers of CPP, such as ent-CPP, (+)-CPP, and syn-CPP, leading to the structural diversity of diterpenoids.
Cross-species complementation studies, where a CPS gene from one organism is expressed in another, are invaluable for several reasons:
-
Functional Characterization: Expressing a CPS gene in a well-characterized heterologous host, such as Escherichia coli or yeast, allows for the unambiguous determination of its enzymatic function and the stereochemistry of its CPP product.
-
Metabolic Engineering: By introducing CPS genes with desired specificities into microbial hosts, it is possible to engineer novel pathways for the production of valuable diterpenoids.
-
Understanding Enzyme Evolution: Comparing the functions of CPS genes from different species provides insights into the evolutionary diversification of diterpenoid biosynthesis.
This guide will delve into the quantitative comparison of CPS enzymes, provide detailed experimental protocols for their heterologous expression and product analysis, and illustrate the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of this compound Synthases
The selection of a suitable CPS for a specific metabolic engineering application often depends on its kinetic properties and reaction conditions. This section provides a comparative summary of key parameters for well-characterized CPS enzymes from different plant species.
| Enzyme | Source Organism | Function | Km (µM) for GGPP | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| OsCPS1 | Oryza sativa (Rice) | Gibberellin biosynthesis[1][2] | 1.8[1] | N/A | 7.0-7.5[1] | 30-35[1] |
| OsCPS2 | Oryza sativa (Rice) | Phytoalexin biosynthesis[1][2] | 2.1[1] | N/A | 7.0-7.5[1] | 30-35[1] |
| AtCPS | Arabidopsis thaliana | Gibberellin biosynthesis[3] | 2.9[3] | N/A | 7.75[3] | 30[3] |
| ZmAN1 | Zea mays (Maize) | Gibberellin biosynthesis[4] | N/A | N/A | N/A | N/A |
| ZmAN2 | Zea mays (Maize) | Putative defense/Gibberellin biosynthesis[4] | N/A | N/A | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for the heterologous expression of plant CPS genes in the yeast Pichia pastoris and the subsequent analysis of the diterpene products by Gas Chromatography-Mass Spectrometry (GC-MS).
Heterologous Expression and Purification of a Plant CPS in Pichia pastoris
Pichia pastoris is a widely used eukaryotic host for the expression of heterologous proteins due to its ability to perform post-translational modifications and its strong, inducible promoters.
1. Gene Synthesis and Codon Optimization:
-
Synthesize the full-length coding sequence of the target plant CPS gene.
-
Codon-optimize the gene sequence for optimal expression in Pichia pastoris.
-
Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into a Pichia expression vector (e.g., pPICZα A).
-
Include a C-terminal polyhistidine (6xHis) tag sequence before the stop codon to facilitate protein purification.
2. Vector Construction:
-
Digest the codon-optimized CPS gene and the pPICZα A vector with the chosen restriction enzymes.
-
Ligate the CPS gene into the linearized pPICZα A vector. The pPICZα A vector contains the α-factor secretion signal, which will direct the expressed protein to the culture medium.
-
Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.
-
Select transformed colonies on Low Salt Luria-Bertani (LB) agar (B569324) plates containing Zeocin™ (25 µg/mL).
-
Isolate the plasmid DNA from positive colonies and confirm the correct insertion by restriction digestion and Sanger sequencing.
3. Pichia pastoris Transformation:
-
Linearize the recombinant pPICZα A-CPS plasmid using a restriction enzyme that cuts within the 5' AOX1 promoter region (e.g., PmeI or SacI) to promote integration into the yeast genome.
-
Prepare electrocompetent P. pastoris cells (e.g., strain X-33).
-
Transform the linearized plasmid into the competent P. pastoris cells by electroporation.
-
Plate the transformed cells on YPDS agar plates containing Zeocin™ (100 µg/mL).
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
4. Screening for High-Expressing Clones:
-
Inoculate several individual Zeocin™-resistant colonies into 10 mL of BMGY medium (Buffered Glycerol-complex Medium) in 50 mL baffled flasks.
-
Grow the cultures at 30°C with vigorous shaking (250-300 rpm) for approximately 16-18 hours to an OD600 of 2-6.
-
To induce protein expression, harvest the cells by centrifugation (1,500 x g for 5 minutes) and resuspend the cell pellet in 20 mL of BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0.
-
Add methanol (B129727) to a final concentration of 0.5% (v/v) to induce expression from the AOX1 promoter.
-
Continue to incubate the cultures at 30°C with shaking. Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
After 48-72 hours of induction, harvest a small aliquot of the culture supernatant.
-
Analyze the supernatant by SDS-PAGE and Coomassie blue staining or by Western blot using an anti-His tag antibody to identify the clone with the highest level of secreted CPS protein.
5. Large-Scale Expression and Protein Purification:
-
Inoculate a 50 mL BMGY pre-culture with the highest-expressing P. pastoris clone and grow overnight at 30°C.
-
Use the pre-culture to inoculate 1 L of BMGY in a 2 L baffled flask and grow to an OD600 of 2-6.
-
Induce expression by centrifuging the cells and resuspending them in 200 mL of BMMY medium.
-
Induce with 0.5% methanol every 24 hours for 72 hours.
-
Harvest the culture supernatant by centrifugation (3,000 x g for 10 minutes).
-
Clarify the supernatant by filtration through a 0.45 µm filter.
-
Perform immobilized metal affinity chromatography (IMAC) to purify the His-tagged CPS protein.
- Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) column with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).
- Load the clarified supernatant onto the column.
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the purified CPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.
GC-MS Quantification of ent-Kaurene (B36324) from Engineered Yeast
This protocol describes the extraction and quantification of ent-kaurene, a common product derived from ent-CPP, from engineered yeast cultures.
1. Yeast Culture and Product Sequestration:
-
Engineer a Saccharomyces cerevisiae strain to produce GGPP by overexpressing key genes in the mevalonate (B85504) (MVA) pathway.
-
Co-express the desired plant CPS gene and a compatible ent-kaurene synthase (KS) gene in the engineered yeast strain.
-
Cultivate the engineered yeast in a suitable synthetic defined medium.
-
To capture the volatile ent-kaurene produced by the yeast, add an organic solvent overlay (e.g., 10% v/v dodecane) to the culture medium.
2. Sample Preparation:
-
After a set period of cultivation (e.g., 72 hours), carefully remove the dodecane (B42187) layer from the top of the culture.
-
Prepare a calibration curve using an authentic ent-kaurene standard. Create a series of standard solutions of known concentrations in dodecane.
-
Prepare an internal standard solution (e.g., 1-eicosene (B165122) or a similar long-chain alkane not present in the sample) of a known concentration in dodecane.
-
To 100 µL of the dodecane sample from the yeast culture and to each of the calibration standards, add 10 µL of the internal standard solution.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
- Injection Volume: 1 µL
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at a rate of 10°C/min
-
Ramp to 300°C at a rate of 20°C/min, hold for 5 minutes
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Monitor characteristic ions for ent-kaurene (e.g., m/z 272, 257, 123) and the internal standard.
- A full scan mode (e.g., m/z 40-400) can also be used for initial identification.
4. Data Analysis and Quantification:
-
Identify the peaks corresponding to ent-kaurene and the internal standard in the chromatograms based on their retention times and mass spectra.
-
Integrate the peak areas for the selected ions of ent-kaurene and the internal standard.
-
Calculate the ratio of the peak area of ent-kaurene to the peak area of the internal standard for each calibration standard and the sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the ent-kaurene standards.
-
Determine the concentration of ent-kaurene in the sample by interpolating its peak area ratio on the calibration curve.
-
Calculate the total yield of ent-kaurene produced by the yeast culture, taking into account the volume of the dodecane overlay.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to cross-species complementation studies of CPS genes.
Caption: Biosynthesis of diverse diterpene scaffolds from GGPP via different CPS stereoisomers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Transcripts of two ent-copalyl diphosphate synthase genes differentially localize in rice plants according to their distinct biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The maize An2 gene is induced by Fusarium attack and encodes an ent-copalyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein-Protein Interactions of Copalyl Diphosphate Synthase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the protein-protein interactions of copalyl diphosphate (B83284) synthase (CPS) is crucial for elucidating its role in various biosynthetic pathways, most notably in the production of gibberellins. This guide provides a comparative overview of common experimental methods used to validate these interactions, supported by experimental data and detailed protocols.
Copalyl diphosphate synthase is a key enzyme that catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (ent-CPP), a critical precursor for a diverse array of diterpenoids, including the plant hormones gibberellins.[1] The activity and regulation of CPS are influenced by its interactions with other proteins. The primary and most studied interaction partner of CPS is ent-kaurene (B36324) synthase (KS), which catalyzes the subsequent step in the gibberellin biosynthesis pathway, converting ent-CPP to ent-kaurene. In some organisms, CPS and KS exist as a single bifunctional enzyme, highlighting their close functional relationship.[2][3] In many plants, however, they are separate enzymes that may physically associate to facilitate substrate channeling.
Comparative Analysis of Interaction Validation Methods
Several in vivo and in vitro techniques are employed to study the interaction between CPS and its partner proteins. The choice of method depends on the specific research question, with some offering qualitative evidence of interaction and others providing quantitative binding kinetics.
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor in yeast upon interaction of two proteins fused to its DNA-binding and activation domains. | Qualitative/Semi-quantitative | High-throughput screening of potential interacting partners. Relatively easy and cost-effective. | Prone to false positives and false negatives. Interactions must occur in the nucleus. |
| Co-immunoprecipitation (Co-IP) | Precipitation of a protein of interest from a cell lysate using a specific antibody, followed by detection of co-precipitated interacting proteins. | Qualitative | Detects interactions within a native or near-native cellular environment. | Requires a specific and high-affinity antibody. May not detect transient or weak interactions. |
| Bimolecular Fluorescence Complementation (BiFC) | Reconstitution of a fluorescent protein from two non-fluorescent fragments, each fused to one of the interacting proteins. | Qualitative (Localization) | Allows for the direct visualization of protein interactions in living cells, providing spatial information.[4][5] | The fluorescent protein fragments can sometimes self-assemble, leading to false positives. The fusion tags might interfere with protein function or localization. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore when in close proximity. | Quantitative (Distance) | Provides information about the distance between interacting proteins in living cells. Can be used to study the dynamics of interactions.[6] | Requires careful selection of fluorophore pairs and sophisticated imaging equipment. The efficiency of energy transfer is highly dependent on the orientation of the fluorophores. |
| Surface Plasmon Resonance (SPR) | Detection of changes in the refractive index at the surface of a sensor chip when one protein binds to another immobilized on the chip. | Quantitative (Kinetics) | Provides real-time, label-free quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[7] | Requires purified proteins and specialized equipment. Immobilization of one protein partner may affect its conformation and binding activity. |
| In Vitro Pull-Down Assay | A "bait" protein, often with an affinity tag, is immobilized on beads and used to "pull down" interacting "prey" proteins from a solution. | Qualitative/Semi-quantitative | Relatively simple and can be used with purified proteins or cell extracts. | Interactions are studied outside the native cellular context, which may lead to non-specific binding. |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screening for CPS Interacting Partners
This protocol outlines a general procedure for identifying proteins that interact with CPS using a yeast two-hybrid system.
Objective: To screen a cDNA library for proteins that interact with a CPS "bait" protein.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Y2H vectors (e.g., pGBKT7 for bait, pGADT7 for prey)
-
cDNA library from the organism of interest
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective media (SD/-Trp, SD/-Leu, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Plasmid Construction: Clone the full-length coding sequence of CPS into the bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD).
-
Bait Auto-activation and Toxicity Test: Transform the bait plasmid into a suitable yeast strain (e.g., AH109). Plate the transformants on SD/-Trp and SD/-Trp/-His/-Ade plates. The absence of growth on the latter indicates that the bait does not auto-activate the reporter genes. Also, assess for any toxic effects on yeast growth.
-
Library Screening: Transform the cDNA library (in a prey vector, e.g., pGADT7) into the yeast strain containing the CPS bait plasmid.
-
Selection of Positive Clones: Plate the transformed yeast on high-stringency selective medium (SD/-Leu/-Trp/-His/-Ade). Colonies that grow on this medium are putative positive interactors.
-
Reporter Gene Assay: Perform a colony-lift filter assay using X-α-Gal to further confirm the activation of the MEL1 reporter gene (indicated by blue color).
-
Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies. Sequence the cDNA insert to identify the interacting protein.
-
Confirmation of Interaction: Re-transform the identified prey plasmid with the original bait plasmid, and also with a control (empty) bait plasmid, into fresh yeast cells to confirm the specific interaction.
Co-immunoprecipitation (Co-IP) of CPS and KS from Plant Protoplasts
This protocol describes a method to validate the interaction between CPS and KS by co-immunoprecipitation from transiently transformed plant protoplasts.
Objective: To determine if CPS and KS interact in planta.
Materials:
-
Plasmids for transient expression of tagged CPS (e.g., CPS-FLAG) and KS (e.g., KS-HA)
-
Arabidopsis mesophyll protoplast isolation and transformation reagents
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-FLAG affinity beads
-
Wash buffer (e.g., lysis buffer with a lower concentration of Triton X-100)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
-
Antibodies: anti-FLAG and anti-HA
Procedure:
-
Protoplast Transformation: Co-transform Arabidopsis mesophyll protoplasts with plasmids encoding CPS-FLAG and KS-HA. As a negative control, co-transform protoplasts with CPS-FLAG and an empty vector.
-
Protein Expression: Incubate the transformed protoplasts for 16-24 hours to allow for protein expression.
-
Cell Lysis: Harvest the protoplasts and lyse them in Co-IP lysis buffer on ice.
-
Immunoprecipitation: Add anti-FLAG affinity beads to the clarified cell lysates and incubate for 2-4 hours at 4°C with gentle rotation to immunoprecipitate CPS-FLAG.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-FLAG and anti-HA antibodies to detect CPS-FLAG and the co-immunoprecipitated KS-HA, respectively. The presence of a band for KS-HA in the sample co-transformed with CPS-FLAG and KS-HA, but not in the negative control, confirms the interaction.
Visualizing Pathways and Workflows
Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in studying CPS interactions.
Caption: The initial steps of the gibberellin biosynthesis pathway.
Caption: Workflow for Yeast Two-Hybrid screening.
References
- 1. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Förster Resonance Energy Transfer - An approach to visualize the spatiotemporal regulation of macromolecular complex formation and compartmentalized cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosensor-surface plasmon resonance methods for quantitative analysis of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Copalyl Diphosphate Metabolism in Monocots and Dicots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copalyl diphosphate (B83284) (CPP) is a pivotal intermediate in the biosynthesis of a vast array of diterpenoids in plants. These compounds are not only essential for plant growth and development, functioning as hormones like gibberellins (B7789140), but also play a crucial role in the plant's defense against pathogens and herbivores as phytoalexins. The metabolic pathways leading to and from CPP exhibit both conserved and divergent features between monocotyledonous (monocots) and dicotyledonous (dicots) plants. This guide provides an in-depth comparison of CPP metabolism in these two major classes of flowering plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in understanding the nuances of this critical metabolic branch point.
Data Presentation: A Quantitative Comparison of ent-Copalyl Diphosphate Synthases
The synthesis of ent-copalyl diphosphate (ent-CPP) from geranylgeranyl diphosphate (GGPP) is the committed step in gibberellin biosynthesis and is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). In some plants, functionally distinct CPS isozymes are also involved in the production of specialized diterpenoids. The following table summarizes key kinetic and enzymatic properties of CPS from the model dicot Arabidopsis thaliana and the model monocot rice (Oryza sativa).
| Parameter | Arabidopsis thaliana (Dicot) - AtCPS (GA Biosynthesis) | Oryza sativa (Monocot) - OsCPS1 (GA Biosynthesis) | Oryza sativa (Monocot) - OsCPS2 (Phytoalexin Biosynthesis) |
| Substrate | GGPP | GGPP | GGPP |
| Product | ent-CPP | ent-CPP | ent-CPP |
| Km for GGPP | ~2.9 µM[1] | Kinetic values are similar to OsCPS2[2] | Kinetic values are similar to OsCPS1[2] |
| Optimal pH | 7.75[1] | ~7.5[2] | ~7.5[2] |
| Optimal Temperature | 30°C[1] | ~30°C[2] | ~30°C[2] |
| Divalent Cation Requirement | Mg2+[1] | Mg2+[2] | Mg2+[2] |
| Inhibition by high [Mg2+] | Yes[1] | Yes[2] | Yes[2] |
| Substrate Inhibition by GGPP | Yes | Yes (at 50-60 µM)[2] | No (at 50-60 µM)[2] |
| Inhibition by Amo-1618 (100 µM) | N/A | ~70% inhibition[2] | ~10% inhibition[2] |
Divergence in CPP Metabolism: Primary vs. Specialized Roles
A significant point of divergence between monocots, particularly rice, and many studied dicots is the elaboration of CPP metabolism for specialized roles.
In Monocots (e.g., Rice):
Rice possesses a sophisticated and well-defined bifurcation in its CPP metabolism.[3] Beyond the primary role of ent-CPP in gibberellin synthesis, rice utilizes both ent-CPP and its stereoisomer, syn-CPP, for the production of a diverse arsenal (B13267) of diterpenoid phytoalexins, including momilactones, phytocassanes, and oryzalexins.[4][5] This functional divergence is genetically encoded, with distinct CPS genes dedicated to each pathway:
-
OsCPS1 : Primarily involved in gibberellin biosynthesis, essential for normal growth and development.[6][7][8]
-
OsCPS2 : Dedicated to the synthesis of ent-CPP for phytocassane and oryzalexin phytoalexins. Its expression is induced by stressors like UV light and pathogens.[3]
-
OsCPS4 (OsCyc1) : A syn-CPP synthase that directs metabolism towards the production of momilactone phytoalexins.[3]
This clear separation allows rice to independently regulate its primary metabolism for growth and its specialized metabolism for defense.
In Dicots (e.g., Arabidopsis):
In the model dicot Arabidopsis thaliana, CPP metabolism is predominantly associated with gibberellin biosynthesis, with a single functional ent-CPS encoded by the GA1 locus.[1] While dicots do produce a wide variety of diterpenoid-derived specialized metabolites, including phytoalexins like capsidiol (B150007) in tobacco, the direct involvement of functionally distinct CPS isozymes branching from primary metabolism is less characterized compared to rice.[9] Phytoalexin biosynthesis in dicots often involves complex signaling pathways that can be regulated by hormones such as jasmonic acid, ethylene, and salicylic (B10762653) acid, leading to the activation of downstream modifying enzymes like cytochrome P450s.[10][11][12]
Experimental Protocols
The following are generalized methodologies for key experiments in the study of copalyl diphosphate metabolism.
ent-Copalyl Diphosphate Synthase (CPS) Enzyme Assay
This protocol is adapted from methodologies used for characterizing plant CPS enzymes.
Objective: To determine the kinetic properties of a CPS enzyme.
Materials:
-
Expression vector (e.g., pET series) containing the CPS cDNA.
-
E. coli expression host (e.g., BL21(DE3)).
-
Ni-NTA affinity chromatography column for protein purification.
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT.
-
Substrate: Geranylgeranyl diphosphate (GGPP).
-
Enzyme: Purified recombinant CPS.
-
Quenching solution: Alkaline phosphatase and stop buffer (e.g., 500 mM EDTA).
-
GC-MS for product analysis.
Procedure:
-
Enzyme Expression and Purification:
-
Transform E. coli with the CPS expression vector.
-
Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 16-18°C) to improve protein solubility.
-
Harvest cells, lyse them, and purify the His-tagged CPS protein using Ni-NTA affinity chromatography.
-
-
Enzyme Assay:
-
Set up reactions in a final volume of 50 µL containing assay buffer, varying concentrations of GGPP, and a fixed amount of purified CPS.
-
Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding alkaline phosphatase to dephosphorylate the CPP product to copalol.
-
Extract the copalol with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Product Analysis:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the product peak area and calculate enzyme activity.
-
Determine kinetic parameters (Km and Vmax) by plotting reaction velocity against substrate concentration and fitting to the Michaelis-Menten equation.
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of CPS genes in response to specific treatments.
Materials:
-
Plant tissue samples (e.g., leaves, roots).
-
Liquid nitrogen.
-
RNA extraction kit (e.g., TRIzol or plant-specific kits).
-
DNase I.
-
cDNA synthesis kit.
-
qPCR instrument and reagents (e.g., SYBR Green master mix).
-
Gene-specific primers for CPS and a reference gene (e.g., actin or ubiquitin).
Procedure:
-
RNA Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers.
-
Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target (CPS) and reference genes.
-
Calculate the relative expression of the CPS gene using the ΔΔCt method.
-
Visualizing the Metabolic and Signaling Pathways
Metabolic Pathways of CPP in Monocots and Dicots
The following diagrams illustrate the central role of CPP in directing carbon flux towards either primary or specialized metabolism, highlighting the greater diversification in monocots like rice.
Caption: Metabolic fate of CPP in monocots versus dicots.
Signaling Pathways Regulating CPP Metabolism
The expression of CPS genes is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stresses.
Caption: Simplified signaling pathways regulating CPP metabolism.
Conclusion
The metabolism of this compound represents a fascinating case of both evolutionary conservation and functional diversification in the plant kingdom. While the fundamental role of ent-CPP as a precursor to gibberellins is conserved across monocots and dicots, the extent to which this metabolic pathway has been co-opted for specialized metabolism, particularly for defense, appears more pronounced and genetically defined in monocots like rice. For researchers and professionals in drug development, understanding these differences is critical. The distinct regulatory networks and enzymatic properties of CPS isozymes in monocots offer potential targets for engineering enhanced disease resistance in crops. Furthermore, the diverse diterpenoid phytoalexins produced from CPP in monocots represent a rich source of novel bioactive compounds with potential pharmaceutical applications. Future research aimed at identifying and characterizing functionally divergent CPS enzymes and their regulatory networks in a wider range of dicot species will undoubtedly provide a more complete picture of the evolution and function of this important metabolic hub.
References
- 1. uniprot.org [uniprot.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological functions of ent- and syn-copalyl diphosphate synthases in rice: key enzymes for the branch point of gibberellin and phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoid Phytoalexins Shape Rice Root Microbiomes and Their Associations With Root Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Genome-wide association mapping and gene expression analysis identify OsCPS1 as a new candidate gene controlling early seedling length in rice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Genome-wide association mapping and gene expression analysis identify OsCPS1 as a new candidate gene controlling early seedling length in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Subcellular Localization of Copalyl Diphosphate Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the subcellular localization of different copalyl diphosphate (B83284) synthases (CPS), crucial enzymes in the biosynthesis of gibberellins (B7789140) and a diverse array of phytoalexins. Understanding the precise location of these enzymes is fundamental to elucidating their function and for targeted drug development.
Introduction to Copalyl Diphosphate Synthases
This compound synthases are a class of terpene cyclases that catalyze the conversion of geranylgeranyl diphosphate (GGPP) to this compound (CPP). Different stereoisomers of CPP, such as ent-CPP, syn-CPP, and (+)-CPP, serve as precursors for a wide range of bioactive molecules. In plants, ent-CPS is a key enzyme in the gibberellin (GA) biosynthesis pathway, which regulates growth and development.[1] Other CPS isoforms, including syn-CPS and other ent-CPS variants, are involved in the production of diterpenoid phytoalexins, which are antimicrobial compounds critical for plant defense.
The subcellular compartmentalization of these enzymes is tightly linked to their specific metabolic pathways and regulatory networks. This guide will compare the known subcellular localizations of various CPS isoforms and provide the experimental framework for their validation.
Comparison of Subcellular Localization
In plant cells, the biosynthesis of diterpenoids is initiated in the plastids. CPS enzymes possess N-terminal transit peptides that direct their import into these organelles. While quantitative data on the precise percentage of CPS localization is not extensively reported in the literature, the available evidence strongly indicates a highly efficient targeting to plastids, particularly the chloroplast stroma in photosynthetic tissues.
| CPS Isoform | Organism (Example) | Primary Product | Metabolic Pathway | Subcellular Localization | Supporting Evidence |
| ent-CPS (GA pathway) | Arabidopsis thaliana, Pea, Wheat, Rice (OsCPS1) | ent-Copalyl diphosphate | Gibberellin Biosynthesis | Plastid (Chloroplast stroma) | GFP fusion experiments, presence of N-terminal transit peptide.[1][2] |
| ent-CPS (Phytoalexin pathway) | Rice (OsCPS2), Maize | ent-Copalyl diphosphate | Phytoalexin Biosynthesis (e.g., Oryzalexins, Kauralexins) | Plastid | Localization of downstream enzymes and pathway intermediates in plastids. |
| syn-CPS | Rice (OsCyc1) | syn-Copalyl diphosphate | Phytoalexin Biosynthesis (e.g., Momilactones) | Plastid | Functional characterization and pathway analysis. |
| (+)-CPS | Grand fir (Abies grandis) | (+)-Copalyl diphosphate | Diterpene Resin Acid Biosynthesis | Plastid | General understanding of diterpenoid biosynthesis in plants. |
| Fungal CPS | Fungi (general) | Various CPP stereoisomers | Fungal Secondary Metabolism | Cytosol or Peroxisomes (predicted) | Localization studies of other fungal terpene synthases. Specific data for fungal CPS is limited. |
| Bacterial CPS | Bradyrhizobium japonicum | ent-Copalyl diphosphate | Gibberellin Biosynthesis | Cytosol (presumed) | Bacteria lack the complex organellar structure of eukaryotes.[3] |
Experimental Validation of Subcellular Localization
The gold standard for validating the subcellular localization of proteins is through the use of fluorescent protein fusions, such as Green Fluorescent Protein (GFP), coupled with confocal microscopy. This technique allows for the direct visualization of the protein of interest within living cells.
Detailed Experimental Protocol: Validation of CPS Subcellular Localization using GFP Fusion
This protocol outlines the key steps for validating the subcellular localization of a CPS enzyme in plant cells.
1. Vector Construction:
- The full-length coding sequence (CDS) of the CPS gene is amplified by PCR.
- The amplified CDS is cloned into a plant expression vector, creating an in-frame fusion with the GFP gene. This can be either an N-terminal (GFP-CPS) or C-terminal (CPS-GFP) fusion. It is advisable to test both configurations as the tag position can sometimes interfere with protein folding or targeting signals.[4]
- The expression of the fusion construct is typically driven by a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
2. Plant Transformation:
- Transient Expression: The vector is introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of a suitable host plant, such as Nicotiana benthamiana. Expression of the fusion protein can be observed within 2-3 days. This method is rapid and suitable for initial screening.[5]
- Stable Transformation: For more detailed studies, the construct can be used to create stably transformed plants (e.g., Arabidopsis thaliana) via Agrobacterium-mediated floral dip transformation. This allows for the analysis of protein localization in different tissues and developmental stages.
3. Co-localization with Organelle Markers:
- To definitively determine the subcellular compartment, the GFP-tagged CPS is co-expressed with a known organelle marker fused to a different colored fluorescent protein (e.g., mCherry or RFP).[6]
- For plastid co-localization, a common marker is the transit peptide of the small subunit of RuBisCO fused to mCherry.
- The plasmids for the GFP-CPS and the organelle marker are co-infiltrated into plant leaves.
4. Confocal Laser Scanning Microscopy (CLSM):
- Leaf samples from the transformed plants are mounted on a microscope slide in water.
- The tissue is imaged using a confocal microscope.[7]
- The GFP is typically excited with a 488 nm laser, and its emission is collected between 500-540 nm.
- The mCherry/RFP marker is excited with a 561 nm laser, and its emission is collected between 590-650 nm.
- Chlorophyll autofluorescence can also be imaged (excitation ~488 nm, emission >650 nm) to identify chloroplasts.
- The images from the different channels are overlaid to determine if the green fluorescence of the GFP-CPS co-localizes with the red fluorescence of the organelle marker and/or the red autofluorescence of chlorophyll.
5. Image Analysis:
- Co-localization is qualitatively assessed by the merging of the green and red signals, resulting in a yellow color in the overlaid image.
- Quantitative analysis can be performed using software like ImageJ with co-localization plugins to calculate correlation coefficients (e.g., Pearson's coefficient), which provide a statistical measure of the degree of overlap between the signals.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to CPS localization and function.
Caption: Experimental workflow for validating CPS subcellular localization.
Caption: Gibberellin biosynthesis pathway showing compartmentalization.
Caption: Initiation of phytoalexin biosynthesis by different CPS isoforms.
Conclusion
The subcellular localization of this compound synthases is a critical determinant of their function. In plants, these enzymes are predominantly targeted to plastids, where they initiate the biosynthesis of vital hormones and defense compounds. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to investigate the localization of novel CPS enzymes and to further unravel the complex metabolic networks they govern. This knowledge is essential for applications ranging from crop improvement to the development of novel therapeutic agents.
References
- 1. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Gibberellin biosynthesis in bacteria: separate ent-copalyl diphosphate and ent-kaurene synthases in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fluorescent Protein Fusions for Protein Localization in Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. livetoplant.com [livetoplant.com]
- 8. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Copalyl Diphosphate Synthase (CPS) Gene Expression in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic analysis of the copalyl diphosphate (B83284) synthase (CPS) gene, a critical enzyme in the biosynthesis of gibberellins (B7789140) and other diterpenoids. Understanding the differential expression of CPS genes across various plant species and in response to environmental stimuli is crucial for crop improvement and the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways and research workflows.
Data Presentation: Quantitative Analysis of CPS Gene Expression
The expression of copalyl diphosphate synthase genes is tightly regulated and varies significantly between plant species, tissues, and in response to environmental stresses. Below are summaries of quantitative transcriptomic data from studies on Oryza sativa (rice) and Arabidopsis thaliana.
Table 1: Relative Transcript Levels of OsCPS1 and OsCPS2 in Different Rice Tissues
This table presents the relative expression levels of two distinct CPS genes in rice, OsCPS1 (involved in gibberellin biosynthesis) and OsCPS2 (implicated in phytoalexin biosynthesis for defense), across different leaf sheath tissues. Data were obtained by quantitative reverse transcription PCR (qRT-PCR).[1][2]
| Gene | Tissue Type | Relative Transcript Level (Normalized to OsCPS1 in Vascular Bundle) |
| OsCPS1 | Vascular Bundle-rich (VB) | 1.00 ± 0.15 |
| Epidermal-rich (EP) | 0.45 ± 0.08 | |
| Mesophyll-rich (MS) | 0.62 ± 0.11 | |
| OsCPS2 | Vascular Bundle-rich (VB) | 0.21 ± 0.05 |
| Epidermal-rich (EP) | 1.25 ± 0.22 | |
| Mesophyll-rich (MS) | 0.88 ± 0.16 |
Data are presented as mean ± standard error from three biological replicates.
Table 2: Transcriptional Response of Arabidopsis thaliana Gibberellin Biosynthesis Genes, Including AtCPS1, to Abiotic Stress
This table summarizes the fold-change in the expression of key gibberellin biosynthesis genes in Arabidopsis thaliana in response to various abiotic stressors. The data is compiled from multiple microarray experiments.[3][4] A fold-change cut-off of 1.5 and a p-value of < 0.05 were used as significance thresholds.
| Gene | Cold Stress | Osmotic Stress | Salt Stress | Drought Stress |
| AtCPS1 (At4g02780) | No significant change | No significant change | ↓ (downregulated) | No significant change |
| AtKS1 (At1g79460) | No significant change | No significant change | ↓ (downregulated) | No significant change |
| AtKO1 (At5g25900) | No significant change | No significant change | ↓ (downregulated) | No significant change |
| AtGA20ox1 (At4g25420) | ↓ (downregulated) | ↓ (downregulated) | ↓ (downregulated) | ↓ (downregulated) |
| AtGA3ox1 (At1g15550) | ↓ (downregulated) | ↓ (downregulated) | ↓ (downregulated) | ↓ (downregulated) |
| AtGA2ox1 (At1g78440) | ↑ (upregulated) | ↑ (upregulated) | ↑ (upregulated) | ↑ (upregulated) |
Arrow (↑) indicates upregulation, and (↓) indicates downregulation of gene expression.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of transcriptomic studies. The following are generalized protocols for key experiments in the analysis of CPS gene expression.
Plant Material and Stress Treatments
For comparative transcriptomics under abiotic stress, seeds of the desired plant species (e.g., Arabidopsis thaliana, Oryza sativa) are surface-sterilized and germinated on appropriate growth media (e.g., Murashige and Skoog). Seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C). For stress treatments, seedlings at a specific developmental stage (e.g., 2-3 weeks old) are subjected to conditions such as cold (4°C), high salinity (e.g., 150 mM NaCl), or drought (withholding water). Control plants are maintained under normal growth conditions. Tissue samples are harvested at various time points after the initiation of stress, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control
Total RNA is extracted from the frozen plant tissues using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. To eliminate genomic DNA contamination, an on-column DNase digestion or a separate DNase I treatment is performed. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios, which should be approximately 2.0 and between 2.0-2.2, respectively. RNA integrity is further verified by agarose (B213101) gel electrophoresis or using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer), which provides an RNA Integrity Number (RIN). High-quality RNA (RIN > 7) is used for downstream applications.
Quantitative Reverse Transcription PCR (qRT-PCR)
For targeted gene expression analysis, qRT-PCR is performed. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers. Gene-specific primers for the CPS genes and selected reference (housekeeping) genes are designed using software like Primer3. The qRT-PCR reactions are set up in triplicate using a SYBR Green-based master mix and run on a real-time PCR system. The relative expression of the target CPS genes is calculated using the 2-ΔΔCt method, normalized to the expression of one or more stably expressed reference genes.
RNA Sequencing (RNA-Seq)
For a global transcriptomic analysis, RNA-seq is employed. An RNA-seq library is prepared from high-quality total RNA. This typically involves poly(A) mRNA enrichment, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The quality and quantity of the prepared library are assessed. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Seq Data
The raw sequencing reads are first subjected to quality control using tools like FastQC. Adapter sequences and low-quality reads are trimmed. The cleaned reads are then aligned to a reference genome using a splice-aware aligner such as HISAT2 or STAR. The number of reads mapping to each gene is quantified using tools like featureCounts or HTSeq. Differential gene expression analysis between different conditions is performed using packages like DESeq2 or edgeR in R, which normalize the raw counts and perform statistical tests to identify genes with significant changes in expression.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the comparative transcriptomics of this compound synthase.
References
A Comparative Guide to Confirming the Stereochemistry of Copalyl Diphosphate Products
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of copalyl diphosphate (B83284) (CPP), a key bicyclic intermediate in the biosynthesis of a vast array of diterpenoids, dictates the final structure and bioactivity of the resulting natural products. Accurate determination of the stereoisomeric form of CPP produced by terpene synthases is therefore critical. This guide provides a comparative overview of the primary analytical techniques used to confirm the stereochemistry of CPP products, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative methods such as chiral Gas Chromatography-Mass Spectrometry (GC-MS) and X-ray crystallography.
Performance Comparison of Analytical Methods
The choice of method for stereochemical analysis depends on factors such as sample amount, purity, and the specific information required. While NMR spectroscopy is a powerful tool for elucidating the complete 3D structure in solution, other techniques offer complementary advantages.
| Method | Principle | Sample Requirement | Throughput | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Milligram quantities, pure sample | Low to medium | Detailed 3D structure, connectivity, relative stereochemistry | Non-destructive, provides comprehensive structural information | Requires relatively large amounts of pure sample, complex data analysis |
| Chiral GC-MS | Differential interaction with a chiral stationary phase | Microgram to nanogram quantities | High | Retention time differences between enantiomers and diastereomers | High sensitivity, high throughput, suitable for complex mixtures | Provides relative stereochemistry, requires derivatization for non-volatile compounds |
| X-ray Crystallography | X-ray diffraction by a crystalline sample | Milligram quantities, single crystal | Low | Absolute stereochemistry in the solid state | Unambiguous determination of absolute configuration | Requires a diffracting single crystal, which can be challenging to obtain |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
NMR spectroscopy, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is a cornerstone for determining the relative stereochemistry of cyclic molecules like copalol, the dephosphorylated form of CPP.
Key NMR Parameters for Stereochemical Assignment of Copalol Isomers
The distinct spatial arrangement of protons in different stereoisomers of copalol gives rise to unique chemical shifts and, crucially, different through-space NOE correlations. By analyzing the 1H and 13C NMR spectra, and particularly the cross-peaks in a NOESY spectrum, the relative orientations of key protons and methyl groups can be established, allowing for the differentiation of isomers such as ent-copalol, syn-copalol, and (+)-copalol.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Copalol Stereoisomers in CDCl₃
| Position | ent-Copalol ¹H | ent-Copalol ¹³C | (±)-syn-Copalol ¹H[1] | (±)-syn-Copalol ¹³C[1] | (+)-Copalol ¹H | (+)-Copalol ¹³C |
| 1 | Data not available | Data not available | Data not available | 41.7 | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available | 18.8 | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available | 42.3 | Data not available | Data not available |
| 4 | Data not available | Data not available | Data not available | 32.9 | Data not available | Data not available |
| 5 | Data not available | Data not available | Data not available | 54.2 | Data not available | Data not available |
| 6 | Data not available | Data not available | Data not available | 24.2 | Data not available | Data not available |
| 7 | Data not available | Data not available | Data not available | 36.4 | Data not available | Data not available |
| 8 | Data not available | Data not available | Data not available | 140.3 | Data not available | Data not available |
| 9 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available | 36.9 | Data not available | Data not available |
| 11 | Data not available | Data not available | Data not available | 22.1 | Data not available | Data not available |
| 12 | Data not available | Data not available | Data not available | 30.1 | Data not available | Data not available |
| 13 | Data not available | Data not available | 5.25 (m) | 123.0 | Data not available | Data not available |
| 14 | Data not available | Data not available | Data not available | 136.5 | Data not available | Data not available |
| 15 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 16 | Data not available | Data not available | 1.67 (br. s) | 23.5 | Data not available | Data not available |
| 17 | Data not available | Data not available | 0.90 (s) | 16.5 | Data not available | Data not available |
| 18 | Data not available | Data not available | 0.90 (s) | 33.2 | Data not available | Data not available |
| 19 | Data not available | Data not available | 0.87 (s) | Data not available | Data not available | Data not available |
| 20 | Data not available | Data not available | Data not available | 42.8 | Data not available | Data not available |
Table 2: Key NOE Correlations for Stereochemical Determination of Labdane (B1241275) Diterpenes
| Proton Pair | Expected Correlation for syn-Isomer | Expected Correlation for ent/normal-Isomer | Stereochemical Implication |
| H-5 / H-9 | Strong NOE | Weak or absent NOE | Differentiates the A/B ring junction stereochemistry. |
| H-9 / Me-20 | Strong NOE | Weak or absent NOE | Confirms the relative orientation of the C-10 methyl group. |
| H-14 / H-12 | Varies with side chain conformation | Varies with side chain conformation | Provides information on the side chain orientation. |
Note: Specific NOE data for copalol isomers is not available in a comparative format in the initial search. The table reflects expected correlations based on the general principles of NOE for labdane diterpenes.
Experimental Protocol: 2D NOESY for Diterpenoid Stereochemistry
-
Sample Preparation: Dissolve 1-5 mg of the purified copalol sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃). The sample should be free of paramagnetic impurities. For small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to enhance the NOE effect.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral window and appropriate pulse widths.
-
Set up a 2D NOESY experiment (e.g., using the noesyesgpph pulse program on a Bruker spectrometer).
-
The mixing time (d8) is a critical parameter. For small to medium-sized molecules like copalol (MW < 1000 Da), a mixing time of 300-500 ms (B15284909) is a good starting point.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Phase the spectrum carefully.
-
Analyze the cross-peaks in the NOESY spectrum. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å).
-
Correlate the observed NOEs with the expected correlations for different possible stereoisomers to determine the relative stereochemistry.
-
Figure 1. Workflow for NMR-based stereochemical confirmation of copalyl diphosphate products.
Alternative Methods for Stereochemical Confirmation
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive method for separating enantiomers and diastereomers. The dephosphorylated copalol products are volatile enough for GC analysis. Separation is achieved on a chiral column, typically coated with a cyclodextrin (B1172386) derivative, where the different stereoisomers exhibit different retention times due to their diastereomeric interactions with the chiral stationary phase.
Table 3: Expected Retention Time Behavior of Copalol Isomers on a Chiral GC Column
| Stereoisomer | Expected Relative Retention Time |
| ent-Copalol | t_R1 |
| (+)-Copalol | t_R2 (t_R2 ≠ t_R1) |
| syn-Copalol | t_R3 (diastereomer, distinct from ent and (+)) |
Experimental Protocol: Chiral GC-MS Analysis of Diterpene Alcohols
-
Sample Preparation:
-
Dephosphorylate the CPP sample to yield copalol.
-
Extract the copalol into a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The concentration should be in the range of µg/mL to ng/mL.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., Chirasil-DEX CB).
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Program: An appropriate temperature gradient is crucial for good separation. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium or hydrogen.
-
MS Detector: Operated in full scan mode to obtain the mass spectrum for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to the copalol isomers based on their mass spectra.
-
Compare the retention times of the sample peaks with those of authentic standards of the different stereoisomers to confirm their identity.
-
Figure 2. Workflow for chiral GC-MS analysis of copalol stereoisomers.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry. This method involves obtaining a high-quality crystal of the terpene synthase enzyme in complex with its product, this compound, or a stable analogue. The diffraction pattern of X-rays passing through the crystal is used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.
Experimental Protocol: X-ray Crystallography of a Terpene Synthase-Product Complex
-
Protein Expression and Purification: Overexpress the terpene synthase of interest in a suitable host (e.g., E. coli) and purify it to homogeneity.
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-diffracting crystals of the enzyme.
-
To obtain a structure of the enzyme-product complex, co-crystallization with the substrate (geranylgeranyl diphosphate) or soaking of existing enzyme crystals with the substrate or a non-reactive product analogue can be attempted. The reaction may proceed within the crystal, trapping the product.
-
-
Data Collection and Structure Determination:
-
Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data and solve the crystal structure using computational methods (e.g., molecular replacement or experimental phasing).
-
Refine the atomic model against the experimental data to obtain a high-resolution structure of the enzyme with the bound product, which will unambiguously reveal its stereochemistry.
-
References
Safety Operating Guide
Safe Disposal of Copalyl Diphosphate: A Comprehensive Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe handling and disposal of copalyl diphosphate (B83284) in a laboratory setting. Researchers, scientists, and drug development professionals are encouraged to adhere to these protocols to ensure workplace safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for copalyl diphosphate, these recommendations are founded on the chemical properties of terpene pyrophosphates and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to handle the compound with care, assuming it may possess uncharacterized hazardous properties. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any aerosols or particulates.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆O₇P₂ | PubChem |
| Molecular Weight | 450.4 g/mol | PubChem |
| Physical State | Assumed to be a solid or oil, based on analogs | N/A |
| Solubility | Expected to be soluble in aqueous buffers | N/A |
| XLogP3 | 3.9 | PubChem |
Experimental Protocols: Disposal Procedures
The primary objective for the disposal of this compound is to prevent its release into the environment. All waste containing this compound must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, weighing paper).
-
Aqueous and organic solvent solutions containing the compound.
Step 2: Containment and Labeling
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and an estimated concentration. Follow all institutional and local regulations for hazardous waste labeling.
Step 3: Storage
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Step 4: Decontamination of Glassware and Surfaces
-
Glassware: Triple-rinse all glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by water. Collect all rinsate as hazardous liquid waste.
-
Surfaces: Decontaminate work surfaces with a suitable solvent and cleaning agent. All cleaning materials (e.g., absorbent pads, wipes) should be disposed of as solid hazardous waste.
Step 5: Final Disposal
Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste. Professional hazardous waste disposal services will ensure the material is handled and treated in accordance with federal, state, and local regulations, likely through high-temperature incineration.
Note: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Visualization of Biosynthetic Pathway
This compound is a key intermediate in the biosynthesis of various diterpenoids, including the plant hormones gibberellins. It is synthesized from geranylgeranyl diphosphate (GGPP) through a cyclization reaction catalyzed by the enzyme this compound synthase (CPS).
Caption: Simplified workflow for the enzymatic synthesis of this compound from GGPP.
References
Essential Safety and Logistics for Handling Copalyl Diphosphate
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Copalyl diphosphate (B83284).
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | with side shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length coat. |
| Respiratory | Not generally required | Use a NIOSH-approved respirator if there is a risk of generating aerosols or if working with a powder form. |
II. Operational Plan: Safe Handling and Storage
Adherence to a strict operational workflow minimizes the risk of contamination and accidental exposure.
A. Handling Protocol:
-
Preparation:
-
Ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle Copalyl diphosphate in a well-ventilated area.[1]
-
Avoid direct contact with skin and eyes.[1]
-
If handling a solid form, avoid creating dust.
-
If working with a solution, prevent the formation of aerosols.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any equipment used.
-
B. Storage Protocol:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong acids and oxidizing agents.[2]
III. Disposal Plan
As this compound is not classified as a hazardous substance, disposal can be managed through standard laboratory waste streams, provided it is not mixed with hazardous materials.
A. Waste Characterization:
-
Non-Hazardous Waste: Uncontaminated this compound and materials used for its handling (e.g., clean gloves, paper towels).
-
Hazardous Waste: this compound mixed with hazardous solvents or other regulated chemicals. This waste must be disposed of according to institutional and local regulations for hazardous waste.
B. Disposal Procedure for Non-Hazardous this compound:
-
Aqueous Solutions:
-
Solid Waste:
-
Solid, non-hazardous chemical waste can often be disposed of in the regular laboratory trash that goes to a sanitary landfill.[4]
-
Ensure it is securely contained to prevent dust formation.
-
-
Contaminated Materials:
-
Gloves, paper towels, and other disposable materials that have come into contact with non-hazardous this compound can be disposed of in the regular laboratory trash.
-
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedural Steps |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). 4. Place the absorbed material into a sealed container for disposal. 5. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent entry to the area. 4. Await the arrival of trained emergency personnel. |
Visualized Workflows
The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Disposal plan for non-hazardous this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
